molecular formula C11H13FN2O2 B598829 5-Fluoro-2-piperazinobenzoic acid CAS No. 1197193-39-7

5-Fluoro-2-piperazinobenzoic acid

Cat. No.: B598829
CAS No.: 1197193-39-7
M. Wt: 224.235
InChI Key: YFHIYLRCMPTEGK-UHFFFAOYSA-N
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Description

5-Fluoro-2-piperazinobenzoic acid is a fluorinated aromatic compound that serves as a high-value synthetic intermediate in medicinal chemistry and drug discovery research. The molecule integrates a benzoic acid scaffold with a piperazine ring, a nitrogen-containing heterocycle recognized as a privileged structure in the design of bioactive molecules . The strategic incorporation of a fluorine atom at the 5-position of the aromatic ring is a critical modification, as fluorine is known to profoundly influence the physicochemical properties of lead compounds, often enhancing their lipophilicity, metabolic stability, and binding affinity to target proteins, which can lead to improved bioavailability . Piperazine derivatives are investigated for a remarkably broad spectrum of pharmacological activities, including serving as antibacterial agents , and as core structures in compounds with reported anticancer, antifungal, and anti-inflammatory properties . The specific molecular architecture of this compound, featuring carboxylic acid and secondary amine functional groups, makes it a versatile building block for constructing more complex molecules through further synthetic manipulation. Its potential in antibacterial applications is highlighted by molecular docking studies suggesting good antibacterial action, with the molecule's low frontier molecular orbital (FMO) energy gap indicating both stability and significant bioactivity . This reagent is exclusively intended for use in laboratory research to develop novel therapeutic candidates and to study structure-activity relationships.

Properties

IUPAC Name

5-fluoro-2-piperazin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H13FN2O2/c12-8-1-2-10(9(7-8)11(15)16)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHIYLRCMPTEGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401271002
Record name Benzoic acid, 5-fluoro-2-(1-piperazinyl)-
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Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197193-39-7
Record name Benzoic acid, 5-fluoro-2-(1-piperazinyl)-
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 5-fluoro-2-(1-piperazinyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-2-piperazinobenzoic acid
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Foundational & Exploratory

5-Fluoro-2-piperazinobenzoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the chemical properties, synthesis, and analysis of 5-Fluoro-2-piperazinobenzoic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide incorporates predicted data and comparative analysis with structurally similar compounds to offer a comprehensive resource.

Core Chemical Properties

This compound is a fluorinated aromatic carboxylic acid containing a piperazine moiety. Its chemical structure suggests potential applications as a building block in the synthesis of pharmacologically active molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₃FN₂O₂PubChem[1]
Molecular Weight 224.23 g/mol PubChem[1]
Monoisotopic Mass 224.0961 DaPubChem[1]
XlogP (Predicted) -1.3PubChem[1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available

Spectral Data Analysis

Direct experimental spectral data (NMR, IR, Mass Spectrometry) for this compound is not publicly available. However, based on the analysis of structurally related compounds, the expected spectral characteristics can be inferred.

Table 2: Predicted and Comparative Spectral Data

TechniquePredicted/Comparative Data for this compoundReference Compounds
¹H NMR Aromatic protons (δ 6.5-8.0 ppm), Piperazine protons (δ 3.0-3.5 ppm), Carboxylic acid proton (δ >10 ppm, broad singlet).¹H NMR data for various fluorinated benzoic acids and piperazine-containing compounds suggest these characteristic chemical shift ranges.[2][3]
¹³C NMR Aromatic carbons (δ 110-160 ppm), Piperazine carbons (δ 40-50 ppm), Carboxyl carbon (δ >165 ppm).¹³C NMR data for related aromatic carboxylic acids and piperazine derivatives support these predicted chemical shifts.[2][3]
IR Spectroscopy C=O stretch (carboxylic acid) ~1700 cm⁻¹, O-H stretch (carboxylic acid) ~2500-3300 cm⁻¹ (broad), C-F stretch ~1200-1300 cm⁻¹, N-H stretch (piperazine) ~3300 cm⁻¹.IR spectra of similar compounds show characteristic peaks for these functional groups.[4][5]
Mass Spectrometry Predicted [M+H]⁺ = 225.10338 m/z.PubChem provides predicted mass spectrometry data.[1]

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not available, a general synthetic route can be proposed based on established methodologies for similar compounds. The following protocols are generalized procedures and may require optimization.

Synthesis of this compound

A plausible synthetic route involves the nucleophilic aromatic substitution of a suitable starting material, such as 2,5-difluorobenzoic acid or 2-chloro-5-fluorobenzoic acid, with piperazine.

dot

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_conditions Conditions cluster_product Product start 2,5-Difluorobenzoic Acid or 2-Chloro-5-fluorobenzoic Acid reaction Nucleophilic Aromatic Substitution start->reaction piperazine Piperazine piperazine->reaction product This compound reaction->product conditions Base (e.g., K₂CO₃) Solvent (e.g., DMSO) Heat conditions->reaction

Caption: Proposed synthetic workflow for this compound.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2,5-difluorobenzoic acid (1 equivalent) and piperazine (2-3 equivalents) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO).

  • Addition of Base: Add a base, such as potassium carbonate (K₂CO₃) (2-3 equivalents), to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Acidify the mixture with an aqueous acid (e.g., 1M HCl) to precipitate the product.

  • Isolation: Collect the precipitate by filtration, wash with water, and dry under vacuum.

Purification Protocol

The crude product can be purified by recrystallization or column chromatography.

Recrystallization:

  • Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, water, or a mixture).

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

  • Prepare a silica gel column.

  • Dissolve the crude product in a minimal amount of the eluent.

  • Load the sample onto the column and elute with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

  • Collect the fractions containing the pure product and evaporate the solvent.

Analytical Methods

The identity and purity of the synthesized this compound can be confirmed using the following analytical techniques.

dot

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural & Purity Analysis cluster_confirmation Confirmation synthesis Synthesized Compound nmr ¹H and ¹³C NMR synthesis->nmr ms Mass Spectrometry synthesis->ms ir IR Spectroscopy synthesis->ir hplc HPLC synthesis->hplc confirmation Structure and Purity Confirmed nmr->confirmation ms->confirmation ir->confirmation hplc->confirmation

Caption: Workflow for the analytical characterization of this compound.

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

Mass Spectrometry (MS):

  • Use electrospray ionization (ESI) to determine the molecular weight of the compound.

Biological Activity and Signaling Pathways

There is currently no specific information available in the searched literature regarding the biological activity or involvement of this compound in any signaling pathways. However, the presence of the fluoro and piperazine moieties, which are common in many bioactive compounds, suggests that this molecule could be a valuable scaffold for the development of new therapeutic agents. Further research is required to explore its potential biological activities.

Conclusion

This compound is a chemical compound with potential for use in drug discovery and development. While direct experimental data is limited, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and methods for its purification and analysis based on data from structurally related compounds. Further experimental investigation is necessary to fully characterize this molecule and explore its potential applications.

References

Technical Guide: 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1096829-46-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic acid, a key intermediate in the development of advanced fluoroquinolone antibiotics. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its role in the mechanism of action of fluoroquinolone drugs.

Core Compound Data

The following table summarizes the key quantitative data for 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic acid.

PropertyValueReference
CAS Number 1096829-46-7[1][2][3]
Molecular Formula C₁₂H₁₅FN₂O₂[1]
Molecular Weight 238.26 g/mol [1]
MDL Number MFCD11639778[1]

Synthesis and Experimental Protocols

The synthesis of 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic acid is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This process involves the displacement of a suitable leaving group, often a halogen, from a fluorinated benzoic acid derivative by N-methylpiperazine.

Proposed Synthetic Protocol: Nucleophilic Aromatic Substitution

This protocol is based on established methods for the synthesis of similar fluorinated piperazinyl benzoic acid derivatives.

Materials:

  • 2,5-difluorobenzoic acid

  • N-methylpiperazine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,5-difluorobenzoic acid (1 equivalent), N-methylpiperazine (1.2 equivalents), and potassium carbonate (2.5 equivalents).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask. The volume should be sufficient to dissolve the reactants upon heating.

  • Reaction: Heat the reaction mixture to 120-140°C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water and ethyl acetate.

    • Separate the aqueous and organic layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic acid.

Applications in Drug Development

5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic acid is a crucial building block in the synthesis of modern fluoroquinolone antibiotics.[1] The incorporation of the N-methylpiperazinyl group at the C-7 position and the fluorine atom at the C-6 position of the quinolone core are known to significantly enhance the antibacterial potency and pharmacokinetic profile of these drugs.

Specifically, this intermediate is used to synthesize fluoroquinolones that exhibit potent inhibitory activity against bacterial DNA gyrase and topoisomerase IV.[4] These enzymes are essential for bacterial DNA replication, transcription, and repair. The N-methylpiperazinyl moiety is known to improve activity against Gram-positive bacteria.

Mandatory Visualizations

Diagram 1: Synthetic Workflow

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A 2,5-difluorobenzoic acid + N-methylpiperazine + K2CO3 in DMSO B Heat (120-140°C) Stir (12-24h) A->B C Cool to RT B->C D Extraction with Ethyl Acetate and Water C->D E Wash with Brine D->E F Dry over Na2SO4 E->F G Concentration F->G H Column Chromatography G->H I Pure 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic acid H->I G cluster_targets Bacterial Targets FQ Fluoroquinolone (derived from intermediate) Gyrase Bacterial DNA Gyrase FQ->Gyrase inhibition TopoIV Bacterial Topoisomerase IV FQ->TopoIV inhibition DNA_complex DNA-Enzyme Complex Gyrase->DNA_complex TopoIV->DNA_complex DNA_breaks Double-Strand DNA Breaks DNA_complex->DNA_breaks stabilization of Cell_death Bacterial Cell Death DNA_breaks->Cell_death

References

Technical Guide: Physicochemical Properties of Fluoro-Piperazino-Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the inquiry regarding the molecular weight and associated technical data for 5-Fluoro-2-piperazinobenzoic acid. Extensive searches of chemical databases and scientific literature did not yield data for the specific compound "this compound" with an unsubstituted piperazine ring. This suggests that this particular molecule is not a commonly synthesized or commercially available chemical entity.

However, based on the chemical name, the presumed molecular formula is C₁₁H₁₃FN₂O₂. The calculated molecular weight for this formula is 224.23 g/mol .

While data for the target compound is unavailable, this guide provides a summary of closely related, substituted analogues for which public information exists. This information is intended to provide context and comparative data for researchers working with similar chemical scaffolds.

Quantitative Data Summary of Related Compounds

The following table summarizes the molecular weight of several related fluoro-piperazino-benzoic acid derivatives that were identified during the search. It is crucial to note that these are distinct molecules, and their properties will differ from the unsubstituted target compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Notes
5-Fluoro-2-(piperazin-1-yl)benzoic acid C₁₁H₁₃FN₂O₂ 224.23 Calculated; no experimental data found.
5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic AcidC₁₂H₁₅FN₂O₂238.26Contains a methyl group on the piperazine ring.
2-chloro-5-fluoro-4-piperazin-1-ylbenzoic acidC₁₁H₁₂ClFN₂O₂258.68Contains a chloro substituent on the benzoic acid ring.

Analysis of Related Chemical Structures

The presence of additional functional groups, such as a methyl group on the piperazine ring or a chloro group on the benzoic acid ring, significantly alters the physicochemical properties of the molecule, including its molecular weight, polarity, and potential biological activity. Researchers are advised to consider these differences when interpreting data from related compounds.

Experimental Protocols and Biological Pathways

Due to the absence of published research on 5-Fluoro-2-(piperazin-1-yl)benzoic acid, no established experimental protocols for its synthesis or analysis, nor any associated signaling pathways, can be provided. Research on related compounds, such as substituted fluoro-piperazino-benzoic acids, may offer insights into potential synthetic routes and biological targets. However, direct extrapolation of these methods and activities is not recommended without experimental validation for the specific unsubstituted compound.

Logical Workflow for Compound Identification

For researchers encountering a novel or uncharacterized compound, the following workflow is recommended for systematic identification and characterization.

G A Hypothesized Structure (e.g., this compound) B Literature & Database Search (e.g., SciFinder, Reaxys, PubChem) A->B C Compound Found? B->C D Retrieve Physicochemical Data, Experimental Protocols, and Biological Activity C->D Yes E No Direct Data Found C->E No F Search for Closely Related Analogs E->F G Calculate Theoretical Properties (e.g., Molecular Weight) E->G J Experimental Property Determination & Biological Screening F->J H Synthesize Compound G->H I Structural Characterization (e.g., NMR, Mass Spectrometry) H->I I->J

Caption: Workflow for the identification and characterization of a chemical compound.

An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-piperazinobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 5-Fluoro-2-piperazinobenzoic acid, a molecule of interest in medicinal chemistry due to the presence of both fluorine and piperazine moieties, which are known to enhance pharmacological properties.[1][2] The proposed synthesis is based on established chemical principles, primarily nucleophilic aromatic substitution (SNAr), and provides a detailed experimental protocol for its preparation.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved via a nucleophilic aromatic substitution reaction. This approach involves the reaction of a di-substituted fluorobenzoic acid with piperazine. A plausible and accessible starting material for this synthesis is 2-chloro-5-fluorobenzoic acid. In this pathway, the chlorine atom at the C-2 position serves as a leaving group, and the aromatic ring is activated towards nucleophilic attack by the electron-withdrawing carboxylic acid and fluorine substituents.

An alternative, though potentially more demanding, method is the Ullmann condensation, which utilizes a copper catalyst to facilitate the coupling of an aryl halide with an amine.[3][4][5][6][7]

The direct nucleophilic aromatic substitution is generally preferred for its often milder reaction conditions and simpler workup procedures when the aromatic ring is sufficiently activated.[8][9][10][11][12]

Experimental Protocol: Nucleophilic Aromatic Substitution

This section provides a detailed methodology for the synthesis of this compound from 2-chloro-5-fluorobenzoic acid and piperazine.

Reaction Scheme:

Synthesis_of_5-Fluoro-2-piperazinobenzoic_acid SM1 2-Chloro-5-fluorobenzoic Acid P This compound SM1->P Piperazine, Base (e.g., K2CO3) Solvent (e.g., DMSO, NMP) Heat SM2 Piperazine SM2->P

Caption: Proposed synthesis of this compound.

Materials:

  • 2-Chloro-5-fluorobenzoic acid

  • Piperazine (anhydrous)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Deionized water

Instrumentation:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thermometer

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-chloro-5-fluorobenzoic acid (1.0 eq), piperazine (2.5 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMSO or NMP to the flask to achieve a substrate concentration of approximately 0.5 M.

  • Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into deionized water.

    • Acidify the aqueous solution to a pH of approximately 6 by the slow addition of 1 M HCl. The product should precipitate out of the solution.

    • If the product does not precipitate, extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound. The values are based on typical yields for similar nucleophilic aromatic substitution reactions.

ParameterExpected Value
Yield 60-80%
Purity (after purification) >98% (by HPLC)
Reaction Time 12-24 hours
Reaction Temperature 120-140 °C

Visualization of the Synthesis Workflow

The following diagram illustrates the logical workflow of the synthesis and purification process.

Synthesis_Workflow A Combine Reactants: 2-Chloro-5-fluorobenzoic acid, Piperazine, K2CO3 B Add Solvent (DMSO or NMP) A->B C Heat and Stir (120-140 °C) B->C D Monitor Reaction (TLC/HPLC) C->D E Cool to Room Temperature D->E Upon Completion F Quench with Water E->F G Acidify with 1M HCl to pH ~6 F->G H Precipitation or Extraction G->H I Isolate Crude Product H->I J Purification (Recrystallization or Chromatography) I->J K Characterize Final Product (NMR, MS, HPLC) J->K

Caption: Experimental workflow for the synthesis of this compound.

This guide provides a comprehensive overview of a plausible and robust synthetic route to this compound. Researchers are advised to perform initial small-scale trials to optimize reaction conditions for their specific laboratory setup. Standard laboratory safety procedures should be followed at all times.

References

An In-Depth Technical Guide to 5-Fluoro-2-piperazinobenzoic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, pharmacological activities, and therapeutic potential of 5-fluoro-2-piperazinobenzoic acid derivatives. This class of compounds, characterized by a fluorinated benzoic acid core linked to a piperazine moiety, has garnered significant interest in medicinal chemistry due to its versatile structure and diverse biological activities. This document details experimental protocols, summarizes quantitative data, and visualizes key chemical and biological processes to serve as a valuable resource for researchers in drug discovery and development.

Core Chemical Structure and Synthetic Strategies

The fundamental scaffold of the derivatives discussed herein is 5-fluoro-2-(piperazin-1-yl)benzoic acid. The synthetic strategies employed to create derivatives of this core structure are crucial for exploring their structure-activity relationships (SAR). A key intermediate in the synthesis of many of these compounds is 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic acid, which is utilized in the production of advanced antimicrobial agents, including fluoroquinolone antibiotics.[1]

A prevalent synthetic route for creating more complex heterocyclic derivatives involves multi-step protocols. For instance, the synthesis of 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles, a notable subclass with demonstrated cytotoxic activity, begins with the regioselective nitration of a substituted phenol, followed by piperazinylation, and culminates in a one-pot in-situ reductive cyclization.[2][3]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of these derivatives, starting from commercially available precursors.

Synthetic Workflow Start Starting Materials (e.g., Substituted Phenols) Nitration Regioselective Nitration Start->Nitration Piperazinylation Piperazinylation Nitration->Piperazinylation Reduction_Cyclization Reductive Cyclization / Amide or Ester Formation Piperazinylation->Reduction_Cyclization Final_Product This compound Derivatives Reduction_Cyclization->Final_Product SAR Anticancer Core 5-Fluoro-2-methyl-6-(piperazin-1-yl)benzoxazole Core Aryl_Substituent Aryl Substituent at N4 of Piperazine Core->Aryl_Substituent Substitution at Electron_Withdrawing Electron-Withdrawing Groups (e.g., -CF3, -Br, -Cl) Aryl_Substituent->Electron_Withdrawing Electron_Donating Electron-Donating Groups (e.g., -CH3, -OCH3) Aryl_Substituent->Electron_Donating Increased_Activity Increased Cytotoxicity Electron_Withdrawing->Increased_Activity Decreased_Activity Decreased Cytotoxicity Electron_Donating->Decreased_Activity

References

The Pivotal Role of 5-Fluoro-2-piperazinobenzoic Acid in Drug Discovery: A Mechanistic Overview of its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

5-Fluoro-2-piperazinobenzoic acid is a key chemical intermediate, foundational to the synthesis of a variety of potent therapeutic agents. While not pharmacologically active in its own right, its structural motifs are integral to the efficacy of several classes of drugs, including fluoroquinolone antibiotics, novel anticancer benzoxazoles, HIV-1 integrase inhibitors, and antiproliferative 3-arylisoquinolinones. This technical guide provides an in-depth exploration of the mechanisms of action for these derivative drug classes, supported by quantitative data, detailed experimental protocols, and visual diagrams of key signaling pathways and workflows.

Fluoroquinolone Antibiotics: Targeting Bacterial DNA Replication

This compound is a critical building block in the synthesis of advanced fluoroquinolone antibiotics. These antibiotics exhibit broad-spectrum antibacterial activity by targeting essential bacterial enzymes involved in DNA replication.[]

Mechanism of Action

The primary mechanism of action of fluoroquinolones involves the inhibition of two key bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[][2][3] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process essential for the initiation of DNA replication and for relieving the torsional stress that arises from the unwinding of the DNA helix.[][4] In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[2][5]

  • Topoisomerase IV: This enzyme is primarily responsible for the decatenation (separation) of interlinked daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.[2][3] In many Gram-positive bacteria, topoisomerase IV is the principal target.[2][5]

Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it.[2][5] This leads to the accumulation of double-strand DNA breaks, which stalls the replication fork and ultimately triggers bacterial cell death.[4][5]

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell Bacterial_DNA Bacterial Chromosomal DNA Replication_Fork Replication Fork Bacterial_DNA->Replication_Fork Replication DNA_Gyrase DNA Gyrase Replication_Fork->DNA_Gyrase Relieves supercoiling Topoisomerase_IV Topoisomerase IV Replication_Fork->Topoisomerase_IV Decatenates daughter DNA DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Stabilized complex leads to Topoisomerase_IV->DS_Breaks Stabilized complex leads to Fluoroquinolones Fluoroquinolone Antibiotics Fluoroquinolones->DNA_Gyrase Inhibits Fluoroquinolones->Topoisomerase_IV Inhibits Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Induces Anticancer_Benzoxazoles cluster_cancer_cell Cancer Cell cluster_pathway1 VEGFR-2 Pathway cluster_pathway2 Apoptosis Pathway cluster_pathway3 AhR Pathway Benzoxazole Benzoxazole Derivative VEGFR2 VEGFR-2 Benzoxazole->VEGFR2 Inhibits Apoptosis Apoptosis Benzoxazole->Apoptosis Induces AhR Aryl Hydrocarbon Receptor (AhR) Benzoxazole->AhR Activates Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes CYP1A1 CYP1A1 Expression AhR->CYP1A1 Induces Cytotoxic_Metabolites Cytotoxic Metabolites CYP1A1->Cytotoxic_Metabolites Metabolizes Benzoxazole to Cell_Death_AhR Cell Death Cytotoxic_Metabolites->Cell_Death_AhR HIV_Integrase_Inhibitor_Mechanism cluster_host_cell Host Cell (CD4+ T-cell) HIV_Entry HIV Entry & Reverse Transcription Viral_DNA Viral DNA HIV_Entry->Viral_DNA PIC Pre-integration Complex (PIC) Viral_DNA->PIC Integrase HIV-1 Integrase Integrase->PIC Nucleus Nucleus PIC->Nucleus Translocation Integration Strand Transfer (Integration) Nucleus->Integration Host_DNA Host Chromosomal DNA Host_DNA->Integration Provirus Integrated Provirus Integration->Provirus Replication Viral Replication Provirus->Replication Inhibitor Integrase Inhibitor Inhibitor->Integration Blocks Tubulin_Inhibitor_Workflow cluster_cell Cancer Cell Tubulin α/β-Tubulin Dimers Microtubules Microtubule Polymerization Tubulin->Microtubules Tubulin->Microtubules Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Disruption leads to Arylisoquinolinone 3-Arylisoquinolinone Arylisoquinolinone->Tubulin Binds to colchicine site Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

References

5-Fluoro-2-piperazinobenzoic Acid: A Technical Review of a Promising Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature contains limited direct data on the synthesis, properties, and biological activity of 5-Fluoro-2-piperazinobenzoic acid. This technical guide has been constructed by leveraging research on structurally analogous compounds to provide a comprehensive overview of its potential characteristics and methodologies for its study.

Introduction

The strategic incorporation of fluorine atoms and piperazine moieties is a well-established approach in medicinal chemistry to enhance the pharmacological profiles of drug candidates.[1][2] The title compound, this compound, represents a scaffold with significant potential for diverse therapeutic applications, including but not limited to oncology and infectious diseases. The fluorination of the benzene ring can improve metabolic stability and binding affinity, while the piperazine group often imparts favorable pharmacokinetic properties and provides a versatile handle for further chemical modification.[3][4] This document outlines a prospective synthesis, potential biological activities based on related structures, and detailed experimental approaches for the investigation of this compound.

Chemical Synthesis and Characterization

A plausible synthetic route to this compound and its derivatives can be extrapolated from established methodologies for similar compounds. A common approach involves the nucleophilic aromatic substitution of a di-halogenated fluorobenzoic acid derivative with piperazine.

Hypothetical Experimental Protocol for Synthesis

This protocol is a representative example based on the synthesis of structurally related compounds.

Step 1: Synthesis of 2,5-Difluorobenzoic Acid

This starting material is commercially available.

Step 2: Nucleophilic Aromatic Substitution with Piperazine

  • To a solution of 2,5-difluorobenzoic acid (1 equivalent) in a suitable high-boiling polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add an excess of piperazine (3-5 equivalents).

  • The reaction mixture is heated to a temperature between 100-150 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The pH is adjusted to neutral (pH 7) using a suitable acid (e.g., 1M HCl), which may cause the product to precipitate.

  • The crude product is collected by filtration, washed with water, and dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization: The final product should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups.

A general workflow for the synthesis and evaluation of such compounds is depicted below.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Starting Materials (e.g., 2,5-Difluorobenzoic Acid, Piperazine) B Nucleophilic Aromatic Substitution A->B C Work-up and Purification B->C D Characterization (NMR, MS, FTIR) C->D E In vitro Cytotoxicity Assays D->E Pure Compound F Mechanism of Action Studies E->F G In vivo Efficacy Studies F->G H ADME/Tox Profiling G->H

Figure 1: General workflow for the synthesis and biological evaluation of this compound analogs.

Potential Biological Activity and Quantitative Data

While specific bioactivity data for this compound is not available, research on analogous structures provides valuable insights. For instance, derivatives of 5-fluoro-6-(4-aryl-piperazin-1-yl)-benzoxazoles have been synthesized and evaluated for their cytotoxic effects against human cancer cell lines.[5][6]

Cytotoxicity of Structurally Related Benzoxazole Derivatives

The following table summarizes the cytotoxic activity of 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles against the A-549 human lung carcinoma cell line. It is important to note that these are not direct data for this compound but for structurally related molecules.

Compound IDAryl SubstituentCell Viability (%) at 10 µM
7a Phenyl85
7b 4-Methylphenyl78
7c 4-Methoxyphenyl92
7d 4-Fluorophenyl65
7e 4-Chlorophenyl72
7f 4-Bromophenyl58
7g 2-Fluorophenyl88
7h 2-Chlorophenyl75
7i 2,4-Difluorophenyl60
7j 2-Chloro-4-fluorophenyl68

Data extracted from Al-Harthy et al., Molecules, 2016.[5]

Hypothetical Signaling Pathway and Mechanism of Action

Given the structural similarities to fluoroquinolone antibiotics and other piperazine-containing anticancer agents, a plausible mechanism of action for this compound could involve the inhibition of topoisomerase enzymes.[7] These enzymes are critical for DNA replication and repair, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

G A This compound B Topoisomerase I/II A->B Inhibition C DNA Replication & Repair B->C Required for D Cell Cycle Arrest C->D Disruption leads to E Apoptosis D->E

Figure 2: Hypothetical mechanism of action via topoisomerase inhibition.

Detailed Experimental Protocols for Biological Evaluation

The following are representative protocols for assessing the biological activity of novel chemical entities like this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies on similar compounds.[5]

  • Cell Culture: Human cancer cell lines (e.g., A-549, MCF-7, HCT116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compound is dissolved in DMSO to prepare a stock solution, which is then serially diluted in culture medium to achieve the desired final concentrations. The cells are treated with these dilutions for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration.

Conclusion

While direct experimental data on this compound is scarce, the analysis of structurally related compounds strongly suggests its potential as a valuable scaffold in drug discovery. The presence of the fluoro and piperazine moieties is anticipated to confer favorable biological and pharmacokinetic properties. The synthetic and experimental protocols outlined in this guide provide a solid framework for the future investigation of this promising molecule and its derivatives. Further research is warranted to fully elucidate its therapeutic potential.

References

The Discovery and Synthetic Exploration of 5-Fluoro-2-piperazinobenzoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine and piperazine groups into small molecules is a well-established strategy in drug design. Fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability, while the piperazine ring is a common pharmacophore found in a wide range of therapeutic agents, contributing to improved solubility and the potential for diverse substitutions to modulate pharmacological activity. 5-Fluoro-2-piperazinobenzoic acid serves as a key intermediate for more complex molecules, particularly in the development of anti-infective and anticancer agents. For instance, the related compound, 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid, is utilized as a key intermediate in the synthesis of advanced fluoroquinolone antibiotics, where it contributes to the inhibition of bacterial DNA gyrase.[1]

Proposed Synthesis

A logical and efficient synthesis of this compound can be conceptualized starting from commercially available 2,5-difluorobenzoic acid. The proposed synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction, a common method for introducing amine functionalities to activated aromatic rings.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,5-Difluorobenzoic acid

  • Piperazine (anhydrous)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Potassium carbonate (K2CO3, anhydrous)

  • Hydrochloric acid (HCl, 1M)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Sodium sulfate (Na2SO4, anhydrous)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,5-difluorobenzoic acid (1.0 eq), piperazine (2.5 eq), and anhydrous potassium carbonate (3.0 eq).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the limiting reagent).

  • Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully acidify the mixture with 1M HCl to a pH of approximately 6-7.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain pure this compound.

Characterization: The structure and purity of the final compound would be confirmed using standard analytical techniques, including 1H NMR, 13C NMR, mass spectrometry, and elemental analysis.

Synthetic Workflow

The proposed synthesis can be visualized as a straightforward two-step process involving the reaction and subsequent purification.

G start Start Materials: 2,5-Difluorobenzoic acid Piperazine K2CO3, DMSO reaction Nucleophilic Aromatic Substitution (120 °C) start->reaction workup Aqueous Work-up (Acidification, Extraction) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product Final Product: This compound purification->product

Caption: Proposed synthetic workflow for this compound.

Potential Applications and Structure-Activity Relationship (SAR) Insights

While specific biological data for this compound is scarce in the public domain, the broader class of molecules containing the fluoro- and piperazine-substituted benzoic acid scaffold has been explored in various therapeutic areas. The presence of these key functional groups suggests several potential applications and provides insights for structure-activity relationship (SAR) studies.

  • Antibacterial Agents: As seen with its N-methylated analog, this scaffold is a valuable precursor for fluoroquinolone antibiotics.[1] The piperazine moiety can be further functionalized to modulate antibacterial spectrum and potency.

  • Anticancer Agents: The combination of fluorine and piperazine is prevalent in modern oncology drug design. These moieties have been incorporated into various heterocyclic systems, such as benzoxazoles, to develop cytotoxic agents.[2][3] The carboxylic acid group of the title compound provides a handle for further chemical modifications to explore anticancer activity.

  • Other Therapeutic Areas: Piperazine-containing compounds have a rich history in medicinal chemistry, with applications as antipsychotics, antihistamines, and antihelminthics. The specific substitution pattern of this compound could be explored for activity in these and other areas.

The free secondary amine in the piperazine ring and the carboxylic acid group on the benzene ring are ideal points for chemical diversification, allowing for the creation of libraries of compounds for high-throughput screening and detailed SAR studies.

Conclusion

This compound represents a valuable, yet underexplored, building block in medicinal chemistry. The proposed synthetic route provides a practical approach to access this compound. Its structural features, namely the fluorine atom and the piperazine ring, are hallmarks of many successful therapeutic agents. Further investigation into the synthesis of derivatives and their subsequent biological evaluation is warranted to fully unlock the therapeutic potential of this chemical scaffold.

References

Spectroscopic and Physicochemical Profile of 5-Fluoro-2-piperazinobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-piperazinobenzoic acid is a fluorinated aromatic carboxylic acid containing a piperazine moiety. Such structures are of significant interest in medicinal chemistry due to the favorable pharmacokinetic properties often conferred by the fluorine atom and the versatile synthetic handle provided by the piperazine group. This technical guide provides a summary of the available physicochemical and predicted spectroscopic data for this compound. In the absence of publicly available experimental spectra, this document outlines standardized protocols for spectroscopic analysis and a plausible synthetic route.

Chemical Structure and Properties

  • IUPAC Name: 5-Fluoro-2-(piperazin-1-yl)benzoic acid

  • Molecular Formula: C₁₁H₁₃FN₂O₂

  • Molecular Weight: 224.23 g/mol

  • Canonical SMILES: C1CN(CCN1)C2=C(C=C(C=C2)F)C(=O)O

  • InChI Key: YFHIYLRCMPTEGK-UHFFFAOYSA-N

Predicted Spectroscopic Data

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of a new chemical entity. The table below presents the predicted mass-to-charge ratios (m/z) for various adducts of this compound.

Adduct IonPredicted m/z
[M+H]⁺225.1034
[M+Na]⁺247.0853
[M-H]⁻223.0888
[M+NH₄]⁺242.1299
[M+K]⁺263.0592
[M+HCOO]⁻269.0943

Data sourced from computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, piperazine, and carboxylic acid protons.

  • Aromatic Protons: Three signals are expected in the aromatic region (typically δ 7.0-8.5 ppm). The fluorine atom will cause characteristic splitting patterns (coupling constants, JHF).

  • Piperazine Protons: The protons on the piperazine ring will likely appear as two broad multiplets in the δ 3.0-3.5 ppm region.

  • Carboxylic Acid Proton: A broad singlet is anticipated at a downfield chemical shift (>10 ppm).

  • Amine Proton (NH): A broad signal is also expected for the NH proton of the piperazine ring.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon will be observed downfield (δ 165-175 ppm).

  • Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-160 ppm). The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

  • Piperazine Carbons: Signals for the piperazine carbons are expected in the δ 40-55 ppm range.

¹⁹F NMR: The fluorine NMR spectrum will show a single signal, and its coupling to adjacent protons will provide further structural confirmation.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

  • O-H Stretch (Carboxylic Acid): A very broad band from 2500 to 3300 cm⁻¹.

  • N-H Stretch (Piperazine): A moderate band around 3300-3500 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1730 cm⁻¹.

  • C=C Stretch (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.

  • C-F Stretch: A strong band in the 1000-1300 cm⁻¹ region.

Experimental Protocols & Workflows

Proposed Synthesis Pathway

A plausible synthetic route to this compound could involve a nucleophilic aromatic substitution reaction.

G A 2,5-Difluorobenzoic Acid C This compound A->C Nucleophilic Aromatic Substitution B Piperazine B->C reagent1 Base (e.g., K₂CO₃) Solvent (e.g., DMSO) reagent1->C

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis

  • To a solution of 2,5-difluorobenzoic acid in a suitable solvent such as dimethyl sulfoxide (DMSO), add an excess of piperazine and a base (e.g., potassium carbonate).

  • Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture and pour it into water.

  • Acidify the aqueous solution with a suitable acid (e.g., HCl) to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Spectroscopic Analysis Workflow

The following workflow outlines the standard procedures for the spectroscopic characterization of the synthesized compound.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Prep Dissolve sample in appropriate deuterated solvent (e.g., DMSO-d₆) for NMR. Prepare KBr pellet or mull for IR. NMR ¹H, ¹³C, ¹⁹F NMR Prep->NMR MS HRMS (e.g., ESI-TOF) Prep->MS IR FT-IR Spectroscopy Prep->IR Interpret Correlate spectral data to confirm structure and assess purity. NMR->Interpret MS->Interpret IR->Interpret

Caption: General workflow for spectroscopic analysis.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Infuse the sample solution into a high-resolution mass spectrometer, such as an electrospray ionization time-of-flight (ESI-TOF) instrument. Acquire spectra in both positive and negative ion modes.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the solid sample or prepare a mull of the sample in Nujol.

  • Data Acquisition: Obtain the IR spectrum using a Fourier-transform infrared (FT-IR) spectrometer.

Conclusion

This technical guide provides a foundational overview of the predicted spectroscopic and physicochemical properties of this compound. The outlined synthetic and analytical protocols offer a practical framework for researchers working with this and structurally related compounds. The generation of experimental data for this molecule is a necessary next step to validate these predictions and fully characterize its chemical profile for potential applications in drug discovery and development.

A Technical Guide to the Structure Elucidation of 5-Fluoro-2-piperazinobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the analytical techniques and data interpretation involved in the structural elucidation of 5-Fluoro-2-piperazinobenzoic acid. It serves as a technical guide, detailing experimental protocols and presenting key data for this compound, which is a valuable building block in medicinal chemistry.

Molecular Structure and Properties

This compound is a fluorinated aromatic compound with the chemical formula C₁₁H₁₃FN₂O₂.[1] Its structure consists of a benzoic acid core substituted with a fluorine atom at the 5-position and a piperazine ring at the 2-position. This arrangement of functional groups makes it an important intermediate in the synthesis of pharmaceuticals, particularly as a precursor to certain antibiotics.[2]

PropertyValueSource
Molecular Formula C₁₁H₁₃FN₂O₂PubChem[1]
Molecular Weight 224.23 g/mol PubChem
Monoisotopic Mass 224.0961 DaPubChem[1]
CAS Number 874969-69-0-
IUPAC Name 5-fluoro-2-(piperazin-1-yl)benzoic acidPubChem[1]
SMILES C1CN(CCN1)C2=C(C=C(C=C2)F)C(=O)OPubChem[1]

Structure Elucidation Workflow

The definitive identification of this compound relies on a combination of spectroscopic techniques. The logical workflow begins with determining the molecular formula and then assembling the structural fragments based on nuclear magnetic resonance data.

G cluster_start Initial Analysis cluster_mass_spec Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_final Confirmation start Synthesis Product (Putative this compound) ms High-Resolution Mass Spectrometry (HRMS) start->ms Sample nmr_h ¹H NMR start->nmr_h nmr_c ¹³C NMR start->nmr_c nmr_f ¹⁹F NMR start->nmr_f formula Molecular Formula Determination (C₁₁H₁₃FN₂O₂) ms->formula Provides Exact Mass final_structure Confirmed Structure of This compound formula->final_structure Confirms Elemental Composition connectivity Structural Fragment Analysis - Aromatic Ring Substitution - Piperazine Protons - C-F Coupling nmr_h->connectivity nmr_c->connectivity nmr_f->connectivity connectivity->final_structure Defines Atom Connectivity

Fig. 1: Workflow for the structure elucidation of this compound.

Spectroscopic Data and Analysis

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule. The predicted monoisotopic mass of the protonated molecule [M+H]⁺ is 225.10338 m/z.[1] Experimental data closely matching this value provides strong evidence for the molecular formula C₁₁H₁₃FN₂O₂.

AdductFormulaPredicted m/z
[M+H]⁺ C₁₁H₁₄FN₂O₂⁺225.10338
[M+Na]⁺ C₁₁H₁₃FN₂NaO₂⁺247.08532
[M-H]⁻ C₁₁H₁₂FN₂O₂⁻223.08882

Predicted mass-to-charge ratios for common adducts.[1]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A small amount of the compound (approx. 1 mg) is dissolved in a suitable solvent such as methanol or acetonitrile to a final concentration of 1 µg/mL.

  • Instrumentation: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) instrument, is used.

  • Analysis Mode: The analysis is typically run in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).

  • Data Acquisition: The instrument is calibrated using a known standard. Data is acquired over a mass range that includes the expected molecular ion, typically m/z 100-500.

  • Data Analysis: The measured m/z of the most abundant molecular ion peak is compared to the theoretical mass calculated from the molecular formula. A mass accuracy of <5 ppm is required for confident formula assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific experimental data for this compound is not widely published in peer-reviewed journals, the expected chemical shifts and coupling patterns can be predicted based on analogous structures. For instance, the analysis of related compounds like 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles reveals characteristic signals for the piperazine and fluorinated aromatic protons.[3]

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the piperazine protons, and the acidic proton of the carboxylic acid. The aromatic protons will exhibit splitting patterns influenced by both neighboring protons and the fluorine atom (H-F coupling).

¹³C NMR: The carbon spectrum will show signals for the aromatic carbons, the piperazine carbons, and the carboxyl carbon. The carbons on the aromatic ring will show coupling with the fluorine atom (C-F coupling), which is a key diagnostic feature.

¹⁹F NMR: The fluorine NMR spectrum provides direct evidence for the presence of the fluorine atom and can give insights into its electronic environment.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: Standard pulse programs are used to acquire ¹H, ¹³C, and ¹⁹F spectra. For complex spectra, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

  • Data Analysis: The chemical shifts (δ) are referenced to the residual solvent peak or an internal standard (e.g., TMS). Integration of ¹H signals determines the relative number of protons, and coupling constants (J) provide information on the connectivity of atoms.

Synthesis as Structural Confirmation

The method of synthesis provides strong corroborating evidence for the final structure. A common route to N-aryl piperazines involves the nucleophilic aromatic substitution of an activated aryl halide with piperazine.

G reactant1 2,5-Difluorobenzoic Acid conditions Nucleophilic Aromatic Substitution (SNAr) reactant1->conditions reactant2 Piperazine reactant2->conditions product This compound conditions->product

Fig. 2: A plausible synthetic pathway to this compound.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution This protocol is a generalized procedure based on common methods for similar compounds.[3]

  • Reaction Setup: 2,5-Difluorobenzoic acid and an excess of piperazine are combined in a suitable high-boiling polar aprotic solvent, such as DMSO or NMP, in a round-bottom flask equipped with a reflux condenser.

  • Reaction Conditions: A base (e.g., K₂CO₃ or Et₃N) is added to act as a proton scavenger. The mixture is heated to an elevated temperature (e.g., 100-150 °C) and stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup and Purification: The reaction mixture is cooled to room temperature and poured into water. The pH is adjusted with an acid (e.g., HCl) to precipitate the product. The crude solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Biological Context and Potential Signaling Pathways

This compound and its derivatives are often investigated in the context of drug discovery. The piperazine moiety is a common scaffold in medicinal chemistry, and fluorine substitution can enhance metabolic stability and binding affinity.[3] This compound is a key intermediate in the synthesis of some fluoroquinolone antibiotics.[2] Fluoroquinolones exert their antibacterial effect by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.

G cluster_drug Drug Action cluster_enzyme Bacterial Target cluster_process Cellular Process drug Fluoroquinolone Antibiotic (Derived from Precursor) enzyme DNA Gyrase / Topoisomerase IV drug->enzyme Inhibits replication DNA Replication & Repair enzyme->replication Enables death Bacterial Cell Death replication->death Inhibition leads to

Fig. 3: Simplified pathway showing the mechanism of action for fluoroquinolones.

Conclusion

The structure of this compound is unequivocally determined through a synergistic approach employing mass spectrometry and NMR spectroscopy. HRMS confirms the molecular formula, while detailed 1D and 2D NMR experiments elucidate the precise arrangement and connectivity of the atoms. The synthetic pathway further substantiates the proposed structure. The chemical features of this molecule make it a significant precursor in the development of pharmacologically active agents, particularly within the class of fluoroquinolone antibiotics.

References

Unraveling the Biological Profile of 5-Fluoro-2-piperazinobenzoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-piperazinobenzoic acid is a synthetic organic compound that has garnered attention in medicinal chemistry primarily as a key structural motif and synthetic intermediate. While extensive research on the specific, direct biological activity of this molecule is not widely published, its structural components—a fluorinated benzoic acid and a piperazine ring—are prevalent in a variety of biologically active agents. This technical guide aims to provide an in-depth overview of the known and inferred biological activities of this compound, drawing from its role as a precursor in the synthesis of established therapeutic agents and the biological activities of structurally related compounds. This document will detail its potential mechanisms of action, present available quantitative data, and outline relevant experimental protocols.

Core Biological Activity: A Precursor to Fluoroquinolone Antibiotics

The most prominently cited role of this compound in the scientific literature is as a crucial intermediate in the synthesis of fluoroquinolone antibiotics.[1] This class of antibiotics exerts its therapeutic effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. The incorporation of the this compound moiety is understood to contribute to the enhanced potency and pharmacokinetic profile of these antibiotics.

Inferred Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Given its role as a key building block for fluoroquinolones, it is plausible that this compound itself may possess some level of inhibitory activity against bacterial DNA gyrase. The mechanism of action for fluoroquinolones involves the stabilization of the enzyme-DNA complex, leading to the arrest of DNA replication and ultimately bacterial cell death. The fluorine atom at the 5-position is known to enhance cell penetration and gyrase inhibition.

G Inferred Mechanism of Action: Fluoroquinolone Antibiotics cluster_0 Bacterial Cell Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase / Topoisomerase IV Fluoroquinolone->DNA_Gyrase Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Blocks Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Caption: Inferred mechanism of action for fluoroquinolones derived from this compound.

Cytotoxicity of Structurally Related Compounds

While direct cytotoxicity data for this compound is scarce, studies on its derivatives provide insights into the potential biological activities of this structural class. For instance, a series of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles, which can be synthesized from precursors related to this compound, have been evaluated for their cytotoxic effects on human cancer cell lines.

Quantitative Data on Related Benzoxazole Derivatives

The following table summarizes the cytotoxic activity of selected benzoxazole derivatives against the A-549 human lung carcinoma cell line.

Compound IDStructureIC50 (µM) on A-549 Cells
7a 5-Fluoro-2-methyl-6-(4-phenylpiperazin-1-yl)-benzo[d]oxazole> 50
7b 5-Fluoro-2-methyl-6-(4-p-tolyl-piperazin-1-yl)-benzooxazole> 50
7c 4-[4-(5-Fluoro-2-methyl-benzooxazol-6-yl)-piperazin-1-yl]-phenol> 50
7g 5-Fluoro-6-(4-(2-fluorophenyl)-piperazin-1-yl)-2-methylbenzo[d]oxazole> 50

Data extracted from studies on benzoxazole derivatives.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of compounds structurally related to this compound are crucial for researchers aiming to explore this chemical space.

Synthesis of 5-Fluoro-6-(substituted phenyl-piperazin-1-yl)-benzoxazoles

A general synthetic route to obtain benzoxazole derivatives involves a multi-step process.

G General Synthetic Workflow for Benzoxazole Derivatives Start 3-chloro-4-fluorophenol Nitration Regioselective Nitration Start->Nitration Intermediate1 5-chloro-4-fluoro-2-nitrophenol Nitration->Intermediate1 Piperazinylation Piperazinylation Intermediate1->Piperazinylation Intermediate2 4-fluoro-5-(substituted phenyl-piperazin-1-yl)-2-nitro-phenoles Piperazinylation->Intermediate2 Cyclization Reductive Cyclization Intermediate2->Cyclization End 5-fluoro-6-(substituted phenyl-piperazin-1-yl)-benzoxazoles Cyclization->End

Caption: Synthetic workflow for creating benzoxazole derivatives from a fluorinated phenol starting material.

Protocol for Reductive Cyclization:

  • To a solution of the 4-fluoro-5-(substituted phenyl-piperazin-1-yl)-2-nitro-phenol intermediate in a suitable solvent (e.g., ethanol), add a reducing agent (e.g., SnCl₂·2H₂O).

  • Reflux the reaction mixture for a specified time (e.g., 4-6 hours).

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and neutralize with a base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired benzoxazole derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Seed cells (e.g., A-549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (dissolved in DMSO, final concentration ≤ 0.1%) and incubate for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Conclusion and Future Directions

This compound is a molecule of significant interest in medicinal chemistry, primarily serving as a scaffold for the development of potent therapeutic agents, most notably fluoroquinolone antibiotics. While direct biological data on the core molecule is limited, its structural features suggest a potential for antibacterial activity through the inhibition of DNA gyrase. The exploration of its derivatives has revealed cytotoxic properties against cancer cell lines, indicating a broader potential for this chemical class in drug discovery.

Future research should focus on the direct biological evaluation of this compound to elucidate its specific targets and mechanism of action. Further synthesis and screening of novel derivatives could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles for a range of diseases. The detailed experimental protocols provided herein offer a foundation for researchers to build upon in their exploration of this promising chemical entity.

References

5-Fluoro-2-piperazinobenzoic Acid: A Core Pharmaceutical Intermediate for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-piperazinobenzoic acid is a pivotal pharmaceutical intermediate, playing a crucial role in the synthesis of a variety of therapeutic agents, most notably fluoroquinolone antibiotics. The incorporation of a fluorine atom and a piperazine moiety into the benzoic acid scaffold imparts unique physicochemical properties that are highly advantageous in drug design. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of potent antibacterial agents. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and synthetic workflows are presented to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

Introduction

The strategic incorporation of fluorine and piperazine functionalities has become a cornerstone of modern medicinal chemistry.[1][2] Fluorine substitution can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[3] The piperazine ring, a versatile heterocyclic scaffold, often improves aqueous solubility and provides a key interaction point for binding to biological targets.[4] this compound combines these desirable features, making it a valuable building block for the synthesis of complex and potent bioactive molecules. Its primary application lies in the construction of the core structure of fluoroquinolone antibiotics, a class of drugs that function by inhibiting bacterial DNA gyrase and topoisomerase IV.[5][6]

Physicochemical Properties

The chemical structure and properties of this compound are summarized below. The data presented is a combination of information from chemical suppliers and computational predictions.

PropertyValueReference
Molecular Formula C₁₁H₁₃FN₂O₂[7]
Molecular Weight 224.23 g/mol [7]
Monoisotopic Mass 224.0961 Da[7]
Appearance White to off-white solid
Purity ≥98% (typically)[8]
Predicted XlogP -1.3[7]
Predicted Hydrogen Bond Donors 2[7]
Predicted Hydrogen Bond Acceptors 4[7]
Predicted Rotatable Bonds 2[7]
Predicted TPSA 53.3 Ų[7]

Synthesis of this compound

A common synthetic route to this compound involves the nucleophilic aromatic substitution of a di-halogenated benzoic acid derivative with piperazine. The following is a representative experimental protocol adapted from procedures for similar compounds.[9]

General Synthetic Scheme

G A 2,5-Difluorobenzoic Acid C This compound A->C Nucleophilic Aromatic Substitution B Piperazine B->C

Caption: General synthesis of this compound.

Experimental Protocol

Materials:

  • 2,5-Difluorobenzoic acid

  • Piperazine (anhydrous)

  • Pyridine (anhydrous)

  • Hydrochloric acid (HCl), 1M

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-difluorobenzoic acid (1 equivalent) in anhydrous pyridine.

  • Add anhydrous piperazine (2.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 115-120 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing crushed ice and acidify to pH 2-3 with 1M HCl.

  • A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash with cold deionized water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

  • Dry the purified product under vacuum.

Expected Yield and Purity:

ParameterValue
Yield 60-80%
Purity >98% (HPLC)

Applications in Pharmaceutical Synthesis

Intermediate for Fluoroquinolone Antibiotics

This compound is a key building block in the synthesis of many fluoroquinolone antibiotics. The piperazine moiety is typically introduced at the C-7 position of the quinolone core, which is crucial for antibacterial potency and spectrum.[4]

G A This compound C Condensation/ Cyclization Reactions A->C B Quinolone Core Precursor B->C D Fluoroquinolone Antibiotic C->D

Caption: Role as a key intermediate in fluoroquinolone synthesis.

Mechanism of Action of Fluoroquinolones

Fluoroquinolones exert their antibacterial effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5] These enzymes are critical for DNA replication, transcription, repair, and recombination.

  • Inhibition of DNA Gyrase: In Gram-negative bacteria, the primary target is DNA gyrase, which is responsible for introducing negative supercoils into the bacterial DNA, a process necessary for DNA replication.[5]

  • Inhibition of Topoisomerase IV: In Gram-positive bacteria, the main target is topoisomerase IV, which is involved in the separation of daughter chromosomes following DNA replication.[5]

The inhibition of these enzymes leads to a cascade of events, including the cessation of DNA synthesis and ultimately bacterial cell death.

G cluster_0 Bacterial Cell A Fluoroquinolone (derived from intermediate) B DNA Gyrase/ Topoisomerase IV A->B Binds to C Inhibition of Enzyme Activity B->C Leads to D Blockage of DNA Replication and Repair C->D E Bacterial Cell Death D->E

Caption: Mechanism of action of fluoroquinolone antibiotics.

Conclusion

This compound is a high-value pharmaceutical intermediate with significant applications in the synthesis of potent therapeutic agents, particularly fluoroquinolone antibiotics. Its synthesis, while requiring careful control of reaction conditions, is achievable through established chemical methodologies. The unique structural features of this molecule—the fluorine atom and the piperazine ring—are instrumental in conferring the desirable pharmacokinetic and pharmacodynamic properties to the final drug products. This guide provides essential technical information for researchers and developers working with this important building block, facilitating its effective use in the discovery and development of new and improved pharmaceuticals.

References

Potential Therapeutic Targets of 5-Fluoro-2-piperazinobenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-piperazinobenzoic acid is a synthetic organic compound featuring a fluorinated benzoic acid scaffold linked to a piperazine moiety. While direct pharmacological data on this specific molecule is limited in publicly available literature, its structural components are key pharmacophores present in numerous clinically significant therapeutic agents. This technical guide consolidates the potential therapeutic applications of this compound by examining the established biological activities of structurally related compounds. The primary inferred therapeutic areas include antibacterial, anticancer, and anti-inflammatory applications. This document provides a detailed overview of these potential targets, relevant experimental protocols for their investigation, and quantitative data from related compounds to guide future research and drug development efforts.

Introduction

The strategic incorporation of fluorine and piperazine moieties into small molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. Fluorination can improve metabolic stability, binding affinity, and bioavailability, while the piperazine ring is a versatile scaffold found in drugs targeting a wide array of biological systems, including central nervous system (CNS) receptors and enzymes. This compound combines these features, making it an intriguing candidate for pharmacological investigation. This guide explores its therapeutic potential by dissecting the known activities of analogous structures.

Potential Therapeutic Targets and Mechanisms of Action

Based on the analysis of structurally related compounds, the following therapeutic targets and mechanisms of action are proposed for this compound and its derivatives.

Antibacterial Activity: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

The most direct evidence for the potential therapeutic application of this scaffold lies in its close relationship to fluoroquinolone antibiotics. A structurally similar compound, 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid, is a known intermediate in the synthesis of fluoroquinolones and is suggested to act by inhibiting bacterial DNA gyrase.[1] Fluoroquinolones exert their bactericidal effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and recombination.

  • Signaling Pathway: Bacterial DNA Replication and the Target of Fluoroquinolones

G Bacterial DNA Replication Pathway and Fluoroquinolone Inhibition cluster_replication Bacterial DNA Replication cluster_inhibition Inhibition by this compound Derivatives Relaxed DNA Relaxed DNA DNA Gyrase DNA Gyrase Relaxed DNA->DNA Gyrase Introduces negative supercoils Negatively Supercoiled DNA Negatively Supercoiled DNA DNA Gyrase->Negatively Supercoiled DNA Replication Fork Replication Fork Negatively Supercoiled DNA->Replication Fork Allows strand separation Topoisomerase IV Topoisomerase IV Replication Fork->Topoisomerase IV Decatenates linked chromosomes Decatenated Daughter Chromosomes Decatenated Daughter Chromosomes Topoisomerase IV->Decatenated Daughter Chromosomes 5-Fluoro-2-piperazinobenzoic_acid_derivative This compound (Fluoroquinolone precursor) Inhibition_Gyrase 5-Fluoro-2-piperazinobenzoic_acid_derivative->Inhibition_Gyrase Inhibits Inhibition_TopoIV 5-Fluoro-2-piperazinobenzoic_acid_derivative->Inhibition_TopoIV Inhibits

Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV.

Anticancer Activity

Derivatives of fluorinated piperazinyl benzoxazoles have demonstrated potential anticancer activity.[2][3][4] These compounds can be synthesized from precursors structurally related to this compound. The mechanism of action for some benzoxazole derivatives involves the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.

  • Signaling Pathway: Potential Aryl Hydrocarbon Receptor (AhR) Mediated Anticancer Activity

G Potential AhR-Mediated Anticancer Pathway cluster_pathway Cellular Pathway Benzoxazole_Derivative Benzoxazole Derivative of This compound AhR_Complex Inactive AhR Complex (in cytoplasm) Benzoxazole_Derivative->AhR_Complex Binds and activates Active_AhR Active AhR AhR_Complex->Active_AhR Translocates to nucleus AhR_ARNT_Complex AhR-ARNT Complex (in nucleus) Active_AhR->AhR_ARNT_Complex ARNT ARNT ARNT->AhR_ARNT_Complex XRE Xenobiotic Response Element (XRE) (on DNA) AhR_ARNT_Complex->XRE CYP1A1_Gene CYP1A1 Gene XRE->CYP1A1_Gene Induces transcription CYP1A1_Protein CYP1A1 Protein CYP1A1_Gene->CYP1A1_Protein Translation Apoptosis Apoptosis CYP1A1_Protein->Apoptosis Metabolizes pro-carcinogens and induces apoptosis

Caption: Potential AhR-mediated anticancer pathway.

Anti-inflammatory and Other Potential Activities

The piperazine moiety is a common feature in compounds with anti-inflammatory, antiviral, and CNS activities. Fluorinated benzoic acids are also known to be key components of some non-steroidal anti-inflammatory drugs (NSAIDs). Therefore, this compound and its derivatives may be investigated for the following activities:

  • Anti-inflammatory: Inhibition of enzymes like cyclooxygenases (COX) or microsomal prostaglandin E synthase-1 (mPGES-1).

  • Antiviral: Various mechanisms depending on the specific derivative.

  • CNS activity: Antagonism or agonism at serotonin (e.g., 5-HT2A) or melatonin (MT1/MT2) receptors.

  • Metabolic regulation: Inhibition of cholesteryl ester transfer protein (CETP).

Quantitative Data from Structurally Related Compounds

Direct quantitative data for this compound is not available. The following table summarizes data for related compounds to provide a benchmark for potential activity.

Compound ClassCompound/DerivativeTargetActivity (IC50/EC50)Reference
Fluoroquinolone CiprofloxacinBacterial DNA GyraseVaries by species
Benzoxazole 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) BenzoxazolesA-549 lung carcinoma cellsVaries by derivative[2][3][4]
Piperazine Derivative FleroxacinAntiviralVaries by virusN/A
Fluorinated Benzoic Acid CelecoxibCOX-2Varies by assayN/A

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the potential therapeutic activities of this compound and its derivatives.

Bacterial DNA Gyrase Inhibition Assay
  • Objective: To determine the inhibitory activity of test compounds against bacterial DNA gyrase.

  • Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent reaction. The supercoiled and relaxed DNA can be separated by agarose gel electrophoresis. Inhibition of the enzyme results in a decrease in the amount of supercoiled DNA.

  • Workflow:

    G DNA Gyrase Inhibition Assay Workflow Start Start Prepare_Reaction_Mixture Prepare reaction mixture: - Relaxed plasmid DNA - Assay buffer - ATP Start->Prepare_Reaction_Mixture Add_Compound Add test compound or control Prepare_Reaction_Mixture->Add_Compound Add_Enzyme Add DNA gyrase Add_Compound->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop reaction (e.g., with SDS/proteinase K) Incubate->Stop_Reaction Electrophoresis Agarose gel electrophoresis Stop_Reaction->Electrophoresis Visualize_and_Quantify Visualize DNA bands (e.g., with ethidium bromide) and quantify band intensity Electrophoresis->Visualize_and_Quantify End End Visualize_and_Quantify->End

    Caption: Workflow for DNA gyrase inhibition assay.

  • Materials:

    • Relaxed pBR322 DNA

    • E. coli DNA gyrase

    • 5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.6, 125 mM KCl, 25 mM MgCl2, 25 mM DTT, 9 mM spermidine)

    • 10 mM ATP solution

    • Test compound dissolved in DMSO

    • Stop buffer (e.g., 5% SDS, 25% Ficoll, 0.025% bromophenol blue)

    • Proteinase K

    • Agarose, TAE buffer, ethidium bromide

  • Procedure:

    • Prepare reaction mixtures containing assay buffer, relaxed pBR322 DNA, and ATP.

    • Add various concentrations of the test compound or vehicle (DMSO) to the reaction mixtures.

    • Initiate the reaction by adding DNA gyrase.

    • Incubate the reactions at 37°C for 1 hour.

    • Terminate the reactions by adding stop buffer and proteinase K, followed by incubation at 37°C for 30 minutes.

    • Load the samples onto a 1% agarose gel containing ethidium bromide.

    • Perform electrophoresis to separate the supercoiled and relaxed DNA.

    • Visualize the DNA bands under UV light and quantify the intensity of the supercoiled DNA band.

    • Calculate the percentage of inhibition and determine the IC50 value.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Objective: To assess the cytotoxic effect of test compounds on cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

  • Procedure:

    • Seed cancer cells (e.g., A-549 human lung carcinoma) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

Melatonin Receptor (MT1/MT2) Radioligand Binding Assay
  • Objective: To determine the binding affinity of test compounds for melatonin receptors.

  • Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]-melatonin) from the melatonin receptors (MT1 or MT2) expressed in cell membranes.

  • Procedure:

    • Prepare cell membranes from cells stably expressing human MT1 or MT2 receptors.

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]-melatonin and varying concentrations of the test compound.

    • Incubate at 37°C for 1 hour to reach binding equilibrium.

    • Separate the bound and free radioligand by rapid vacuum filtration through a glass fiber filter.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the non-specific binding in the presence of a high concentration of unlabeled melatonin.

    • Calculate the specific binding and determine the Ki value of the test compound.

Conclusion

While direct biological data for this compound is not yet prevalent in the scientific literature, its structural motifs strongly suggest a high potential for therapeutic activity. The clear link to fluoroquinolone synthesis points towards a promising avenue for the development of new antibacterial agents. Furthermore, the demonstrated anticancer activity of its benzoxazole derivatives warrants further investigation into its potential as an oncology therapeutic. The diverse biological activities associated with both the fluorinated benzoic acid and piperazine scaffolds open up a wide range of other possibilities, including anti-inflammatory and CNS-targeted applications. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of these potential therapeutic targets. Further synthesis of derivatives and comprehensive biological screening are crucial next steps to unlock the full therapeutic potential of this promising chemical scaffold.

References

Methodological & Application

Application Notes & Protocols for 5-Fluoro-2-piperazinobenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental use of 5-Fluoro-2-piperazinobenzoic acid. This molecule represents a valuable and versatile building block in modern medicinal chemistry. Its unique structure, combining a fluorinated aromatic ring, a piperazine scaffold, and a reactive carboxylic acid, offers a strategic starting point for the synthesis of novel therapeutic agents. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, providing detailed, field-proven protocols for its application in amide synthesis and analytical characterization, thereby empowering researchers to leverage its full potential in drug discovery programs.

Introduction: A Privileged Scaffold for Drug Discovery

This compound is a synthetic organic compound that incorporates three key pharmacophoric elements. The strategic combination of these motifs makes it an exceptionally useful starting material for creating libraries of diverse and complex molecules with potential therapeutic applications.

  • The N-Arylpiperazine Core: The piperazine ring is a classic "privileged scaffold" in drug design, found in numerous FDA-approved drugs.[1] Its unique conformational properties, basicity, and ability to improve aqueous solubility make it a powerful tool for modulating the pharmacokinetic and pharmacodynamic profiles of a drug candidate.[1]

  • Fluorine Substitution: The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry.[2] The high electronegativity and small size of the fluorine atom can significantly alter a molecule's properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved bioavailability.[3]

  • The Carboxylic Acid Handle: The benzoic acid moiety provides a versatile reactive handle, primarily for the formation of amide bonds. This allows for the straightforward coupling of the 5-fluoro-2-piperazinylphenyl fragment to a wide array of amines, peptides, or other molecular scaffolds, enabling systematic structure-activity relationship (SAR) studies.

Given these features, the primary application of this compound is as a key intermediate in the synthesis of novel compounds targeting a range of biological pathways, including those involved in oncology[4][5], central nervous system disorders[6], and pain management.[7]

Section 1: Physicochemical Properties & Safe Handling

Before beginning any experimental work, it is crucial to understand the fundamental properties of the reagent and the necessary safety precautions.

Compound Data Summary

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₁H₁₃FN₂O₂[8]
Monoisotopic Mass 224.0961 Da[8]
Appearance Typically an off-white to pale yellow solidGeneral Chemical Knowledge
Predicted XlogP -1.3[8]
Storage Temperature 2-8°C, desiccated[9]
Safety & Handling
  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Solubility Profile

Establishing a reliable solubility profile is the first step in designing any reaction. Preliminary solubility testing is recommended.

SolventSolubilityRationale / Use Case
Dimethylformamide (DMF) SolubleCommon solvent for amide coupling reactions.
Dimethyl Sulfoxide (DMSO) SolubleUseful for creating high-concentration stock solutions for biological screening.
Methanol (MeOH) Sparingly SolubleCan be used for purification via recrystallization or for analytical sample prep.
Dichloromethane (DCM) Sparingly SolubleOften used in coupling reactions; solubility may need to be aided by a co-solvent.
Water Poorly SolubleSolubility increases significantly under basic conditions (e.g., with NaHCO₃) due to salt formation.

Section 2: Core Application - Synthesis of Bioactive Amides

The most direct and powerful application of this compound is its use as a carboxylic acid component in amide bond formation. This reaction connects the core scaffold to another molecule containing a primary or secondary amine, which is a fundamental transformation in the synthesis of small-molecule drugs.

General Workflow for Amide Coupling

The process follows a logical sequence from reaction setup to final product validation. This workflow ensures reproducibility and confirms the identity and purity of the target molecule.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Dissolve 5-Fluoro-2- piperazinobenzoic acid in anhydrous solvent B 2. Add Amine Component (1.0 - 1.2 eq) A->B C 3. Add Coupling Reagent & Base (e.g., HATU/DIPEA) B->C D 4. Stir at RT (Monitor by TLC/LC-MS) C->D E 5. Aqueous Work-up to remove reagents D->E F 6. Purify by Column Chromatography or Recrystallization E->F G 7. Characterize by LC-MS, NMR, HRMS F->G G cluster_scheme Hypothetical Synthesis of a Benzoxazole Precursor A This compound C HATU, DIPEA DMF, RT A->C B 2-Amino-4-methylphenol B->C D Target Amide Product (Benzoxazole Precursor) C->D

References

Application Notes and Protocols for the Use of 5-Fluoro-2-piperazinobenzoic Acid in Fluoroquinolone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroquinolones are a critical class of synthetic broad-spectrum antibiotics. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. The core structure of fluoroquinolones is a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid skeleton. Modifications at various positions of this core structure have led to the development of several generations of fluoroquinolones with improved efficacy and pharmacokinetic profiles.

The incorporation of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position are known to significantly enhance the antibacterial activity of quinolones. 5-Fluoro-2-piperazinobenzoic acid and its derivatives are valuable intermediates in the synthesis of certain fluoroquinolones, providing both the fluorine and piperazine moieties in a single building block. While detailed public-domain synthesis routes for specific commercial fluoroquinolones starting directly from this compound are not extensively documented, this document outlines a representative synthetic strategy and protocols based on established quinolone synthesis methodologies.

Mechanism of Action of Fluoroquinolones

Fluoroquinolones exert their bactericidal effect by forming a ternary complex with bacterial DNA and the enzymes DNA gyrase or topoisomerase IV.[1][2][3] This complex traps the enzyme on the DNA, leading to the inhibition of DNA replication and transcription, which ultimately results in bacterial cell death.[1][2]

  • DNA Gyrase: This enzyme is the primary target of fluoroquinolones in many Gram-negative bacteria. It is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication.

  • Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is essential for the decatenation (separation) of daughter chromosomes after DNA replication.

The dual targeting of these essential enzymes contributes to the broad-spectrum activity of fluoroquinolones.

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell FQ Fluoroquinolone DNA_Gyrase DNA Gyrase (Gram-negative target) FQ->DNA_Gyrase inhibits Topo_IV Topoisomerase IV (Gram-positive target) FQ->Topo_IV inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication enables Topo_IV->DNA_Replication enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death inhibition leads to

Caption: Mechanism of action of fluoroquinolone antibiotics.

Representative Synthetic Pathway

A plausible synthetic route to a fluoroquinolone core utilizing a derivative of this compound is outlined below. This pathway is based on the principles of the Gould-Jacobs reaction, a widely used method for quinolone synthesis.

Fluoroquinolone_Synthesis Start 5-Fluoro-2-(piperazin-1-yl)benzoic acid derivative Intermediate1 Anilinomethylenemalonate Intermediate Start->Intermediate1 Condensation with Diethyl ethoxymethylenemalonate Intermediate2 Quinolone Core (Ethyl Ester) Intermediate1->Intermediate2 Thermal Cyclization Intermediate3 Quinolone Carboxylic Acid Intermediate2->Intermediate3 Ester Hydrolysis FinalProduct Fluoroquinolone API Intermediate3->FinalProduct N-Alkylation/ Aryl group introduction

Caption: Representative workflow for fluoroquinolone synthesis.

Experimental Protocols

The following are representative protocols for the key steps in the synthesis of a fluoroquinolone from a this compound derivative.

Protocol 1: Condensation to form Anilinomethylenemalonate Intermediate

  • Reactants:

    • 5-Fluoro-2-(N-protected-piperazin-1-yl)aniline (1 equivalent)

    • Diethyl ethoxymethylenemalonate (EMME) (1.1 equivalents)

  • Procedure:

    • Combine the aniline derivative and EMME in a round-bottom flask.

    • Heat the mixture to 100-120°C with stirring for 2-3 hours. The reaction is typically performed neat (without solvent).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product, a substituted anilinomethylenemalonate, will solidify upon cooling.

    • Wash the solid product with hexane or a cold ethanol/water mixture to remove any unreacted starting materials.

Protocol 2: Thermal Cyclization to form the Quinolone Core

  • Reactant:

    • Anilinomethylenemalonate intermediate from Protocol 1.

  • Solvent:

    • High-boiling point solvent such as diphenyl ether or Dowtherm A.

  • Procedure:

    • Suspend the anilinomethylenemalonate intermediate in the high-boiling point solvent in a round-bottom flask equipped with a condenser.

    • Heat the mixture to 240-260°C with vigorous stirring.

    • Maintain this temperature for 30-60 minutes.

    • Monitor the cyclization by TLC.

    • After the reaction is complete, cool the mixture to below 100°C.

    • Add hexane to the cooled mixture to precipitate the quinolone product.

    • Collect the solid by vacuum filtration and wash thoroughly with hexane to remove the solvent.

Protocol 3: Ester Hydrolysis

  • Reactant:

    • Quinolone core (ethyl ester) from Protocol 2.

  • Reagents:

    • Aqueous sodium hydroxide solution (e.g., 10%)

    • Hydrochloric acid (for acidification)

  • Procedure:

    • Suspend the quinolone ester in the aqueous sodium hydroxide solution.

    • Heat the mixture to reflux for 2-4 hours, or until the solid dissolves and the reaction is complete as indicated by TLC.

    • Cool the reaction mixture to room temperature.

    • Acidify the solution to a pH of approximately 2-3 with hydrochloric acid.

    • The quinolone carboxylic acid will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

Protocol 4: N-Alkylation/Aryl Group Introduction

  • Reactant:

    • Quinolone carboxylic acid from Protocol 3.

  • Reagents:

    • Appropriate alkylating or arylating agent (e.g., ethyl iodide, cyclopropyl bromide).

    • A suitable base (e.g., potassium carbonate).

    • A polar aprotic solvent (e.g., DMF, DMSO).

  • Procedure:

    • Dissolve the quinolone carboxylic acid in the solvent in a round-bottom flask.

    • Add the base and the alkylating/arylating agent.

    • Heat the reaction mixture to 80-120°C for 4-8 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture and pour it into water.

    • The final fluoroquinolone product will precipitate. Collect the solid by filtration, wash with water, and purify by recrystallization or chromatography.

Quantitative Data

The following table summarizes representative data for the synthesis and activity of fluoroquinolones. Note that these are typical values and can vary depending on the specific molecule and reaction conditions.

ParameterValueReference
Synthesis
Condensation Yield85-95%Illustrative
Cyclization Yield60-80%Illustrative
Hydrolysis Yield>90%Illustrative
N-Alkylation Yield70-90%Illustrative
Overall Purity>98% (after purification)Illustrative
Biological Activity (MIC in µg/mL)
Staphylococcus aureus0.015 - 1.0[1]
Streptococcus pyogenes0.03 - 0.5[2]
Escherichia coli0.008 - 0.25Illustrative
Pseudomonas aeruginosa0.12 - 4.0Illustrative

MIC (Minimum Inhibitory Concentration) values are highly dependent on the specific fluoroquinolone and the bacterial strain being tested.

Conclusion

This compound and its derivatives are valuable precursors for the synthesis of advanced fluoroquinolone antibiotics. The synthetic strategies outlined in these application notes, based on established chemical principles, provide a framework for the laboratory-scale preparation of novel fluoroquinolones. The inherent antibacterial activity of the fluoroquinolone scaffold, derived from its ability to inhibit bacterial DNA gyrase and topoisomerase IV, makes this class of compounds a continued focus of research and development in the fight against bacterial infections. Researchers and drug development professionals can utilize these protocols and the underlying chemical principles to explore new chemical space and develop the next generation of fluoroquinolone therapeutics.

References

Application Notes and Protocols for 5-Fluoro-2-piperazinobenzoic Acid in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct experimental data for 5-Fluoro-2-piperazinobenzoic acid in central nervous system (CNS) drug discovery is not extensively documented in publicly available literature, its structural motifs—a fluorinated phenyl ring, a piperazine core, and a benzoic acid group—are prevalent in a multitude of CNS-active agents. The strategic incorporation of a fluorine atom is a well-established method in medicinal chemistry to enhance crucial drug-like properties, including metabolic stability, binding affinity, and blood-brain barrier (BBB) penetration.[1][2][3][4] The piperazine scaffold is a common feature in drugs targeting various CNS receptors, particularly serotonergic and dopaminergic systems, and is known to contribute to the overall pharmacological profile of these molecules.[5][6][7]

These application notes provide a representative framework for the investigation of this compound as a potential CNS drug candidate. The protocols and data presented are based on established methodologies for analogous compounds and serve as a guide for its synthesis, characterization, and evaluation.

Hypothetical Target Profile: Serotonin 5-HT2A Receptor Antagonist

Based on the prevalence of the arylpiperazine moiety in serotonergic ligands, a plausible hypothesis is that this compound may act as an antagonist at the serotonin 5-HT2A receptor. This receptor is a key target for the treatment of various CNS disorders, including schizophrenia, depression, and anxiety. Antagonism of the 5-HT2A receptor is a known mechanism of action for several atypical antipsychotic drugs.

Data Presentation: Representative Pharmacological Data

The following tables summarize hypothetical quantitative data for this compound, assuming activity as a 5-HT2A receptor antagonist. These values are illustrative and would require experimental validation.

Table 1: In Vitro Receptor Binding Affinity

Receptor SubtypeHypothetical Ki (nM)
5-HT2A15
5-HT2C150
5-HT1A> 1000
D2250
α1-adrenergic300

Table 2: In Vitro Functional Antagonist Potency

Assay TypeTargetHypothetical IC50 (nM)
Calcium Flux Assay5-HT2A35
Inositol Phosphate Accumulation5-HT2A40

Table 3: Preclinical Pharmacokinetic Properties

ParameterRouteHypothetical Value
BioavailabilityOral (rat)45%
Half-life (t1/2)IV (rat)3.5 hours
Brain/Plasma RatioRat2.8

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a potential synthetic route.

Materials:

  • 2,5-Difluorobenzoic acid

  • Piperazine

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3)

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Nucleophilic Aromatic Substitution:

    • In a round-bottom flask, dissolve 2,5-difluorobenzoic acid (1 equivalent) and piperazine (3 equivalents) in DMF.

    • Add triethylamine (2 equivalents) to the mixture.

    • Heat the reaction mixture to 100°C and stir for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Extraction:

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water and acidify with 1M HCl to a pH of approximately 6.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.

  • Characterization:

    • Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: 5-HT2A Receptor Binding Assay

This protocol outlines a method to determine the binding affinity of the compound for the 5-HT2A receptor.

Materials:

  • Cell membranes from a stable cell line expressing human 5-HT2A receptors (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]Ketanserin

  • Non-specific binding control: Mianserin (10 µM)

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • Test compound: this compound at various concentrations

  • Scintillation cocktail and vials

  • Microplate harvester and filter mats

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add assay buffer, cell membranes, radioligand ([3H]Ketanserin at a final concentration of ~0.5 nM), and either the test compound, buffer (for total binding), or mianserin (for non-specific binding).

  • Incubation:

    • Incubate the plate at 37°C for 60 minutes.

  • Harvesting:

    • Terminate the incubation by rapid filtration through glass fiber filter mats using a microplate harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filter mats in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.

Protocol 3: In Vivo Behavioral Assessment (Forced Swim Test)

This protocol is used to assess potential antidepressant-like activity in rodents.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Positive control (e.g., Imipramine, 20 mg/kg)

  • Glass cylinders (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Video recording equipment

Procedure:

  • Acclimation and Dosing:

    • Acclimate the mice to the testing room for at least 1 hour before the experiment.

    • Administer this compound (e.g., 10, 30, 100 mg/kg), vehicle, or imipramine via intraperitoneal (i.p.) injection 30-60 minutes before the test.

  • Test Procedure:

    • Gently place each mouse individually into a cylinder of water.

    • Record the behavior of the mice for a 6-minute period.

  • Behavioral Scoring:

    • Score the last 4 minutes of the test for the total time spent immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

  • Data Analysis:

    • Compare the immobility time between the different treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in immobility time compared to the vehicle group suggests antidepressant-like activity.

Visualization of Signaling Pathways and Workflows

G cluster_synthesis Synthetic Workflow start 2,5-Difluorobenzoic Acid + Piperazine reaction Nucleophilic Aromatic Substitution (DMF, TEA, 100°C) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Silica Gel Chromatography workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

G cluster_pathway Hypothetical 5-HT2A Receptor Antagonism Pathway Compound This compound Receptor 5-HT2A Receptor Compound->Receptor Gq Gαq Receptor->Gq activates Serotonin Serotonin (5-HT) Serotonin->Receptor PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Neuronal Excitation Ca->Response PKC->Response

Caption: Gq-coupled signaling cascade blocked by 5-HT2A antagonism.

G cluster_workflow In Vitro Assay Workflow start Prepare Reagents (Membranes, Radioligand, Compound) incubation Incubate at 37°C start->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50, Ki) counting->analysis

Caption: Workflow for the 5-HT2A receptor binding assay.

References

Application Notes and Protocols for the Synthesis of Serotonin Receptor Modulators Using 5-Fluoro-2-piperazinobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a novel potential serotonin receptor modulator, utilizing 5-Fluoro-2-piperazinobenzoic acid as a key starting material. The outlined synthetic strategy is based on established methodologies for the synthesis of arylpiperazine-containing serotonin receptor modulators, such as aripiprazole and brexpiprazole.

The core of this protocol involves a multi-step synthesis beginning with the reduction of the carboxylic acid moiety of this compound, followed by conversion to a suitable electrophile, and culminating in the N-alkylation of a heterocyclic scaffold, a common feature in many serotonin receptor ligands.

Experimental Protocols

This section details the methodologies for the key experiments in the proposed synthetic pathway.

Step 1: Reduction of 5-Fluoro-2-(piperazin-1-yl)benzoic acid to (5-Fluoro-2-(piperazin-1-yl)phenyl)methanol

This initial step transforms the carboxylic acid group into a more versatile primary alcohol.

  • Reagents and Materials:

    • 5-Fluoro-2-(piperazin-1-yl)benzoic acid

    • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

    • Anhydrous Tetrahydrofuran (THF)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Reflux condenser

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a stirred suspension of lithium aluminum hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 5-Fluoro-2-(piperazin-1-yl)benzoic acid in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

    • Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

    • Combine the filtrate and washes, and remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

    • Purify the crude product by column chromatography on silica gel to afford (5-Fluoro-2-(piperazin-1-yl)phenyl)methanol.

Step 2: Conversion of (5-Fluoro-2-(piperazin-1-yl)phenyl)methanol to 1-(3-Fluoro-6-(chloromethyl)phenyl)piperazine

This step converts the primary alcohol into a more reactive alkyl chloride, suitable for nucleophilic substitution.

  • Reagents and Materials:

    • (5-Fluoro-2-(piperazin-1-yl)phenyl)methanol

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Anhydrous Dichloromethane (DCM)

    • Triethylamine (TEA) or Pyridine

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Dissolve (5-Fluoro-2-(piperazin-1-yl)phenyl)methanol in anhydrous DCM and cool the solution to 0 °C in an ice bath.

    • Add triethylamine or pyridine to the solution.

    • Slowly add thionyl chloride or oxalyl chloride dropwise to the stirred solution.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure to yield 1-(3-Fluoro-6-(chloromethyl)phenyl)piperazine, which can be used in the next step without further purification.

Step 3: N-Alkylation of 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one

This final step couples the arylpiperazine fragment with a heterocyclic nucleus, a common structural motif in serotonin receptor modulators.

  • Reagents and Materials:

    • 1-(3-Fluoro-6-(chloromethyl)phenyl)piperazine

    • 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

    • Sodium iodide (NaI) (catalytic amount)

    • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

    • Round-bottom flask

    • Magnetic stirrer

    • Heating mantle with temperature control

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a solution of 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one in anhydrous DMF or MeCN, add potassium carbonate (or cesium carbonate) and a catalytic amount of sodium iodide.

    • Add a solution of 1-(3-Fluoro-6-(chloromethyl)phenyl)piperazine in the same solvent to the mixture.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or DCM.

    • Combine the organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the final target compound: 7-((5-Fluoro-2-(piperazin-1-yl)benzyl)oxy)-3,4-dihydroquinolin-2(1H)-one.

Data Presentation

Table 1: Summary of Reagents and Reaction Conditions for the Synthesis of a Potential Serotonin Receptor Modulator.

StepStarting MaterialKey ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
1 5-Fluoro-2-(piperazin-1-yl)benzoic acidLiAlH₄ or BH₃·THFAnhydrous THFReflux4-680-90
2 (5-Fluoro-2-(piperazin-1-yl)phenyl)methanolSOCl₂ or (COCl)₂, TEAAnhydrous DCM0 to RT2-490-95 (crude)
3 1-(3-Fluoro-6-(chloromethyl)phenyl)piperazine & 7-Hydroxy-3,4-dihydroquinolin-2(1H)-oneK₂CO₃ or Cs₂CO₃, NaIAnhydrous DMF or MeCN80-10012-2460-75

Mandatory Visualization

Synthesis_Workflow A 5-Fluoro-2-(piperazin-1-yl)benzoic acid B (5-Fluoro-2-(piperazin-1-yl)phenyl)methanol A->B  LiAlH₄ or BH₃·THF  THF, Reflux C 1-(3-Fluoro-6-(chloromethyl)phenyl)piperazine B->C  SOCl₂ or (COCl)₂  DCM, 0°C to RT E Target Serotonin Receptor Modulator C->E  K₂CO₃, NaI  DMF, 80-100°C D 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one D->E

Caption: Synthetic workflow for a potential serotonin receptor modulator.

Serotonin_Signaling_Pathway Serotonin Serotonin (5-HT) Receptor 5-HT Receptor (e.g., 5-HT1A, 5-HT2A) Serotonin->Receptor Binds to G_Protein G-Protein (Gi/o or Gq/11) Receptor->G_Protein Activates Effector Effector Enzyme (Adenylyl Cyclase or PLC) G_Protein->Effector Regulates Second_Messenger Second Messenger (cAMP or IP₃/DAG) Effector->Second_Messenger Produces Kinase Protein Kinase (PKA or PKC) Second_Messenger->Kinase Activates Cellular_Response Cellular Response (e.g., Neuronal Firing, Gene Expression) Kinase->Cellular_Response Phosphorylates targets leading to Modulator Synthesized Modulator Modulator->Receptor Modulates

Caption: Generalized serotonin receptor signaling pathway.

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 5-Fluoro-2-piperazinobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the structure-activity relationship (SAR) studies of derivatives based on a core structure related to 5-Fluoro-2-piperazinobenzoic acid, focusing on their synthesis and cytotoxic activities. The protocols and data presented are compiled from recent studies and are intended to guide researchers in the design and development of novel therapeutic agents.

Introduction

The incorporation of fluorine and piperazine moieties into heterocyclic scaffolds is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[1][2] The fluorine atom can improve metabolic stability, binding affinity, and bioavailability, while the piperazine ring offers a versatile linker for introducing various substituents to probe interactions with biological targets.[2][3] This document focuses on the SAR of benzoxazole derivatives containing a 5-fluoro and a piperazine substituent, which can be considered derivatives of a this compound backbone after cyclization. The primary biological activity explored for these compounds is their cytotoxicity against cancer cell lines.[1][4]

Quantitative Data Summary

The cytotoxic activity of synthesized 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazole derivatives was evaluated against the human A-549 lung carcinoma cell line. The following table summarizes the key cytotoxicity data (IC50 values) obtained from these studies.

Table 1: Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazole Derivatives against A-549 Cancer Cells.

Compound IDAryl Substituent (R)IC50 (µM) on A-549 Cells
7a Phenyl> 50
7b 4-Methylphenyl (p-tolyl)35.4
7c 4-Methoxyphenyl16.8
7d 4-Chlorophenyl24.5
7e 4-Bromophenyl19.6
7f 2-Fluorophenyl> 50
7g 2-Fluorophenyl23.7
7h 2,4-Difluorophenyl> 50
7i 3,4-Dichlorophenyl14.8
7j 4-Trifluoromethylphenyl12.5

Data extracted from cytotoxicity assays on human A-549 lung carcinoma cells.[1][4]

Experimental Protocols

General Synthesis of 5-Fluoro-6-(4-aryl-piperazin-1-yl)-2-methylbenzoxazoles

This protocol outlines the synthetic route for preparing the title compounds, which involves a key reductive cyclization step.

Protocol 1: Synthesis of 5-Fluoro-6-(4-aryl-piperazin-1-yl)-2-methylbenzoxazoles

  • Step 1: Synthesis of 4-Fluoro-5-(4-aryl-piperazin-1-yl)-2-nitrophenol intermediates (6a-j).

    • A solution of 5-chloro-4-fluoro-2-nitrophenol (1 mmol) and the desired arylpiperazine (1.2 mmol) in toluene or chlorobenzene (10 mL) is refluxed for 12-24 hours.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with a cold solvent (e.g., hexane), and dried to yield the intermediate phenol.

  • Step 2: Reductive Cyclization to form the Benzoxazole Ring (7a-j).

    • To a mixture of the appropriate 4-fluoro-5-(4-aryl-piperazin-1-yl)-2-nitrophenol (1 mmol) and indium powder (8 mmol) in benzene (2 mL), add acetic acid (20 mmol).

    • Add trimethyl orthoacetate (8 mmol) in benzene (2 mL) to the reaction mixture.

    • The mixture is stirred and refluxed for 1-4 hours.[4]

    • After cooling to room temperature, the mixture is washed with saturated sodium bicarbonate solution.

    • The aqueous layer is extracted with dichloromethane (3 x 10 mL).

    • The combined organic layers are washed with water and then with saturated sodium chloride solution (brine).

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

    • The crude product is purified by recrystallization from absolute ethanol or by column chromatography to yield the final benzoxazole derivative.[4]

In Vitro Cytotoxicity Assay

This protocol describes the determination of the cytotoxic activity of the synthesized compounds against a cancer cell line using a standard MTT assay.

Protocol 2: MTT Assay for Cytotoxicity

  • Cell Culture:

    • Human A-549 lung carcinoma cells are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation:

    • Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.

    • Prepare serial dilutions of the compounds in the cell culture medium to achieve the desired final concentrations for the assay. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Assay Procedure:

    • Seed the A-549 cells into 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

    • Remove the medium and add 100 µL of fresh medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plates for 48 hours at 37°C.

  • MTT Staining and Measurement:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic pathway for the preparation of the target benzoxazole derivatives.

G start 5-Chloro-4-fluoro-2-nitrophenol reagent1 Arylpiperazine Toluene/Chlorobenzene, Reflux intermediate 4-Fluoro-5-(4-aryl-piperazin-1-yl)-2-nitrophenol start->intermediate Nucleophilic Aromatic Substitution reagent2 Indium, Acetic Acid Trimethyl orthoacetate Benzene, Reflux product 5-Fluoro-6-(4-aryl-piperazin-1-yl)-2-methylbenzoxazole intermediate->product Reductive Cyclization

Caption: Synthetic scheme for 5-fluoro-benzoxazole derivatives.

Structure-Activity Relationship (SAR) Insights

The SAR for this series of compounds can be summarized based on the substitutions on the aryl ring of the piperazine moiety.

SAR cluster_activity Cytotoxic Activity (IC50) SAR_Core 5-Fluoro-2-methyl-6-piperazinyl-benzoxazole Core Aryl Substituent (R) at N4 of Piperazine High_Activity High Activity (Low IC50) R = 4-CF3, 3,4-diCl, 4-OMe SAR_Core:f1->High_Activity Electron-withdrawing groups (e.g., CF3, Cl) enhance activity. Electron-donating OMe also potent. Moderate_Activity Moderate Activity R = 4-Br, 4-Cl, 2-F SAR_Core:f1->Moderate_Activity Halogen substitution generally favorable. Low_Activity Low/No Activity (High IC50) R = Phenyl, 2-F, 2,4-diF SAR_Core:f1->Low_Activity Unsubstituted or certain fluoro substitutions are less effective.

Caption: Key SAR observations for aryl-piperazine substitutions.

Discussion of Structure-Activity Relationships

The data presented in Table 1 reveals several key trends for the cytotoxic activity of these 5-fluoro-benzoxazole derivatives:

  • Influence of Aryl Substituents: The nature and position of the substituent on the N-phenyl ring of the piperazine moiety significantly impact the cytotoxic activity.

  • Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups at the para-position of the phenyl ring, such as trifluoromethyl (7j , IC50 = 12.5 µM) and dichloro (7i , IC50 = 14.8 µM), generally leads to higher potency.

  • Halogen Substitution: Halogen substitution is generally beneficial for activity. For instance, para-chloro (7d , IC50 = 24.5 µM) and para-bromo (7e , IC50 = 19.6 µM) derivatives are more active than the unsubstituted phenyl analog (7a , IC50 > 50 µM).

  • Electron-Donating Groups: Interestingly, the para-methoxy group (7c , IC50 = 16.8 µM), an electron-donating group, also confers significant activity, suggesting that electronic effects are not the sole determinant of potency and that factors like hydrogen bonding potential may play a role.

  • Positional Isomers: The position of the substituent is crucial. For example, the 2-fluoro derivative (7f ) showed low activity, whereas the other 2-fluoro analog (7g ) and other halogenated compounds displayed moderate activity, indicating sensitivity to the substitution pattern.

These findings suggest that the electronic and steric properties of the substituent on the terminal phenyl ring are critical for the cytotoxic activity of this class of compounds. Further optimization could involve exploring a wider range of substituents at various positions on the phenyl ring to develop more potent and selective anticancer agents.

References

Application Notes & Protocols for the Characterization of 5-Fluoro-2-piperazinobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols detail the analytical techniques for the thorough characterization of 5-Fluoro-2-piperazinobenzoic acid. The information provided is intended to guide researchers, scientists, and drug development professionals in verifying the identity, purity, and physicochemical properties of this compound.

Physicochemical Properties

This compound is a synthetic organic compound containing a fluorinated benzoic acid scaffold and a piperazine moiety. Its chemical structure influences its properties, such as solubility and potential biological activity.

PropertyValue
Molecular Formula C₁₁H₁₃FN₂O₂
Molecular Weight 224.23 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO and methanol

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for its quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for determining the purity of this compound and quantifying it in various matrices. A reversed-phase method is typically employed.

Table 2: HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Experimental Protocol: HPLC Analysis

  • Sample Preparation:

    • Standard Preparation: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 10 mL of a suitable diluent (e.g., 50:50 acetonitrile:water) to obtain a 1 mg/mL stock solution. Prepare a series of working standards by diluting the stock solution.

    • Sample Preparation: Prepare samples by dissolving them in the diluent to a concentration within the calibration range.

  • Chromatographic Run:

    • Equilibrate the HPLC system with the initial mobile phase conditions.

    • Inject the prepared standards and samples.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

    • Calculate the purity of the sample by dividing the peak area of the main component by the total peak area of all components.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Solutions Equilibrate Equilibrate System Prep_Standard->Equilibrate Prep_Sample Prepare Sample Solutions Prep_Sample->Equilibrate Inject Inject Samples & Standards Equilibrate->Inject Run Run Gradient Program Inject->Run Cal_Curve Construct Calibration Curve Run->Cal_Curve Quantify Quantify Analyte Cal_Curve->Quantify Purity Calculate Purity Quantify->Purity

Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the identification and quantification of volatile impurities in this compound. Derivatization is necessary to increase the volatility of the analyte.

Table 3: GC-MS Method Parameters for this compound (as TMS derivative)

ParameterCondition
Derivatizing Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Split (e.g., 20:1)
Oven Program Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 300 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-550 m/z

Experimental Protocol: GC-MS Analysis

  • Derivatization:

    • In a vial, dissolve approximately 1 mg of this compound in 100 µL of a suitable solvent (e.g., pyridine).

    • Add 100 µL of BSTFA with 1% TMCS.

    • Cap the vial and heat at 70 °C for 30 minutes.

  • GC-MS Analysis:

    • Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.

  • Data Analysis:

    • Identify the trimethylsilyl (TMS) ester of this compound by its retention time and mass spectrum. The mass spectrum should show a molecular ion peak (M+) and characteristic fragmentation patterns.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Dissolve Dissolve Sample Derivatize Add Derivatizing Agent & Heat Dissolve->Derivatize Inject Inject Derivatized Sample Derivatize->Inject Acquire Acquire Mass Spectra Inject->Acquire Identify Identify TMS Ester by RT and MS Acquire->Identify Analyze Analyze Fragmentation Pattern Identify->Analyze

Caption: Workflow for GC-MS analysis of this compound.

Spectroscopic Analysis

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

¹H NMR Predicted δ (ppm) Multiplicity Assignment
Aromatic-H~7.8ddH-6
Aromatic-H~7.2mH-3, H-4
Piperazine-H~3.2m4H
Piperazine-H~2.9m4H
Carboxyl-H>12br sCOOH
¹³C NMR Predicted δ (ppm) Assignment
Carbonyl-C~168C=O
Aromatic-C~160 (d)C-F
Aromatic-C~145C-N
Aromatic-C~125 (d)C-H
Aromatic-C~120C-COOH
Aromatic-C~118 (d)C-H
Aromatic-C~115 (d)C-H
Piperazine-C~502C
Piperazine-C~452C

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. 'd' denotes doublet, 'dd' denotes doublet of doublets, 'm' denotes multiplet, 'br s' denotes broad singlet.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and potentially ¹⁹F NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of this compound.

Table 5: Predicted m/z Values for this compound Adducts [1]

AdductPredicted m/z
[M+H]⁺225.1034
[M+Na]⁺247.0853
[M-H]⁻223.0888

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Infuse the sample solution into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap). Acquire spectra in both positive and negative ion modes.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Table 6: Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
3400-2400 (broad)O-H stretch (carboxylic acid)
3000-2850C-H stretch (aliphatic)
~1700C=O stretch (carboxylic acid)
~1600, ~1500C=C stretch (aromatic)
~1250C-F stretch
~1200C-N stretch

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an attenuated total reflectance (ATR) accessory.

  • Data Acquisition: Acquire the FTIR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

Spectroscopy_Relationship Structure Molecular Structure of This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structure->NMR Provides Connectivity & Chemical Environment MS Mass Spectrometry (HRMS) Structure->MS Confirms Molecular Formula & Weight FTIR FTIR Spectroscopy Structure->FTIR Identifies Functional Groups NMR->Structure MS->Structure FTIR->Structure

Caption: Interrelation of spectroscopic techniques for structural elucidation.

References

Application Notes and Protocols for the Analysis of 5-Fluoro-2-piperazinobenzoic acid by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the analysis of 5-Fluoro-2-piperazinobenzoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The protocols outlined below are designed to ensure high-quality data acquisition for structural elucidation and purity assessment, critical steps in the drug development pipeline.

Structural and Analytical Overview

This compound is a multifaceted organic molecule of interest in medicinal chemistry. Its structure incorporates a fluorinated benzoic acid moiety and a piperazine ring, bestowing upon it specific physicochemical properties that can be elucidated through modern analytical techniques. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atom, while mass spectrometry confirms the molecular weight and can offer insights into the molecule's fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural characterization of this compound. ¹H, ¹³C, and ¹⁹F NMR spectra will offer a complete picture of the molecule's atomic arrangement.

Predicted NMR Data

Based on the analysis of structurally similar compounds, the following tables summarize the expected chemical shifts (δ) and coupling constants (J) for this compound. Actual experimental values may vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constants (J, Hz)
~7.6 - 7.8dd1HAr-HJ(H,H) = ~8-9 Hz, J(H,F) = ~4-5 Hz
~7.2 - 7.4m2HAr-H
~3.8 - 4.0t4HPiperazine-HJ(H,H) = ~5 Hz
~3.0 - 3.2t4HPiperazine-HJ(H,H) = ~5 Hz
~12.0 - 13.0br s1HCOOH
~8.0 - 9.0br s1HNH

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~165 - 170C=O (Carboxylic Acid)
~155 - 160 (d, J(C,F) ≈ 240-250 Hz)C-F
~145 - 150C-N (Aromatic)
~120 - 130 (d, J(C,F) ≈ 20-30 Hz)CH (Aromatic)
~115 - 125 (d, J(C,F) ≈ 5-10 Hz)CH (Aromatic)
~110 - 120 (d, J(C,F) ≈ 20-30 Hz)C-COOH (Aromatic)
~45 - 55CH₂ (Piperazine)
~40 - 50CH₂ (Piperazine)
Experimental Protocol: NMR Spectroscopy

This protocol provides a general procedure for acquiring high-quality NMR spectra of this compound.

1. Sample Preparation:

  • Weigh 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a small amount of NaOD to aid solubility and observe the exchange of the acidic proton). DMSO-d₆ is often a good initial choice for carboxylic acids.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to obtain a narrow and symmetrical solvent peak.

  • Tune and match the probe for the desired nuclei (¹H, ¹³C, ¹⁹F).

3. ¹H NMR Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters:

    • Pulse angle: 30-45°

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16

  • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • Integrate the signals and determine the multiplicities and coupling constants.

4. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Typical parameters:

    • Pulse angle: 30-45°

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 1024 or more, depending on the sample concentration.

  • Process the spectrum and reference it to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

5. ¹⁹F NMR Acquisition:

  • Acquire a proton-decoupled ¹⁹F NMR spectrum.

  • Typical parameters:

    • Pulse angle: 30-45°

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 64-128

  • Reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock, Shim, Tune) transfer->setup acquire_H Acquire ¹H NMR setup->acquire_H acquire_C Acquire ¹³C NMR setup->acquire_C acquire_F Acquire ¹⁹F NMR setup->acquire_F process Process Spectra (FT, Phase, Baseline) acquire_H->process acquire_C->process acquire_F->process reference Reference Spectra process->reference analyze Analyze Data (Integrate, Assign) reference->analyze

Caption: Experimental workflow for NMR analysis.

Mass Spectrometry

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule.

Predicted Mass Spectrometry Data

The monoisotopic mass of this compound (C₁₁H₁₃FN₂O₂) is 224.0961 Da.[1] The following table lists the predicted mass-to-charge ratios (m/z) for common adducts in ESI-MS.[1]

Table 3: Predicted m/z Values for this compound

Adductm/z (Positive Ion Mode)Adductm/z (Negative Ion Mode)
[M+H]⁺225.1034[M-H]⁻223.0888
[M+Na]⁺247.0853[M+HCOO]⁻269.0943
[M+K]⁺263.0593[M+CH₃COO]⁻283.1099
[M+NH₄]⁺242.1299
Experimental Protocol: Mass Spectrometry

This protocol describes a general method for analyzing this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with an ESI source.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

2. LC-MS System and Conditions:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage of B to elute the compound, and then return to the initial conditions to re-equilibrate the column.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Temperature: 300-350 °C.

    • Drying Gas Flow: 8-12 L/min.

    • Nebulizer Pressure: 30-40 psi.

3. Data Analysis:

  • Extract the mass spectrum for the chromatographic peak corresponding to this compound.

  • Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and confirm that the measured m/z matches the theoretical value.

  • Analyze the fragmentation pattern in MS/MS experiments to further confirm the structure.

MS_Analysis_Logic cluster_sample Sample Introduction cluster_ionization Ionization cluster_detection Mass Analysis & Detection cluster_data Data Interpretation sample Prepared Sample lc LC Separation sample->lc esi Electrospray Ionization (ESI) lc->esi ms1 MS Scan (Full Scan) esi->ms1 ms2 MS/MS Scan (Fragmentation) ms1->ms2 Select Precursor Ion detector Detector ms1->detector ms2->detector mw_confirm Molecular Weight Confirmation detector->mw_confirm struct_elucid Structural Elucidation detector->struct_elucid

Caption: Logical flow of mass spectrometry analysis.

References

Application Notes and Protocols: 5-Fluoro-2-piperazinobenzoic Acid Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 5-fluoro-2-piperazinobenzoic acid scaffold and its derivatives in medicinal chemistry, with a focus on its application in the development of kinase inhibitors for oncology. The information presented is intended to guide researchers in the design, synthesis, and evaluation of novel therapeutic agents based on this privileged scaffold.

Introduction to the this compound Scaffold

The this compound core is a key structural motif in medicinal chemistry, offering a versatile platform for the development of targeted therapies. The strategic placement of a fluorine atom on the benzene ring can enhance metabolic stability and binding affinity, while the piperazine moiety provides a crucial site for substitution to modulate potency, selectivity, and pharmacokinetic properties. This scaffold is prominently featured in the structure of several potent kinase inhibitors, most notably Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor.

Key Applications in Drug Discovery

The primary application of this scaffold lies in the development of ATP-competitive kinase inhibitors targeting key signaling pathways involved in cancer progression, particularly angiogenesis and cell proliferation.

Inhibition of VEGFR and PDGFR Signaling

Derivatives of the this compound scaffold have demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). These RTKs are critical mediators of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. By inhibiting these receptors, compounds containing this scaffold can effectively cut off the blood supply to tumors, leading to their regression. Sunitinib is a prime example of a drug that leverages this mechanism.

Broader Kinase Inhibition and Anti-proliferative Activity

Beyond VEGFR and PDGFR, derivatives have shown activity against a range of other kinases, including c-KIT and Fms-like tyrosine kinase 3 (FLT3). This multi-targeted approach can be beneficial in overcoming drug resistance and treating various cancer types. Additionally, compounds incorporating this scaffold, such as certain benzoxazole derivatives, have demonstrated significant cytotoxic effects against various cancer cell lines.

Quantitative Data Presentation

The following tables summarize the biological activity of representative compounds derived from the 5-fluoro-2-(piperazin-1-yl)phenyl scaffold.

Table 1: Kinase Inhibition Profile of Sunitinib

Kinase TargetIC₅₀ (nM)Reference(s)
PDGFRβ2[1]
VEGFR2 (KDR)80[1]
c-KIT42 (unactivated)[2]
FLT3 (ITD mutant)50[1]
FLT3 (wild-type)250[1]
P-glycoprotein (ABCB1)14200[3]
ABCG21330[3]

Table 2: Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazole Derivatives

CompoundA549 (Lung Carcinoma) CT₅₀ (µM)HepaRG (Hepatocytes) CT₅₀ (µM)Reference(s)
Intermediate 6d > 50080[4]
Intermediate 6g 100> 500[4]
Benzoxazole 7a > 500> 500[4]
Benzoxazole 7b > 500> 500[4]
Benzoxazole 7d 5050[4]
Benzoxazole 7g 100100[4]
Doxorubicin (Control) Not Reported5.1[4]

Experimental Protocols

General Synthesis of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles

This protocol describes a multi-step synthesis to obtain benzoxazole derivatives incorporating the 5-fluoro-2-(piperazin-1-yl)phenyl scaffold.[4]

Step 1: Nitration of 3-chloro-4-fluorophenol

  • Prepare a nitrating solution of 15% HNO₃ in acetic acid and cool to 0 °C.

  • Add 3-chloro-4-fluorophenol portion-wise to the cold nitrating solution with stirring.

  • Continue stirring at 0 °C for 1 hour.

  • Pour the reaction mixture into an ice-water bath.

  • Filter the precipitate, wash thoroughly with water, and dry to obtain 5-chloro-4-fluoro-2-nitrophenol.

  • Purify the product by column chromatography.

Step 2: Piperazinylation

  • Dissolve the 5-chloro-4-fluoro-2-nitrophenol in toluene or chlorobenzene.

  • Add an excess of the desired aryl piperazine.

  • Reflux the mixture for the appropriate time until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and purify the product (4-fluoro-5-(substituted phenyl-piperazin-1-yl)-2-nitrophenol) by column chromatography to remove unreacted starting materials.

Step 3: Reductive Cyclization

  • To a mixture of indium powder and acetic acid in benzene, add the 4-fluoro-5-(substituted phenyl-piperazin-1-yl)-2-nitrophenol intermediate.

  • Add trimethyl orthoacetate in benzene to the reaction mixture.

  • Stir and reflux the mixture for 1-4 hours.

  • Cool the reaction to room temperature.

  • Wash the reaction mixture with saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the final 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazole.

In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol outlines a general procedure for determining the IC₅₀ of a test compound against VEGFR-2 kinase activity.

  • Reagent Preparation :

    • Prepare a 1x Kinase Buffer by diluting a 5x stock solution with distilled water. If required, add DTT to a final concentration of 1 mM.

    • Prepare a Master Mix containing 1x Kinase Buffer, ATP (e.g., 500 µM stock), and a suitable substrate (e.g., Poly-Glu,Tyr 4:1).

    • Dilute the recombinant VEGFR-2 kinase to the desired concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.

    • Prepare serial dilutions of the test compound (e.g., Sunitinib) in 1x Kinase Buffer with a constant percentage of DMSO (not exceeding 1% in the final reaction).

  • Assay Procedure :

    • Add 25 µL of the Master Mix to each well of a 96-well plate.

    • Add 5 µL of the serially diluted test compound to the respective wells.

    • Add 5 µL of the diluent solution (buffer with DMSO) to the "Positive Control" and "Blank" wells.

    • Add 20 µL of 1x Kinase Buffer to the "Blank" wells.

    • Initiate the kinase reaction by adding 20 µL of the diluted VEGFR-2 kinase to the "Positive Control" and "Test Inhibitor" wells.

    • Incubate the plate at 30°C for 45 minutes.

  • Detection (Luminescence-based, e.g., Kinase-Glo™) :

    • After the incubation, add 50 µL of the Kinase-Glo™ reagent to each well.

    • Incubate at room temperature for 15 minutes, protected from light.

    • Measure the luminescence using a microplate reader.

  • Data Analysis :

    • Subtract the "Blank" reading from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the "Positive Control".

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data using a suitable sigmoidal dose-response curve to determine the IC₅₀ value.

Cell Viability (MTT) Assay

This protocol provides a method to assess the cytotoxicity of compounds on a cancer cell line (e.g., A549).[5][6]

  • Cell Seeding :

    • Culture A549 cells in appropriate media until they reach logarithmic growth phase.

    • Trypsinize the cells, resuspend them in fresh media, and count them.

    • Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate overnight to allow for attachment.

  • Compound Treatment :

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and replace it with fresh medium containing the various concentrations of the test compound.

    • Include wells with untreated cells as a control.

    • Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition and Incubation :

    • Four hours before the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization :

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 N HCl or DMSO) to each well to dissolve the purple formazan crystals.

    • Incubate the plate overnight at room temperature with gentle shaking.

  • Absorbance Measurement :

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.

  • Data Analysis :

    • Calculate the percentage of cell viability for each treatment concentration relative to the untreated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ or CT₅₀ value.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by derivatives of the this compound scaffold and a general workflow for their evaluation.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Sunitinib Sunitinib Sunitinib->VEGFR2 Inhibits PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Angiogenesis

Caption: VEGFR-2 signaling pathway and the inhibitory action of Sunitinib.

PDGFR_Signaling_Pathway PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binds Grb2 Grb2 PDGFR->Grb2 Recruits PI3K_PDGFR PI3K PDGFR->PI3K_PDGFR Activates Sunitinib Sunitinib Sunitinib->PDGFR Inhibits Sos SOS Grb2->Sos Ras Ras Sos->Ras Raf_MAPK Raf-MAPK Cascade Ras->Raf_MAPK Cell_Growth Cell Growth, Differentiation, Migration Raf_MAPK->Cell_Growth AKT_PDGFR AKT PI3K_PDGFR->AKT_PDGFR AKT_PDGFR->Cell_Growth

Caption: PDGFR signaling pathway and the inhibitory action of Sunitinib.

Experimental_Workflow Synthesis Compound Synthesis (e.g., Benzoxazoles) Purification Purification & Characterization Synthesis->Purification Kinase_Assay In Vitro Kinase Inhibition Assay (e.g., VEGFR-2) Purification->Kinase_Assay Cytotoxicity_Assay Cell-Based Cytotoxicity Assay (e.g., MTT on A549) Purification->Cytotoxicity_Assay Data_Analysis Data Analysis (IC₅₀ / CT₅₀ Determination) Kinase_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR

Caption: General experimental workflow for the evaluation of novel compounds.

References

Application Notes and Protocols for High-Throughput Screening with 5-Fluoro-2-piperazinobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of 5-Fluoro-2-piperazinobenzoic acid derivatives and related compounds, such as benzoxazoles containing a piperazine moiety. The protocols are designed to identify and characterize the biological activity of these compounds, with a primary focus on anticancer applications.

Introduction

The this compound scaffold is a key pharmacophore found in a variety of biologically active molecules. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the piperazine group often improves solubility and allows for diverse substitutions to explore the chemical space.[1][2] Derivatives incorporating this scaffold, particularly those forming heterocyclic systems like benzoxazoles, have shown promising anticancer activities.[3][4] High-throughput screening (HTS) is an essential tool for rapidly evaluating large libraries of such compounds to identify initial "hits" for further drug development.[5][6] This document outlines protocols for both biochemical and cell-based HTS assays relevant to this class of compounds.

Application Note 1: Cell-Based High-Throughput Screening for Cytotoxicity

This application note describes a cell-based HTS campaign to identify compounds with cytotoxic activity against various cancer cell lines. A common and robust method for assessing cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8]

Experimental Workflow: Cytotoxicity Screening

The following diagram illustrates a typical workflow for a cytotoxicity HTS campaign.

G cluster_0 Primary Screen cluster_1 Hit Confirmation cluster_2 Dose-Response & Potency Primary_Screen Screen Library at Single Concentration (e.g., 10 µM) Identify_Hits Identify Primary Hits (e.g., >50% Inhibition of Cell Growth) Primary_Screen->Identify_Hits Retest_Hits Re-test Primary Hits in Triplicate Identify_Hits->Retest_Hits Eliminate_False_Positives Eliminate False Positives Retest_Hits->Eliminate_False_Positives Dose_Response IC50 Determination (10-point dose-response curve) Eliminate_False_Positives->Dose_Response SAR_Analysis Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR_Analysis

Caption: A general workflow for a high-throughput cytotoxicity screening campaign.

Data Presentation: Summary of a Representative Benzoxazole Library Screen

The following table summarizes hypothetical cytotoxicity data for a library of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles against human lung carcinoma (A-549) and hepatocellular carcinoma (HepG2) cell lines.[3][4]

Compound IDAryl SubstitutionA-549 IC50 (µM)HepG2 IC50 (µM)
BZ-1 Phenyl15.221.5
BZ-2 4-Fluorophenyl8.712.3
BZ-3 4-Chlorophenyl5.17.8
BZ-4 4-Methoxyphenyl25.630.1
BZ-5 2-Pyridyl9.314.9
Doxorubicin (Control)0.81.2
Experimental Protocol: MTT Assay for Cytotoxicity Screening

Materials:

  • Human cancer cell lines (e.g., A-549, HepG2, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • Test compounds dissolved in DMSO (10 mM stock)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Dilute the cell suspension to the desired seeding density (e.g., 5 x 10^4 cells/mL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds in culture medium from the 10 mM DMSO stock.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include wells with medium and DMSO as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the DMSO control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Application Note 2: Biochemical High-Throughput Screening for Kinase Inhibitors

Many piperazine-containing compounds are known to target protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[9] This application note describes a biochemical HTS assay to identify inhibitors of a specific protein kinase.

Signaling Pathway: Generic Kinase Signaling Cascade

The following diagram illustrates a simplified, generic kinase signaling pathway that is often a target in cancer drug discovery.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_1 Kinase 1 (e.g., Raf) Receptor->Kinase_1 Kinase_2 Kinase 2 (e.g., MEK) Kinase_1->Kinase_2 Kinase_3 Kinase 3 (e.g., ERK) Kinase_2->Kinase_3 Transcription_Factor Transcription Factor Kinase_3->Transcription_Factor Cell_Proliferation Cell Proliferation, Survival, etc. Transcription_Factor->Cell_Proliferation Inhibitor 5-Fluoro-2-piperazinobenzoic acid derivative Inhibitor->Kinase_2 Inhibition

Caption: A simplified kinase signaling cascade targeted by inhibitors.

Data Presentation: Summary of a Representative Kinase Inhibition Screen

The following table presents hypothetical data for the inhibition of a target kinase by a series of this compound derivatives.

Compound IDR Group on PiperazineKinase IC50 (nM)
FPB-1 Methyl850
FPB-2 Ethyl620
FPB-3 Isopropyl410
FPB-4 Phenyl150
FPB-5 4-Fluorophenyl85
Staurosporine (Control)10
Experimental Protocol: ADP-Glo™ Kinase Assay (Promega)

This protocol is based on the widely used ADP-Glo™ assay, which measures kinase activity by quantifying the amount of ADP produced.

Materials:

  • Purified target kinase

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds dissolved in DMSO

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction:

    • Add 2 µL of kinase and substrate solution in kinase buffer to each well.

    • Add 1 µL of the test compound at various concentrations (or DMSO for controls).

    • Initiate the kinase reaction by adding 2 µL of ATP solution. The final reaction volume is 5 µL.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Luminescence Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 values by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Conclusion

The protocols and application notes presented here provide a framework for the high-throughput screening of this compound derivatives and related compounds. By employing these methods, researchers can efficiently identify and characterize novel bioactive molecules, paving the way for the development of new therapeutics. Further optimization of these protocols may be necessary depending on the specific compound library and biological targets being investigated.

References

Application Notes and Protocols: In Vitro Assays Involving 5-Fluoro-2-piperazinobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential in vitro assays for evaluating the biological activity of 5-Fluoro-2-piperazinobenzoic acid and its derivatives. This compound serves as a key intermediate in the synthesis of various biologically active molecules, including fluoroquinolone antibiotics and anticancer agents.[1][2][3][4] The protocols detailed below are representative of the types of assays commonly employed for compounds within these therapeutic areas.

Overview and Potential Applications

This compound contains a fluoroquinolone core structure, suggesting potential utility in the development of antimicrobial agents that target bacterial DNA gyrase.[1] Furthermore, the piperazine and fluorine moieties are common in compounds developed for oncology, where they can exhibit cytotoxicity against cancer cell lines.[2][3][4] The following sections outline protocols for assessing these potential activities.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from the in vitro assays described below. This data is for illustrative purposes to demonstrate how results can be presented.

Assay TypeTarget/Cell LineMetricResult
DNA Gyrase Inhibition AssayE. coli DNA GyraseIC₅₀15 µM
Topoisomerase IV AssayS. aureus Topo IVIC₅₀25 µM
Cytotoxicity AssayA549 Lung CarcinomaCC₅₀75 µM
Cytotoxicity AssayHepaRG HepatocytesCC₅₀> 200 µM
hERG Inhibition AssayhERG-expressing CHO cellsIC₅₀> 100 µM

Experimental Protocols

Bacterial DNA Gyrase Inhibition Assay

This assay determines the ability of a test compound to inhibit the supercoiling activity of bacterial DNA gyrase.

Materials:

  • E. coli DNA Gyrase

  • Relaxed plasmid DNA (e.g., pBR322)

  • ATP

  • Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol)

  • This compound (test compound)

  • Ciprofloxacin (positive control)

  • DMSO (vehicle control)

  • Agarose gel, electrophoresis buffer, and staining agent (e.g., ethidium bromide)

Protocol:

  • Prepare serial dilutions of the test compound and positive control in DMSO.

  • In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and the test compound dilution.

  • Add E. coli DNA gyrase to initiate the reaction.

  • Incubate the reaction mixture at 37°C for 1 hour.

  • Stop the reaction by adding a stop buffer/loading dye (containing SDS and proteinase K).

  • Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA.

  • Stain the gel and visualize the DNA bands under UV light.

  • Quantify the band intensities to determine the percentage of inhibition and calculate the IC₅₀ value.

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis A Prepare Serial Dilutions of Test Compound C Add Test Compound and DNA Gyrase A->C B Prepare Reaction Mix (Buffer, Plasmid DNA) B->C D Incubate at 37°C C->D E Stop Reaction D->E F Agarose Gel Electrophoresis E->F G Visualize and Quantify DNA Bands F->G H Calculate IC₅₀ G->H

Workflow for DNA Gyrase Inhibition Assay.
Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. A reduction in metabolic activity is indicative of cytotoxicity.

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma)[2][3]

  • Normal human cell line (e.g., HepaRG hepatocytes for selectivity assessment)[2][3]

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (test compound)

  • Doxorubicin (positive control)

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compound and positive control in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • Add MTT solution to each well and incubate for another 4 hours. The viable cells will convert the yellow MTT to purple formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (half-maximal cytotoxic concentration).

G A Seed Cells in 96-well Plate B Incubate 24h A->B C Add Serial Dilutions of Test Compound B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance G->H I Calculate CC₅₀ H->I

Workflow for MTT Cytotoxicity Assay.

Signaling Pathways

Proposed Mechanism of Action: DNA Gyrase Inhibition

Fluoroquinolones typically function by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. This inhibition prevents the relaxation of supercoiled DNA and the separation of replicated chromosomes, which are essential for DNA replication and cell division, ultimately leading to bacterial cell death.

G cluster_compound cluster_target Bacterial Cell A 5-Fluoro-2-piperazinobenzoic acid Derivative B DNA Gyrase / Topoisomerase IV A->B Inhibition C DNA Supercoiling & Decatenation Blocked B->C D DNA Replication Inhibited C->D E Cell Division Arrested D->E F Bacterial Cell Death E->F

Proposed pathway for antimicrobial activity.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Fluoro-2-piperazinobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 5-Fluoro-2-piperazinobenzoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on a common synthetic route involving the nucleophilic aromatic substitution of a di- or chloro-fluorobenzoic acid with piperazine.

Problem Potential Causes Recommended Solutions
Low to No Product Formation 1. Low Reaction Temperature: The nucleophilic aromatic substitution may be too slow at lower temperatures. 2. Poor Quality Starting Materials: Impurities in 2,5-difluorobenzoic acid/2-chloro-5-fluorobenzoic acid or piperazine can inhibit the reaction. 3. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants or an unfavorable reaction environment. 4. Base Ineffectiveness: The base used to scavenge the generated acid (HF or HCl) may not be strong enough or may be sterically hindered.1. Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 10-20°C. Consider using a higher boiling point solvent if necessary. 2. Verify Starting Material Purity: Use freshly opened or purified starting materials. Check the purity by techniques like NMR or melting point analysis. 3. Solvent Screening: Test different polar aprotic solvents such as DMSO, DMF, or NMP. 4. Base Selection: Use a stronger, non-nucleophilic base like potassium carbonate or cesium carbonate. Ensure the base is finely powdered for better reactivity.
Incomplete Reaction 1. Insufficient Reaction Time: The reaction may not have reached completion. 2. Sub-stoichiometric Amount of Piperazine: An excess of piperazine is often required to drive the reaction to completion. 3. Inadequate Mixing: Poor stirring can lead to localized concentration gradients and incomplete reaction.1. Extend Reaction Time: Monitor the reaction progress using TLC or LC-MS and extend the reaction time until the starting material is consumed. 2. Increase Piperazine Equivalents: Increase the molar ratio of piperazine to the fluorobenzoic acid to 2.5-3.0 equivalents. 3. Improve Agitation: Use a more efficient stirring mechanism or a larger stir bar.
Formation of Di-substituted Byproduct 1. High Reaction Temperature: Elevated temperatures can favor the reaction of a second molecule of the fluorobenzoic acid with the other nitrogen of the piperazine ring. 2. Prolonged Reaction Time: Extended reaction times can increase the likelihood of the di-substitution. 3. Stoichiometry: A low excess of piperazine may not effectively compete for the electrophile.1. Optimize Temperature: Find the lowest temperature at which the reaction proceeds at a reasonable rate. 2. Monitor Reaction Closely: Stop the reaction as soon as the starting material is consumed to minimize byproduct formation. 3. Adjust Stoichiometry: Use a larger excess of piperazine to favor the mono-substitution product.
Product Purification Challenges 1. Co-precipitation of Salts: Inorganic salts from the workup can co-precipitate with the product. 2. Residual Solvent: High-boiling point solvents like DMSO or DMF can be difficult to remove. 3. Similar Polarity of Product and Byproducts: The desired product and the di-substituted byproduct may have similar polarities, making chromatographic separation difficult.1. Aqueous Workup: Perform a thorough aqueous workup to remove inorganic salts. Washing with brine can aid in this process. 2. Solvent Removal Techniques: Use techniques like azeotropic distillation with a lower boiling point solvent (e.g., toluene) or lyophilization to remove residual high-boiling point solvents. 3. Optimize Chromatography: Use a different solvent system or a different stationary phase for column chromatography. Recrystallization can also be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and direct approach is the nucleophilic aromatic substitution (SNAr) reaction between a suitable precursor like 2,5-difluorobenzoic acid or 2-chloro-5-fluorobenzoic acid and piperazine. This reaction is typically carried out in a polar aprotic solvent in the presence of a base.

Q2: What is the role of the base in this reaction?

The base is crucial for neutralizing the hydrofluoric acid (HF) or hydrochloric acid (HCl) that is formed as a byproduct of the substitution reaction. This prevents the protonation of piperazine, which would render it non-nucleophilic and halt the reaction.

Q3: Which starting material is better: 2,5-difluorobenzoic acid or 2-chloro-5-fluorobenzoic acid?

Fluorine is generally a better leaving group than chlorine in nucleophilic aromatic substitution. Therefore, 2,5-difluorobenzoic acid is expected to be more reactive and may allow for milder reaction conditions. However, the choice may also depend on the cost and availability of the starting materials.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A small aliquot of the reaction mixture can be taken at regular intervals to check for the consumption of the starting material and the formation of the product.

Q5: What are the key safety precautions to consider during this synthesis?

Working with fluorinated compounds and strong bases requires appropriate safety measures. The reaction should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, should be worn at all times. Care should be taken when handling corrosive acids and bases.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the synthesis of this compound from 2,5-difluorobenzoic acid and piperazine.

Materials:

  • 2,5-Difluorobenzoic acid

  • Piperazine (anhydrous)

  • Potassium carbonate (K₂CO₃, anhydrous)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Deionized water

  • Hydrochloric acid (HCl, concentrated)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄, anhydrous)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-difluorobenzoic acid (1.0 eq), piperazine (2.5 eq), and potassium carbonate (3.0 eq).

  • Add anhydrous DMSO to the flask to achieve a concentration of 0.5 M with respect to the 2,5-difluorobenzoic acid.

  • Heat the reaction mixture to 120°C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS every 2-4 hours.

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Acidify the aqueous solution to pH 2-3 with concentrated HCl. A precipitate should form.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Visualizations

experimental_workflow start Start reactants Combine Reactants: - 2,5-Difluorobenzoic acid - Piperazine - K2CO3 - DMSO start->reactants reaction Heat to 120°C (12-24h) reactants->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring Periodic Sampling monitoring->reaction Incomplete workup Aqueous Workup & Acidification monitoring->workup Complete extraction Extract with Ethyl Acetate workup->extraction purification Purify by Chromatography/ Recrystallization extraction->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Observed check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting Material Present complete Reaction Complete check_reaction->complete No Starting Material increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature incomplete->increase_temp check_reagents Check Reagent Purity incomplete->check_reagents purification_issue Investigate Purification Step complete->purification_issue optimize_chromatography Optimize Chromatography purification_issue->optimize_chromatography recrystallize Attempt Recrystallization purification_issue->recrystallize

Caption: Troubleshooting logic for addressing low synthesis yield.

Technical Support Center: Purification of 5-Fluoro-2-piperazinobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 5-Fluoro-2-piperazinobenzoic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The main challenges in purifying this compound arise from its zwitterionic nature at certain pH values, which can affect its solubility and chromatographic behavior. The presence of a fluorine atom can also influence its polarity and interactions with purification media. Common issues include poor solubility in standard organic solvents, difficulty in achieving sharp peaks during chromatography, and the removal of structurally similar impurities.

Q2: What are the most likely impurities in a crude sample of this compound?

Impurities can originate from starting materials, side reactions, or degradation. Potential impurities may include:

  • Unreacted starting materials, such as 2,5-difluorobenzoic acid and piperazine.

  • Positional isomers formed during the synthesis.

  • Byproducts from incomplete reactions or over-reaction.

  • Residual catalysts or reagents from the synthetic steps.

Q3: Which purification techniques are most suitable for this compound?

The most effective purification techniques for this compound are typically recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities, as well as the scale of the purification.

Q4: How can I improve the recovery yield during recrystallization?

To improve recovery, ensure the minimum amount of hot solvent is used to dissolve the compound completely. Cooling the solution slowly, followed by a prolonged period in an ice bath, will maximize crystal formation. Washing the collected crystals with a minimal amount of ice-cold solvent will also help to reduce loss of the product.

Q5: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid above its melting point.[1] To address this, try the following:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of additional solvent.

  • Allow the solution to cool more slowly to give the molecules time to form an ordered crystal lattice.[1]

  • Consider using a different solvent system.

Troubleshooting Guides

Recrystallization
ProblemPossible Cause(s)Suggested Solution(s)
Compound does not dissolve in hot solvent. Improper solvent choice.Select a solvent with higher solvating power for the compound at elevated temperatures. Consider using a mixed solvent system.
Low or no crystal formation upon cooling. Solution is not supersaturated; too much solvent was used.Evaporate some of the solvent to increase the concentration and then cool again. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.[2][3]
Poor recovery of the purified compound. The compound is significantly soluble in the cold solvent.Ensure the solution is thoroughly chilled in an ice bath. Use a different solvent in which the compound has lower solubility at cold temperatures. Minimize the amount of cold solvent used for washing the crystals.[1]
Product is discolored after recrystallization. Presence of colored, non-volatile impurities.Treat the hot solution with a small amount of activated charcoal before filtration to adsorb colored impurities.[1][4]
Column Chromatography
ProblemPossible Cause(s)Suggested Solution(s)
Compound does not move from the baseline (Rf = 0). The mobile phase is not polar enough. The compound may be ionized and strongly adsorbed to the stationary phase.Increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol). Add a small amount of an acid (e.g., acetic acid or formic acid) or a base (e.g., triethylamine) to the mobile phase to suppress ionization and reduce strong interactions with the silica gel.
Poor separation of the compound from impurities. Inappropriate mobile phase composition.Optimize the solvent system by testing different solvent ratios using Thin Layer Chromatography (TLC) first. A gradient elution, gradually increasing the mobile phase polarity, may improve separation.
Significant peak tailing. Strong interaction between the compound and the stationary phase.Add a modifier to the mobile phase, such as a small percentage of acid or base, to improve the peak shape. Using a different stationary phase, such as alumina or a bonded-phase silica, could also be beneficial.
Low recovery from the column. The compound is irreversibly adsorbed onto the stationary phase.Deactivate the silica gel by pre-treating it with a base like triethylamine. Use a less acidic stationary phase or consider reversed-phase chromatography.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)

This protocol is a general guideline and may require optimization.

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Filtration apparatus (Büchner funnel, filter paper, and vacuum flask)

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to dissolve the solid completely with stirring.

  • Addition of Anti-solvent: While the ethanol solution is still hot, slowly add warm deionized water dropwise until the solution becomes slightly turbid (cloudy). If significant precipitation occurs, add a small amount of hot ethanol to redissolve it.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. For optimal crystal growth, insulate the flask to slow the cooling process. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 50-60°C) until a constant weight is achieved.

Protocol 2: Flash Column Chromatography on Silica Gel

This is a starting point for developing a column chromatography method.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Solvents (e.g., Dichloromethane (DCM), Methanol (MeOH), Acetic Acid)

  • Chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis: First, determine an appropriate mobile phase using TLC. A good starting point is a mixture of DCM and MeOH (e.g., 95:5), with a small amount of acetic acid (e.g., 0.5%) added to improve peak shape. The ideal solvent system should give the target compound an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. Alternatively, adsorb the compound onto a small amount of silica gel (dry loading) and add this to the top of the column.

  • Elution: Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing the polarity if a gradient elution is required.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_0 Initial Assessment cluster_1 Purification Method Selection cluster_2 Final Analysis Crude Product Crude Product Purity Check (TLC/HPLC) Purity Check (TLC/HPLC) Crude Product->Purity Check (TLC/HPLC) High Purity? High Purity? Purity Check (TLC/HPLC)->High Purity? Recrystallization Recrystallization High Purity?->Recrystallization Yes Column Chromatography Column Chromatography High Purity?->Column Chromatography No Final Purity Check Final Purity Check Recrystallization->Final Purity Check Column Chromatography->Final Purity Check Pure Product Pure Product Final Purity Check->Pure Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization Start Recrystallization Start Recrystallization Oiling Out? Oiling Out? Start Recrystallization->Oiling Out? Low Recovery? Low Recovery? Oiling Out?->Low Recovery? No Adjust Solvent/Cooling Adjust Solvent/Cooling Oiling Out?->Adjust Solvent/Cooling Yes Pure Crystals Pure Crystals Low Recovery?->Pure Crystals No Optimize Solvent/Cooling Optimize Solvent/Cooling Low Recovery?->Optimize Solvent/Cooling Yes Adjust Solvent/Cooling->Start Recrystallization Optimize Solvent/Cooling->Start Recrystallization

Caption: Troubleshooting logic for recrystallization issues.

References

Technical Support Center: Synthesis of 5-Fluoro-2-piperazinobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro-2-piperazinobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and efficient method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction between a 2,5-dihalogenated benzoic acid derivative and piperazine. Typically, 2,5-difluorobenzoic acid or its corresponding ester is used as the starting material. The fluorine atom at the 2-position is activated towards nucleophilic attack by the electron-withdrawing carboxylic acid or ester group, facilitating the substitution by piperazine.

Q2: What are the expected common byproducts in this synthesis?

The primary byproducts in the synthesis of this compound via the SNAr reaction include:

  • Disubstituted Piperazine: A significant byproduct can be the N,N'-bis(5-fluoro-2-carboxyphenyl)piperazine, where two molecules of the benzoic acid derivative react with one molecule of piperazine.

  • Positional Isomer: Although less common due to electronic factors, the formation of 4-Fluoro-3-piperazinobenzoic acid through substitution at the 5-position is a possibility.

  • Starting Material: Unreacted 2,5-difluorobenzoic acid or its ester may remain if the reaction does not go to completion.

  • Ester Impurity: If an ester of 2,5-difluorobenzoic acid is used, incomplete hydrolysis in the final step will result in the presence of the corresponding ester of the final product.

Q3: How can I minimize the formation of the disubstituted piperazine byproduct?

To reduce the formation of the disubstituted byproduct, a significant excess of piperazine should be used. This stoichiometric imbalance favors the monosubstitution reaction. The optimal ratio depends on the specific reaction conditions but using 3 to 5 equivalents of piperazine is a common starting point.

Q4: What analytical techniques are recommended for monitoring the reaction and identifying byproducts?

Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of the reaction. For detailed analysis and identification of the product and byproducts, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) are highly recommended.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield of the Desired Product - Incomplete reaction. - Suboptimal reaction temperature or time. - Formation of significant amounts of byproducts. - Inefficient purification.- Monitor the reaction by TLC or HPLC until the starting material is consumed. - Optimize the reaction temperature and time. A higher temperature may be required, but this can also lead to more byproducts. - Use a larger excess of piperazine to favor monosubstitution. - Employ column chromatography for purification to effectively separate the product from byproducts and starting materials.
Presence of a Major Byproduct with a High Molecular Weight - This is likely the disubstituted piperazine byproduct.- Increase the molar ratio of piperazine to the fluorobenzoic acid derivative. - Consider adding the fluorobenzoic acid derivative slowly to a solution of piperazine to maintain a high concentration of the nucleophile throughout the reaction.
Product is Contaminated with Starting Material - Insufficient reaction time or temperature.- Extend the reaction time and/or increase the temperature. Ensure the reaction has gone to completion using an appropriate analytical technique before work-up.
Incomplete Hydrolysis of the Ester Group (if applicable) - Hydrolysis conditions (e.g., base concentration, temperature, time) are not sufficient.- Increase the concentration of the base (e.g., NaOH or KOH), prolong the reaction time, or increase the temperature for the hydrolysis step. Monitor the hydrolysis by TLC or HPLC to ensure complete conversion to the carboxylic acid.

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from methyl 2,5-difluorobenzoate.

Step 1: Nucleophilic Aromatic Substitution

  • In a round-bottom flask, dissolve piperazine (4 equivalents) in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • To this solution, add methyl 2,5-difluorobenzoate (1 equivalent).

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 5-fluoro-2-(piperazin-1-yl)benzoate.

Step 2: Hydrolysis

  • Dissolve the crude ester from Step 1 in a mixture of methanol and water.

  • Add an excess of sodium hydroxide (e.g., 3-4 equivalents) to the solution.

  • Heat the mixture to reflux (around 60-80 °C) for 2-4 hours.

  • Monitor the hydrolysis by TLC or HPLC until the ester is fully consumed.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of approximately 5-6 with hydrochloric acid.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product & Byproducts 2_5_Difluorobenzoic_Acid 2,5-Difluorobenzoic Acid / Ester SNAr Nucleophilic Aromatic Substitution (SNAr) 2_5_Difluorobenzoic_Acid->SNAr Piperazine Piperazine Piperazine->SNAr Main_Product This compound SNAr->Main_Product Major Disubstituted N,N'-bis(5-fluoro-2-carboxyphenyl)piperazine (Disubstitution Byproduct) SNAr->Disubstituted Side Reaction (Excess Benzoic Acid Derivative) Isomer 4-Fluoro-3-piperazinobenzoic acid (Isomeric Byproduct) SNAr->Isomer Minor

Caption: Synthetic pathway for this compound and common byproducts.

Troubleshooting_Workflow Start Start Synthesis Monitor_Reaction Monitor Reaction Progress (TLC/HPLC) Start->Monitor_Reaction Check_Completion Is Reaction Complete? Monitor_Reaction->Check_Completion Check_Completion->Monitor_Reaction No Workup_Purification Work-up and Purify Check_Completion->Workup_Purification Yes Analyze_Product Analyze Final Product (NMR, LC-MS) Workup_Purification->Analyze_Product Check_Purity Is Purity Acceptable? Analyze_Product->Check_Purity Success Synthesis Successful Check_Purity->Success Yes Troubleshoot Troubleshoot Issues Check_Purity->Troubleshoot No Identify_Byproducts Identify Byproducts Troubleshoot->Identify_Byproducts Optimize_Conditions Optimize Reaction Conditions (Stoichiometry, Temp, Time) Identify_Byproducts->Optimize_Conditions Optimize_Conditions->Start

Caption: A logical workflow for troubleshooting the synthesis of this compound.

Overcoming challenges in piperazine addition to fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the addition of piperazine to fluorobenzoic acid, a common reaction in the synthesis of various pharmaceutical compounds.

Reaction Overview

The addition of piperazine to fluorobenzoic acid can be categorized into two main types of reactions:

  • Amide Bond Formation: This reaction involves the coupling of the carboxylic acid group of fluorobenzoic acid with one of the secondary amines of piperazine to form an amide bond. This is typically achieved using coupling reagents or by activating the carboxylic acid, for instance, by converting it to an acyl chloride.

  • N-Arylation: This involves the formation of a carbon-nitrogen bond between a piperazine nitrogen and the fluorinated benzene ring. This is typically achieved through methods like Nucleophilic Aromatic Substitution (SNAr) or a Buchwald-Hartwig amination, where a halogen on the fluorobenzoic acid derivative is displaced by piperazine.

This guide will cover challenges and solutions for both reaction types.

Frequently Asked Questions (FAQs) & Troubleshooting

Amide Bond Formation (Acylation)

Q1: I am getting a significant amount of the N,N'-bis-acylated piperazine byproduct. How can I favor the formation of the mono-acylated product?

A1: The formation of the bis-acylated byproduct is a common challenge due to the presence of two reactive secondary amines in piperazine. Here are several strategies to promote mono-acylation:

  • Stoichiometry Control: Use a significant excess of piperazine relative to the fluorobenzoic acid or its activated derivative. A 5-fold excess of piperazine has been shown to yield predominantly the mono-acylated product.[1]

  • Slow Addition: Add the fluorobenzoic acid or its activated form (e.g., fluorobenzoyl chloride) slowly and at a low temperature (e.g., 0 °C) to the solution of piperazine. This maintains a low concentration of the acylating agent, statistically favoring a reaction with only one of the piperazine nitrogens.[1]

  • Use of a Mono-Protected Piperazine: The most reliable method to ensure mono-acylation is to use a mono-protected piperazine, such as N-Boc-piperazine. The protecting group can be removed in a subsequent step after the amide coupling is complete.

Q2: My amide coupling reaction with EDC/HOBt is slow or incomplete. What can I do to improve the yield?

A2: Several factors can lead to low yields in carbodiimide-mediated coupling reactions. Consider the following troubleshooting steps:

  • Reagent Quality: Ensure that the coupling reagents, especially EDC, are fresh and have been stored under anhydrous conditions. EDC is moisture-sensitive.

  • Anhydrous Conditions: The presence of water can hydrolyze the activated ester intermediate, leading to low yields. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Activation Time: Pre-activate the fluorobenzoic acid with EDC and HOBt for about 15-30 minutes at 0 °C before adding piperazine. This ensures the formation of the active ester intermediate.

  • pH of the Reaction: The reaction is sensitive to pH. The presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) is often necessary to neutralize the hydrochloride salt of EDC and to deprotonate the piperazine salt if it is used as such.

  • Alternative Coupling Reagents: If EDC/HOBt proves inefficient, consider more potent coupling reagents like HATU or HBTU, which often lead to faster reactions and higher yields, especially for challenging substrates.[2][3]

Q3: I am observing the formation of an N-acylurea byproduct when using EDC. How can this be minimized?

A3: The formation of an N-acylurea is a known side reaction in carbodiimide couplings, where the O-acylisourea intermediate rearranges. To minimize this:

  • Addition of HOBt or OxymaPure: The addition of 1-hydroxybenzotriazole (HOBt) or OxymaPure is crucial. These additives react with the O-acylisourea to form a more stable active ester, which is less prone to rearrangement and reacts efficiently with the amine.

N-Arylation (Buchwald-Hartwig and SNAr)

Q4: My Buchwald-Hartwig amination of piperazine with a fluoro-aryl halide is not proceeding. What are the common causes of failure?

A4: The success of a Buchwald-Hartwig reaction is highly dependent on the specific combination of catalyst, ligand, base, and solvent.

  • Catalyst and Ligand Choice: The choice of the phosphine ligand is critical. For N-arylation of piperazine, sterically hindered biaryl phosphine ligands like RuPhos and XPhos are often effective. The palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand need to form an active Pd(0) species. Using a pre-formed catalyst can sometimes give more reproducible results.

  • Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. Weaker bases such as K₃PO₄ or Cs₂CO₃ may also be effective, sometimes requiring higher temperatures or longer reaction times.

  • Solvent: Toluene and dioxane are common solvents. Ensure that all reagents are soluble at the reaction temperature. For some systems, polar aprotic solvents like DMF or DMSO have been used successfully.[4]

  • Inert Atmosphere: While some modern catalysts are air-stable, it is generally recommended to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst and ligands.

Q5: I am attempting a Nucleophilic Aromatic Substitution (SNAr) with a difluorobenzoic acid derivative and piperazine. Which fluorine atom will be substituted?

A5: In an SNAr reaction, the position of substitution is directed by the electron-withdrawing groups on the aromatic ring. The carboxylic acid (or its derivative) is an electron-withdrawing group.

  • Positional Activation: A fluorine atom that is ortho or para to the carboxylic acid group will be more activated towards nucleophilic attack than one in the meta position. This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the carboxylic acid group through resonance when the nucleophile attacks at the ortho or para position.[5][6]

Quantitative Data Summary

The following tables summarize representative quantitative data for the addition of piperazine to fluorobenzoic acid derivatives.

Table 1: Amide Bond Formation (Acylation)

Fluorobenzoic Acid DerivativePiperazine EquivalentsCoupling ConditionsProductYield (%)Reference
2,4-Difluorobenzoyl chloride5Chloroform, 0 °C to rtN-(2,4-Difluorobenzoyl)piperazine66[1]
2,4-Difluorobenzoyl chloride5Chloroform, 0 °C to rtN,N'-Bis(2,4-difluorobenzoyl)piperazine10[1]
2,4-Difluorobenzoyl chloride2Chloroform, 0 °C to rtN,N'-Bis(2,4-difluorobenzoyl)piperazine44[1]
2-Chloro-5-fluorobenzoic acid1 (with methyl 2-(4-cyanophenyl)-2-(piperazin-1-yl)acetate)T3P, NEt₃, CH₂Cl₂Amide product-[7]
4-Fluorobenzoyl chloride1 (with 1-(4-chlorobenzhydryl)piperazine)Triethylamine, CH₂Cl₂, 0-5 °C to rt1-(4-Fluorobenzoyl)-4-(4-chlorobenzhydryl)piperazine-[8]

Table 2: N-Arylation Reactions

Fluoro-Aryl HalidePiperazine EquivalentsReaction ConditionsProductYield (%)Reference
4-[¹⁸F]FluoroiodobenzeneExcessPd(OAc)₂/RuPhos, NaOtBu, Toluene1-(4-[¹⁸F]Fluorophenyl)piperazine74[9]
4-[¹⁸F]FluoroiodobenzeneExcessPd₂(dba)₃/RuPhos, K₃PO₄, DMF, 100 °C1-(4-[¹⁸F]Fluorophenyl)piperazine>70 (conversion)[4]
Aryl Chloride1.5RuPhos/Pd₂(dba)₃Mono-arylated piperazineModerate to High[10]

Experimental Protocols

Protocol 1: Mono-Acylation of Piperazine with 2,4-Difluorobenzoyl Chloride[1]
  • Preparation: In a round-bottom flask, dissolve piperazine (5 equivalents) in anhydrous chloroform.

  • Reaction: Cool the solution to 0 °C in an ice bath. Slowly add 2,4-difluorobenzoyl chloride (1 equivalent) dropwise to the stirred solution.

  • Stirring: Continue stirring at 0 °C for 5 hours, then allow the reaction to warm to room temperature and stir overnight.

  • Workup: Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography to isolate N-(2,4-difluorobenzoyl)piperazine.

Protocol 2: General Amide Coupling using EDC/HOBt (Adapted from[3][11])
  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve the fluorobenzoic acid (1.0 eq), piperazine (1.1 eq), and HOBt (1.2 eq) in an anhydrous solvent such as DMF or DCM.

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 5% aqueous citric acid), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 3: Buchwald-Hartwig N-Arylation (Adapted from[9][10])
  • Preparation: To an oven-dried Schlenk tube, add the fluoro-aryl halide (1.0 eq), piperazine (1.2-1.5 eq), and the base (e.g., NaOtBu, 1.4 eq).

  • Catalyst Preparation: In a separate vial, dissolve the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., RuPhos) in a small amount of the reaction solvent.

  • Reaction Setup: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times. Add the anhydrous solvent (e.g., toluene) to the Schlenk tube, followed by the catalyst solution via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Below are diagrams illustrating key reaction workflows and mechanisms.

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Mix Fluorobenzoic Acid, Piperazine, Coupling Reagent, and Base in Solvent stir Stir at appropriate temperature reagents->stir monitor Monitor progress (TLC/LC-MS) stir->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify product product purify->product Pure Product

Caption: General experimental workflow for amide coupling.

Carbodiimide_Mechanism r_acid R-COOH Fluorobenzoic Acid o_acylisourea O-Acylisourea Intermediate r_acid->o_acylisourea + EDC edc EDC Carbodiimide edc->o_acylisourea amide Product Fluorobenzoyl-piperazine o_acylisourea->amide + Piperazine urea Urea Byproduct o_acylisourea->urea n_acylurea N-Acylurea Side Product o_acylisourea->n_acylurea Rearrangement piperazine Piperazine piperazine->amide

Caption: Mechanism of carbodiimide-mediated amide coupling.

SNAr_Mechanism start Fluorobenzoic Acid Derivative (with leaving group at ortho/para position) meisenheimer Meisenheimer Complex (Resonance-stabilized carbanion) start->meisenheimer Nucleophilic Attack piperazine Piperazine (Nucleophile) piperazine->meisenheimer product N-Arylpiperazine Product meisenheimer->product Elimination of Leaving Group

Caption: Simplified mechanism of Nucleophilic Aromatic Substitution (SNAr).

References

Technical Support Center: Improving the Solubility of 5-Fluoro-2-piperazinobenzoic Acid for Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 5-Fluoro-2-piperazinobenzoic acid in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its solubility?

A1: this compound is an amphiphilic molecule with both acidic and basic functional groups, making its solubility highly dependent on pH. The carboxylic acid group is acidic, while the piperazine ring is basic. This zwitterionic nature means the compound's charge state changes with pH, significantly impacting its aqueous solubility. At its isoelectric point, the compound will have minimal solubility.

Q2: My this compound is not dissolving in my aqueous buffer. What is the first step I should take?

A2: The first step is to assess the pH of your buffer. Since the compound's solubility is pH-dependent, adjusting the pH can dramatically improve dissolution. For this specific molecule, increasing the pH to deprotonate the carboxylic acid (making it more soluble as a carboxylate salt) or decreasing the pH to protonate the piperazine moiety are both viable strategies.

Q3: I'm observing precipitation when I dilute my DMSO stock solution into the aqueous assay buffer. How can I prevent this?

A3: This phenomenon, often called "solvent shock," occurs when the compound rapidly leaves the high-solubility environment of DMSO for the low-solubility aqueous buffer. To mitigate this, try the following:

  • Slow Addition: Add the DMSO stock dropwise to the assay buffer while gently vortexing or stirring.

  • Temperature: Pre-warm the aqueous buffer to your assay temperature (e.g., 37°C) before adding the compound stock.

  • Lower Final Concentration: Your target concentration may be above the kinetic solubility limit in the final assay medium.

  • Optimize DMSO Concentration: While keeping the final DMSO concentration low (ideally ≤0.5%) is crucial to avoid artifacts, a slight increase might be necessary to maintain solubility. Always run a vehicle control with the same final DMSO concentration.

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A4: The tolerance to DMSO varies significantly between cell lines. Generally, a final concentration of 0.5% (v/v) is considered safe for most cell-based assays, with some robust cell lines tolerating up to 1%. However, it is imperative to perform a dose-response experiment with DMSO alone on your specific cell line to determine the highest non-toxic concentration.[1][2][3]

Q5: How can I distinguish between substrate precipitation and other issues like microbial contamination?

A5: Visual inspection under a microscope can help identify crystalline or amorphous precipitates. Additionally, measuring the absorbance of the solution at a high wavelength (e.g., 600 nm) can quantify turbidity due to precipitation. A filtration test, where the solution is passed through a 0.22 µm filter, can also confirm precipitation if there is a significant drop in the compound's concentration in the filtrate.

Troubleshooting Guide

If you are experiencing solubility issues with this compound, follow this step-by-step guide to diagnose and resolve the problem.

Diagram: Troubleshooting Workflow for Compound Precipitation

G Troubleshooting Workflow for Compound Precipitation A Precipitation Observed in Assay B Check Individual Components: - Compound Stock (in DMSO) - Assay Buffer - Final Assay Mix A->B C Is Stock Solution Clear? B->C Examine Stock D Precipitation upon Dilution into Buffer? B->D Test Dilution E Precipitation Over Time in Incubator? B->E Incubate Mix C->D Yes F Modify Stock Preparation: - Use anhydrous DMSO - Gently warm/sonicate - Filter stock solution C->F No D->E No G Optimize Dilution Protocol: - Slow, dropwise addition - Vortex during addition - Pre-warm buffer D->G Yes H Adjust Assay Buffer Composition E->H Yes I Lower Final Compound Concentration E->I If buffer adjustment fails F->B G->D K pH Adjustment: - Increase pH (>8) or - Decrease pH (<5) H->K L Add Co-solvent (e.g., Ethanol, PEG-400) (Validate for assay compatibility) H->L J Proceed with Assay I->J K->J L->J

Caption: A logical workflow for diagnosing and resolving compound precipitation issues.

Data Presentation

Table 1: Predicted and Analog-Based Solubility of this compound
Solvent SystemPredicted/Analog SolubilityMethod/Reference
Water (pH 7.4)Low (<10 µg/mL)Based on poor solubility of zwitterionic ciprofloxacin at neutral pH.[4][5][6][7]
Aqueous Buffer (pH 2.0)High (>1 mg/mL)Based on high solubility of ciprofloxacin hydrochloride at acidic pH.[4][8]
Aqueous Buffer (pH 9.0)Moderate to HighFormation of soluble carboxylate salt.
Dimethyl Sulfoxide (DMSO)High (>50 mg/mL)Common for organic molecules.
EthanolModerateGeneral solvent for polar organic compounds.
Table 2: Recommended Final DMSO Concentrations in Cell-Based Assays
DMSO ConcentrationGeneral Effect on Most Cell LinesRecommendation
< 0.1%Generally considered safe with minimal effects.Ideal for sensitive cell lines and long-term exposure assays.
0.1% - 0.5%Well-tolerated by most robust cell lines for up to 72 hours.A common and generally safe range for many in vitro assays.[3]
0.5% - 1.0%Increased potential for cytotoxicity and off-target effects.Use with caution and only after validation with your specific cell line.
> 1.0%Significant cytotoxicity is common.Generally not recommended.[1]

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment by Nephelometry

This protocol determines the concentration at which a compound begins to precipitate when diluted from a DMSO stock into an aqueous buffer.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure complete dissolution.

  • Plate Setup: In a 96-well microplate, perform serial dilutions of the compound stock in DMSO.

  • Addition of Buffer: Add aqueous assay buffer (e.g., PBS, pH 7.4) to a separate 96-well plate.

  • Compound Addition: Transfer a small volume (e.g., 2 µL) of the DMSO serial dilutions to the corresponding wells of the plate containing the buffer, achieving a final DMSO concentration of ≤1%.

  • Incubation: Mix the plate on a shaker for 10 minutes and then let it stand at room temperature for 2 hours.

  • Measurement: Measure the light scattering of each well using a nephelometer.[9][10][11][12][13]

  • Data Analysis: Plot the light scattering units against the compound concentration. The kinetic solubility is the concentration at which a sharp increase in light scattering is observed.

Protocol 2: Determining the Maximum Tolerated DMSO Concentration

This protocol helps establish the highest concentration of DMSO that does not significantly impact the viability of your specific cell line.

  • Cell Seeding: Seed your cells in a 96-well plate at the optimal density for your assay and allow them to adhere overnight.

  • DMSO Dilution Series: Prepare a serial dilution of DMSO in your complete cell culture medium, typically ranging from 2% down to 0.01% (v/v).

  • Treatment: Replace the existing medium with the medium containing the different DMSO concentrations. Include a "no DMSO" control.

  • Incubation: Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).[1][2]

  • Viability Assay: At the end of the incubation period, perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo).[14]

  • Data Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the "no DMSO" control. The maximum tolerated concentration is the highest concentration that results in minimal loss of cell viability (e.g., >90% viability).

Visualization of a Relevant Signaling Pathway

For researchers using this compound in drug discovery, it may be investigated as an inhibitor of a signaling pathway, such as a kinase cascade, which is often implicated in diseases like cancer.

Diagram: Hypothetical Inhibition of a Kinase Signaling Pathway

G Hypothetical Inhibition of a Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Kinase3 Kinase C Kinase2->Kinase3 Phosphorylates TF Transcription Factor Kinase3->TF Activates Gene Gene Expression TF->Gene Regulates Inhibitor 5-Fluoro-2- piperazinobenzoic acid Inhibitor->Kinase2 Inhibits

References

Technical Support Center: Synthesis of 5-Fluoro-2-piperazinobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro-2-piperazinobenzoic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the lone pair of electrons on one of the nitrogen atoms of piperazine acts as a nucleophile, attacking the carbon atom bearing the fluorine atom on the 2,5-difluorobenzoic acid or 2-fluoro-5-nitrobenzoic acid precursor. The fluorine atom is subsequently displaced as a fluoride ion. The presence of an electron-withdrawing group, such as a carboxylic acid or a nitro group, ortho or para to the fluorine leaving group activates the aromatic ring for nucleophilic attack.

Q2: What are the typical starting materials for this synthesis?

A2: Common starting materials include 2,5-difluorobenzoic acid or 2-fluoro-5-nitrobenzoic acid, and piperazine. The choice of starting material can influence the reaction conditions and potential side products.

Q3: What are the common solvents and bases used in this synthesis?

A3: A variety of polar aprotic solvents can be used to facilitate the SNAr reaction. These include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), toluene, and chlorobenzene. The choice of solvent can depend on the solubility of the reactants and the desired reaction temperature. Often, an excess of piperazine itself can act as the base to neutralize the hydrofluoric acid (HF) formed during the reaction. Alternatively, inorganic bases like potassium carbonate (K₂CO₃) or organic bases such as triethylamine (Et₃N) can be added.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A sample of the reaction mixture is spotted on a TLC plate alongside the starting materials. The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction. HPLC can provide a more quantitative assessment of the conversion.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Low Reaction Temperature: The activation energy for the SNAr reaction may not be met. 2. Inactive Reagents: Starting materials may have degraded. 3. Insufficient Base: If not using excess piperazine, the generated HF may be quenching the nucleophile.1. Increase the reaction temperature. Refluxing in a higher boiling point solvent like DMF or NMP might be necessary. 2. Check the purity and integrity of the starting materials. 3. Add an additional equivalent of a non-nucleophilic base like K₂CO₃.
Formation of Multiple Products (Side Reactions) 1. Di-substitution: If using a starting material with multiple leaving groups (e.g., 2,5-difluorobenzoic acid), piperazine can substitute at both positions. 2. Reaction with the Carboxylic Acid Group: At high temperatures, piperazine could potentially form an amide with the carboxylic acid. 3. Side reactions with nitro group (if used): Incomplete reduction or side reactions if 2-fluoro-5-nitrobenzoic acid is the precursor.1. Use a stoichiometric amount of piperazine relative to the fluorine to be substituted. Careful control of reaction time and temperature can also minimize this. 2. Protect the carboxylic acid group as an ester before the SNAr reaction, followed by deprotection. 3. Ensure complete reduction of the nitro group in a separate step if the amino functionality is desired.
Difficult Product Isolation/Purification 1. Product is highly polar and water-soluble: This can make extraction from aqueous work-up challenging. 2. Product co-elutes with starting material or byproducts during chromatography. 1. Acidify the aqueous layer to protonate the carboxylic acid, making it less water-soluble, and then extract with an organic solvent. Alternatively, use a highly polar organic solvent for extraction. 2. Adjust the solvent system for column chromatography. A gradient elution might be necessary. Recrystallization from a suitable solvent system can also be an effective purification method.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound via a nucleophilic aromatic substitution reaction. This protocol is based on analogous procedures and should be optimized for specific laboratory conditions.

Synthesis of 5-Fluoro-2-(piperazin-1-yl)benzoic acid from 2,5-Difluorobenzoic Acid

Materials:

  • 2,5-Difluorobenzoic acid

  • Piperazine

  • Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃)

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 2,5-difluorobenzoic acid (1 equivalent) in DMF.

  • Add piperazine (1.2 equivalents) and potassium carbonate (1.5 equivalents) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Acidify the aqueous mixture with HCl to a pH of approximately 2-3.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Analogous Syntheses

Starting MaterialNucleophileSolventBaseTemperature (°C)Yield (%)Reference
2,4-DinitrofluorobenzenePiperidineMethanol-Room Temp-[1]
5-Chloro-4-fluoro-2-nitrophenolAryl piperazineToluene-Refluxup to 83[2][3]
2-Fluoro-5-nitrobenzeneVarious aminesDMFK₂CO₃50-100-

Note: The yields are for analogous reactions and may not be representative of the synthesis of this compound.

Visualizations

Main Reaction Pathway

G cluster_reactants Reactants cluster_product Product 2,5-Difluorobenzoic Acid 2,5-Difluorobenzoic Acid SNAr Reaction SNAr Reaction 2,5-Difluorobenzoic Acid->SNAr Reaction DMF, K2CO3, 80-100°C Piperazine Piperazine Piperazine->SNAr Reaction This compound This compound SNAr Reaction->this compound G cluster_reactants Reactants cluster_side_product Side Product 2,5-Difluorobenzoic Acid 2,5-Difluorobenzoic Acid Di-substitution Reaction Di-substitution Reaction 2,5-Difluorobenzoic Acid->Di-substitution Reaction Excess Piperazine, High Temp. Piperazine (Excess) Piperazine (Excess) Piperazine (Excess)->Di-substitution Reaction 2,5-Di(piperazin-1-yl)benzoic acid 2,5-Di(piperazin-1-yl)benzoic acid Di-substitution Reaction->2,5-Di(piperazin-1-yl)benzoic acid G Start Start Low/No Yield Low/No Yield Start->Low/No Yield Check Temp Check Temp Low/No Yield->Check Temp Yes Check Reagents Check Reagents Check Temp->Check Reagents OK Increase Temp Increase Temp Check Temp->Increase Temp Too Low Check Base Check Base Check Reagents->Check Base OK Use Fresh Reagents Use Fresh Reagents Check Reagents->Use Fresh Reagents Degraded Add More Base Add More Base Check Base->Add More Base Insufficient Re-run Reaction Re-run Reaction Increase Temp->Re-run Reaction Use Fresh Reagents->Re-run Reaction Add More Base->Re-run Reaction Success Success Re-run Reaction->Success

References

Technical Support Center: 5-Fluoro-2-piperazinobenzoic Acid Reaction Condition Refinement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Fluoro-2-piperazinobenzoic acid. It is intended for researchers, scientists, and drug development professionals to assist in refining reaction conditions and overcoming common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and reliable method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a di-halogenated benzoic acid, such as 2,5-difluorobenzoic acid or 2-chloro-5-fluorobenzoic acid, with piperazine. The fluorine atom at the 2-position is a good leaving group, activated by the electron-withdrawing carboxylic acid group.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Temperature: The reaction often requires elevated temperatures to proceed efficiently. Consider increasing the reaction temperature, for instance, by using a higher boiling point solvent like N-methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO), if your current solvent is lower-boiling (e.g., toluene).

    • Stoichiometry: An excess of piperazine is often used to drive the reaction to completion and minimize the formation of di-substituted byproducts. A molar ratio of 1:3 to 1:5 of the benzoic acid derivative to piperazine is a good starting point.

  • Side Reactions:

    • Di-substitution: The product, this compound, can potentially react with another molecule of the starting benzoic acid derivative. Using a significant excess of piperazine can help to suppress this side reaction.

    • Decomposition: Although generally stable, prolonged exposure to very high temperatures or harsh acidic/basic conditions during workup could lead to some degradation.

  • Purification Issues:

    • Loss of product during workup and purification is a common cause of low yield. Ensure efficient extraction and minimize transfers. Optimize your purification method (see Q4).

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A3: Besides your desired product and unreacted starting material, you might observe the following side products:

  • Di-substituted byproduct: This is where two molecules of the benzoic acid derivative have reacted with one molecule of piperazine. This will be a higher molecular weight compound.

  • Isomeric products: If starting with a precursor that could allow for substitution at different positions, you might have isomeric impurities. However, with 2,5-difluorobenzoic acid or 2-chloro-5-fluorobenzoic acid, substitution is strongly favored at the 2-position due to the activating effect of the carboxylic acid group.

  • Products from impurities in starting materials: Ensure the purity of your starting di-halogenated benzoic acid and piperazine.

Q4: What is the recommended method for purifying this compound?

A4: Purification can be challenging due to the amphoteric nature of the product (containing both a basic piperazine moiety and an acidic carboxylic acid group).

  • Acid-Base Extraction: A carefully controlled acid-base workup can be effective.

    • After the reaction, the mixture can be diluted with water and a suitable organic solvent (e.g., ethyl acetate).

    • Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of around 2-3 to protonate the piperazine nitrogen and bring the product into the aqueous layer, leaving non-basic impurities in the organic layer.

    • Separate the aqueous layer and then carefully adjust the pH to the isoelectric point (around pH 6-7) with a base (e.g., sodium bicarbonate solution) to precipitate the product.

    • The precipitated solid can be collected by filtration, washed with cold water, and dried.

  • Column Chromatography: If acid-base extraction is insufficient, column chromatography on silica gel can be employed. A mobile phase consisting of a mixture of a polar organic solvent (e.g., methanol or ethanol) and a less polar solvent (e.g., dichloromethane or ethyl acetate), often with a small amount of a basic modifier like triethylamine to prevent tailing, is typically used.[1]

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) can be an effective final purification step.

Data Presentation

Table 1: Comparison of Starting Materials for SNAr Reaction

Starting MaterialLeaving GroupRelative ReactivityPotential Issues
2,5-Difluorobenzoic AcidFHighPotential for reaction at the 5-position under harsh conditions.
2-Chloro-5-fluorobenzoic AcidClModerateGenerally good selectivity for substitution at the 2-position.

Table 2: Recommended Reaction Conditions

ParameterRecommended RangeNotes
Solvent Toluene, Chlorobenzene, DMSO, NMPHigher boiling point solvents can increase the reaction rate.
Temperature 100 - 150 °CRefluxing temperature of the chosen solvent is often sufficient.
Reactant Ratio (Piperazine:Acid) 3:1 to 5:1An excess of piperazine minimizes di-substitution.
Reaction Time 4 - 24 hoursMonitor by TLC or LC-MS for completion.
Base (optional) K2CO3, Et3NCan be added to scavenge the generated acid (HF or HCl).

Experimental Protocols

Protocol 1: Synthesis of 5-Fluoro-2-(piperazin-1-yl)benzoic Acid from 2,5-Difluorobenzoic Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-difluorobenzoic acid (1.0 eq).

  • Reagent Addition: Add piperazine (4.0 eq) and a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (approximately 5-10 mL per gram of benzoic acid).

  • Reaction: Heat the reaction mixture to 120-130 °C and stir for 12-18 hours. Monitor the progress of the reaction by TLC (e.g., using a 10% methanol in dichloromethane eluent).

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • Acidify the mixture to pH ~2 with 1M HCl.

    • Wash the aqueous solution with ethyl acetate to remove any non-polar impurities.

    • Adjust the pH of the aqueous layer to ~7 with a saturated solution of sodium bicarbonate.

    • The product will precipitate out of the solution.

  • Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water and then with a small amount of cold ethanol.

    • Dry the product under vacuum to yield 5-Fluoro-2-(piperazin-1-yl)benzoic acid.

Protocol 2: Synthesis of 5-Fluoro-2-(piperazin-1-yl)benzoic Acid from 2-Chloro-5-fluorobenzoic Acid
  • Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, combine 2-chloro-5-fluorobenzoic acid (1.0 eq) and piperazine (5.0 eq).

  • Solvent: Add a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP).

  • Reaction: Heat the mixture to 140-150 °C for 18-24 hours. Monitor the reaction by LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2,5-Difluorobenzoic_Acid 2,5-Difluorobenzoic Acid SNAr Nucleophilic Aromatic Substitution (SNAr) 2,5-Difluorobenzoic_Acid->SNAr Piperazine Piperazine Piperazine->SNAr Target_Molecule 5-Fluoro-2-(piperazin-1-yl)benzoic Acid SNAr->Target_Molecule

Caption: Synthetic pathway for 5-Fluoro-2-(piperazin-1-yl)benzoic acid.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction_Completion Check Reaction Completion (TLC/LC-MS) Start->Check_Reaction_Completion Incomplete Incomplete Check_Reaction_Completion->Incomplete Complete Complete Check_Reaction_Completion->Complete  Reaction  Complete Increase_Time_Temp Increase Reaction Time or Temperature Incomplete->Increase_Time_Temp Yes Check_Stoichiometry Check Stoichiometry (Excess Piperazine) Incomplete->Check_Stoichiometry No Analyze_Side_Products Analyze Side Products (TLC/LC-MS) Complete->Analyze_Side_Products Increase_Time_Temp->Check_Reaction_Completion Check_Stoichiometry->Check_Reaction_Completion Di-substitution Di-substitution? Analyze_Side_Products->Di-substitution Optimize_Purification Optimize Purification (Acid-Base Extraction or Column Chromatography) Di-substitution->Optimize_Purification No Increase_Piperazine Increase Excess of Piperazine Di-substitution->Increase_Piperazine Yes Successful_Product Pure Product, Improved Yield Optimize_Purification->Successful_Product Increase_Piperazine->Check_Reaction_Completion

Caption: Troubleshooting workflow for reaction optimization.

References

Technical Support Center: Identification of Impurities in 5-Fluoro-2-piperazinobenzoic Acid Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 5-Fluoro-2-piperazinobenzoic acid samples.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: Impurities in this compound can originate from the synthesis process, degradation, or storage. The most probable synthesis route involves the nucleophilic aromatic substitution of a di-halide substituted benzoic acid (like 2,5-difluorobenzoic acid or 2-chloro-5-fluorobenzoic acid) with piperazine. Based on this, potential impurities include:

  • Process-Related Impurities:

    • Unreacted Starting Materials: 2,5-difluorobenzoic acid (or the corresponding halo-benzoic acid) and piperazine.

    • Isomeric Impurities: If the starting material is 2,5-difluorobenzoic acid, the formation of the isomeric product, 2-fluoro-5-piperazinobenzoic acid, is possible.

    • Over-reacted Byproducts: N,N'-bis(5-fluoro-2-carboxyphenyl)piperazine, where two molecules of the benzoic acid have reacted with one molecule of piperazine.

    • Intermediates: Incomplete reaction or purification can lead to the presence of intermediates. For instance, in related syntheses, byproducts from side reactions like nitration have been observed, which could lead to dinitrated impurities if similar steps were involved.[1][2][3]

  • Degradation Products:

    • Although specific degradation pathways for this compound are not extensively documented, similar compounds can undergo hydrolysis or oxidation under stress conditions.

  • Residual Solvents:

    • Solvents used during synthesis and purification (e.g., toluene, chlorobenzene, methanol, ethanol, acetonitrile, dimethylformamide) may be present in trace amounts.[1][2][3]

Q2: An unexpected peak is observed in the HPLC chromatogram of my this compound sample. How can I identify it?

A2: Identifying an unknown peak requires a systematic approach. Here is a suggested workflow:

  • Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight, which is a critical piece of information for identification.

  • Tandem MS (MS/MS): Fragment the ion of the unknown peak in the mass spectrometer. The fragmentation pattern can provide structural clues.

  • High-Resolution Mass Spectrometry (HRMS): Obtain the exact mass of the impurity. This will allow you to determine its elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated (e.g., by preparative HPLC), ¹H and ¹³C NMR spectroscopy can provide detailed structural information.

  • Forced Degradation Studies: Subject a pure sample of this compound to stress conditions (acid, base, oxidation, heat, light). If the unknown peak appears or increases in these studies, it is likely a degradation product.

Q3: My this compound sample has a yellowish tint. What could be the cause?

A3: A yellowish tint can indicate the presence of colored impurities. These could be degradation products or process-related impurities with chromophores that absorb in the visible region. Often, nitro-aromatic compounds, which can be formed as byproducts in related syntheses, are colored.[1][2][3] It is recommended to analyze the sample by HPLC with a photodiode array (PDA) detector to examine the UV-Vis spectrum of the colored impurity.

Troubleshooting Guides

HPLC Method Troubleshooting
ProblemPotential CauseRecommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Column overload.2. Inappropriate mobile phase pH.3. Secondary interactions between the analyte and the stationary phase.4. Column degradation.1. Reduce the injection volume or sample concentration.2. Adjust the mobile phase pH with a suitable buffer.3. Consider a different column chemistry (e.g., end-capped).4. Replace the column.
Ghost Peaks 1. Contamination in the mobile phase or injector.2. Carryover from a previous injection.1. Use fresh, high-purity mobile phase.2. Implement a thorough needle wash program.3. Inject a blank run to identify the source of the ghost peaks.
Poor Resolution Between Peaks 1. Suboptimal mobile phase composition or gradient.2. Inappropriate column.1. Optimize the gradient profile (e.g., make it shallower).2. Try a different organic modifier (e.g., methanol instead of acetonitrile).3. Use a column with a different selectivity or a longer column.
Sample Preparation Troubleshooting
ProblemPotential CauseRecommended Solution
Incomplete Dissolution of the Sample 1. Insufficient solvent volume.2. Inappropriate solvent.1. Increase the solvent volume.2. Try a different solvent or a solvent mixture. Sonication may also help.
Precipitation of the Analyte After Preparation 1. The sample concentration is above its solubility limit in the chosen solvent.2. Change in temperature.1. Dilute the sample.2. Maintain a constant temperature during sample preparation and analysis.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This method is suitable for the separation and quantification of non-volatile impurities.

  • Instrumentation: HPLC with UV or PDA detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or use PDA to monitor a wider range).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

This method is suitable for the identification and quantification of volatile impurities such as residual solvents.

  • Instrumentation: Gas Chromatograph with a Mass Spectrometer and a headspace autosampler.

  • Column: Capillary column suitable for volatile organic compounds (e.g., DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold at 240 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-350.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 20 minutes.

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and add 1 mL of a suitable solvent (e.g., DMSO or DMF).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

This technique is invaluable for the structural characterization of the main component and any isolated impurities.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Experiments:

    • ¹H NMR: Provides information on the number and environment of protons.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • ¹⁹F NMR: Useful for fluorine-containing compounds to confirm the fluorine environment.

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity between atoms and elucidate the complete structure.

Data Presentation

Table 1: Potential Impurities in this compound

Impurity NameStructurePotential SourceAnalytical Technique for Detection
2,5-Difluorobenzoic AcidC₇H₄F₂O₂Unreacted Starting MaterialHPLC, GC-MS
PiperazineC₄H₁₀N₂Unreacted Starting MaterialHPLC (with suitable derivatization or detector), GC
2-Fluoro-5-piperazinobenzoic acidC₁₁H₁₃FN₂O₂Isomeric ByproductHPLC-MS, NMR
N,N'-bis(5-fluoro-2-carboxyphenyl)piperazineC₂₂H₂₀F₂N₂O₄Over-reaction ByproductHPLC-MS, NMR
Residual Solvents (e.g., Toluene)C₇H₈Synthesis/PurificationGC-MS

Visualizations

experimental_workflow cluster_0 Sample Analysis Workflow Sample 5-Fluoro-2-piperazinobenzoic Acid Sample HPLC_Analysis HPLC-UV/PDA Analysis Sample->HPLC_Analysis Initial Purity Screening GCMS_Analysis GC-MS Headspace Analysis Sample->GCMS_Analysis Residual Solvents LCMS_Analysis LC-MS Analysis HPLC_Analysis->LCMS_Analysis If unknown peaks detected Impurity_Identified Impurity Identified and Quantified GCMS_Analysis->Impurity_Identified NMR_Analysis NMR Spectroscopy LCMS_Analysis->NMR_Analysis For structural elucidation NMR_Analysis->Impurity_Identified

Caption: Workflow for the identification and quantification of impurities.

troubleshooting_logic Start Unexpected Peak in HPLC Check_Retention Is retention time consistent with a known impurity? Start->Check_Retention LCMS Perform LC-MS Analysis Check_Retention->LCMS No Known_Impurity Known Impurity Identified Check_Retention->Known_Impurity Yes MW_Match Does MW match a potential impurity? LCMS->MW_Match Isolate_Impurity Isolate impurity by preparative HPLC MW_Match->Isolate_Impurity Yes Unknown_Impurity Unknown Impurity - Requires Further Investigation MW_Match->Unknown_Impurity No NMR Perform NMR Analysis Isolate_Impurity->NMR Structure_Elucidated Structure Elucidated NMR->Structure_Elucidated

Caption: Logic diagram for troubleshooting unexpected HPLC peaks.

References

Stability issues with 5-Fluoro-2-piperazinobenzoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Fluoro-2-piperazinobenzoic acid in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The compound contains both a carboxylic acid and a piperazine moiety, making its stability susceptible to pH changes. Acidic or basic conditions can potentially lead to hydrolysis or other degradation reactions.

  • Temperature: Elevated temperatures can accelerate degradation processes, such as decarboxylation of the benzoic acid group or degradation of the piperazine ring.

  • Light: Exposure to light, particularly UV light, may induce photolytic degradation, a common issue for fluorinated aromatic compounds.

  • Oxidizing Agents: The piperazine ring can be susceptible to oxidation, leading to the formation of various degradation products.

  • Solvent: The choice of solvent can impact the solubility and stability of the compound. Protic solvents may participate in degradation reactions.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To ensure the stability of your this compound solutions, it is recommended to:

  • Store solutions at low temperatures, such as 2-8°C or frozen at -20°C or -80°C for long-term storage.

  • Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Use buffers to maintain a stable pH if the compound is found to be sensitive to pH changes. A pH-stability profile study is recommended to determine the optimal pH range.

  • For stock solutions, consider using a high-quality, anhydrous aprotic solvent like DMSO or DMF, and store in small aliquots to avoid repeated freeze-thaw cycles.

Q3: I am observing precipitation in my aqueous solution of this compound. What could be the cause?

A3: Precipitation could be due to several factors:

  • Low Solubility: The compound may have limited solubility in aqueous solutions, especially at neutral pH. The solubility of similar fluorobenzoic acids can be low in cold water.

  • pH-Dependent Solubility: As an amphoteric molecule, its solubility is likely pH-dependent. Adjusting the pH might improve solubility.

  • Degradation: The precipitate could be a less soluble degradation product.

  • Salt Form: If you are not using a salt form of the compound, its solubility in aqueous media might be limited.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.
Potential Cause Troubleshooting Steps
Degradation of the compound in the assay medium. Prepare fresh solutions immediately before each experiment. Include a stability-indicating control sample in your assay (a sample of the compound in the assay medium incubated for the same duration as the experiment, then analyzed for purity). Perform a time-course experiment to assess the stability of the compound under your specific assay conditions.
pH shift in the medium during the experiment. Ensure your assay medium is adequately buffered. Measure the pH of the medium at the beginning and end of the experiment.
Interaction with other components in the assay medium. Investigate potential interactions with proteins or other additives in your medium.
Issue 2: Appearance of unknown peaks in HPLC analysis over time.
Potential Cause Troubleshooting Steps
Hydrolysis. Analyze samples prepared in acidic, neutral, and basic buffers to assess pH-dependent hydrolysis. Known degradation products of similar structures can be used as references if available.
Oxidation. Protect your solution from air by purging with an inert gas (e.g., nitrogen or argon). Avoid sources of metal ions that can catalyze oxidation. Include an antioxidant in your formulation if compatible with your experiment.
Photodegradation. Conduct experiments under controlled lighting conditions. Compare samples stored in the dark versus those exposed to light.
Thermal Degradation. Store solutions at recommended low temperatures. Avoid prolonged exposure to elevated temperatures during experimental procedures.

Experimental Protocols

General Protocol for a Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep at room temperature and protected from light for a defined period.

  • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 70°C) in the dark for a defined period. A solid sample of the compound should also be stressed thermally.

  • Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines). A control sample should be kept in the dark at the same temperature.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed solution.

  • Neutralize the acid and base hydrolysis samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

4. Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Calculate the percentage degradation of the parent compound.

  • Identify and quantify any degradation products.

Table 1: Example HPLC Method Parameters for Stability Indicating Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
25.1
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at a suitable wavelength (e.g., 254 nm)
Injection Volume 10 µL

Visualizations

Below are diagrams illustrating key concepts related to the stability of this compound.

G cluster_0 Potential Degradation Pathways Parent This compound Deg1 Hydrolysis Product (e.g., cleavage of piperazine ring) Parent->Deg1  pH, H₂O Deg2 Oxidation Product (e.g., N-oxide) Parent->Deg2  O₂, Metal Ions Deg3 Photodegradation Product (e.g., defluorination) Parent->Deg3  Light (UV) Deg4 Decarboxylation Product Parent->Deg4  Heat

Caption: Potential degradation pathways for this compound.

G cluster_1 Troubleshooting Workflow for Solution Instability Start Observe Instability (e.g., precipitation, new peaks) Check1 Check Solution pH Start->Check1 Check2 Review Storage Conditions (Temp, Light) Check1->Check2  pH optimal Action1 Optimize pH / Use Buffer Check1->Action1  pH out of range Check3 Consider Oxidative Stress Check2->Check3  Storage is correct Action2 Store at low temp / Protect from light Check2->Action2  Improper storage Action3 Use fresh solvent / Purge with N₂ Check3->Action3  Oxidation suspected End Stable Solution Check3->End  No oxidation Action1->End Action2->End Action3->End

Caption: A logical workflow for troubleshooting stability issues in solution.

Technical Support Center: Scaling Up the Production of 5-Fluoro-2-piperazinobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the production of 5-Fluoro-2-piperazinobenzoic acid. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The synthesis of this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction. The two primary approaches are:

  • Reaction of 2,5-difluorobenzoic acid with piperazine: In this method, the fluorine atom at the 2-position is selectively displaced by one of the nitrogen atoms of piperazine. This reaction is often favored due to the activation of the 2-position by the adjacent carboxylic acid group.

  • Reaction of 2-chloro-5-fluorobenzoic acid with piperazine: Similar to the first route, this involves the displacement of a halogen atom. The choice between a fluoro or chloro leaving group can depend on the reactivity, cost, and availability of the starting materials.

Q2: What are the critical parameters to control during the scale-up of the SNAr reaction?

A2: Several parameters are crucial for a successful scale-up:

  • Temperature: The reaction temperature significantly impacts the reaction rate and the formation of impurities. It should be carefully controlled and optimized.

  • Solvent: The choice of solvent is critical for dissolving the reactants and facilitating the reaction. Polar aprotic solvents like DMSO, DMF, or NMP are commonly used.

  • Base: A base is often required to neutralize the hydrohalic acid formed during the reaction and to deprotonate the piperazine. Common bases include potassium carbonate (K2CO3) or triethylamine (TEA).

  • Stoichiometry: The molar ratio of piperazine to the fluorobenzoic acid derivative needs to be optimized to maximize the yield of the mono-substituted product and minimize the formation of di-substituted byproducts.[1]

Q3: How can I minimize the formation of the di-substituted byproduct?

A3: The formation of a di-substituted piperazine byproduct is a common issue.[1] To minimize this:

  • Use an excess of piperazine: Employing a significant excess of piperazine can statistically favor the mono-substitution. However, this requires an efficient method to remove the excess piperazine during workup.

  • Protecting group strategy: One of the nitrogen atoms of piperazine can be protected with a group like Boc (tert-butyloxycarbonyl).[1] The protected piperazine is then reacted with the fluorobenzoic acid, followed by a deprotection step. This multi-step approach can lead to a cleaner product but adds to the overall number of synthetic steps.[1]

  • Control reaction time and temperature: Shorter reaction times and lower temperatures can sometimes reduce the formation of the di-substituted product.

Q4: What are the recommended purification methods for large-scale production?

A4: For large-scale purification, methods like recrystallization and precipitation are generally preferred over column chromatography due to cost and scalability.

  • Recrystallization: This is a cost-effective method for purifying solid compounds. The choice of solvent is critical and should be screened to find one that dissolves the product well at high temperatures but poorly at low temperatures.[2]

  • pH adjustment/precipitation: The product is an amino acid and has both acidic and basic functional groups. Its solubility is highly dependent on pH. Adjusting the pH of the aqueous solution can be used to precipitate the product while keeping impurities dissolved.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis and purification of this compound.

Problem Potential Cause Troubleshooting Steps
Low Yield of Product Incomplete reaction.- Monitor the reaction progress using TLC or HPLC. - Increase the reaction temperature or time if the reaction is sluggish. - Ensure the base is of good quality and used in the correct stoichiometric amount.
Suboptimal reaction conditions.- Screen different solvents (e.g., DMSO, DMF, NMP). - Optimize the reaction temperature. A temperature that is too high can lead to degradation.
Catalyst deactivation (if using a catalyzed reaction like Buchwald-Hartwig).- Screen different palladium catalysts and ligands.[3] - Ensure the reaction is performed under an inert atmosphere.
High Levels of Impurities Formation of di-substituted piperazine byproduct.- Increase the molar excess of piperazine. - Consider using a mono-protected piperazine.[1]
Degradation of starting materials or product.- Lower the reaction temperature. - Ensure the workup procedure is not too harsh (e.g., avoid excessively high temperatures or extreme pH for prolonged periods).
Inefficient purification.- Optimize the recrystallization solvent or solvent mixture. - If using pH precipitation, carefully control the final pH to maximize product precipitation and minimize impurity co-precipitation.
Difficulty in Removing Excess Piperazine High boiling point and water solubility of piperazine.- During the workup, perform multiple aqueous washes to extract the piperazine. - Consider an acid wash (e.g., with dilute HCl) to protonate the piperazine and increase its water solubility, followed by a base wash to neutralize.
Product is Oily or Fails to Crystallize Presence of residual solvent or impurities.- Ensure the product is thoroughly dried under vacuum. - Try triturating the oil with a non-polar solvent (e.g., hexanes, diethyl ether) to induce crystallization. - Re-purify the material if significant impurities are detected by analytical methods.

Experimental Protocols

Protocol 1: Synthesis of this compound via SNAr Reaction

This protocol describes a general procedure for the synthesis of this compound from 2,5-difluorobenzoic acid and piperazine.

Materials:

  • 2,5-Difluorobenzoic acid

  • Piperazine (anhydrous)

  • Potassium carbonate (K2CO3)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • In a suitably sized reaction vessel equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge 2,5-difluorobenzoic acid (1.0 eq) and DMSO.

  • Add potassium carbonate (2.5 eq) to the mixture.

  • In a separate vessel, dissolve piperazine (3.0 eq) in DMSO.

  • Slowly add the piperazine solution to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by HPLC or TLC.

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water.

  • Adjust the pH of the aqueous solution to ~2-3 with concentrated HCl.

  • Extract the aqueous layer with ethyl acetate to remove non-polar impurities.

  • Adjust the pH of the aqueous layer to ~7.5 with a suitable base (e.g., NaOH solution) to precipitate the product.

  • Filter the solid, wash with cold deionized water, and dry under vacuum to afford the crude this compound.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol/water mixture. The optimal ratio of ethanol to water should be determined experimentally.

  • If the solution is colored, a small amount of activated charcoal can be added, and the mixture can be heated at reflux for a short period.[2]

  • Perform a hot filtration to remove any insoluble impurities (and charcoal if used).[2]

  • Allow the filtrate to cool slowly to room temperature to allow for crystal formation.

  • Further cool the mixture in an ice bath to maximize the yield of the purified product.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Data Presentation

Table 1: Reaction Parameter Optimization (Illustrative Data)

EntryPiperazine (eq.)Base (eq.)Temperature (°C)Time (h)Yield (%)Purity (%)
11.52.08086585
23.02.59068295
35.02.59068596
43.03.010047892

Note: The data in this table is illustrative and should be optimized for specific laboratory and scale-up conditions.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification start Start: Charge Reactants (2,5-Difluorobenzoic Acid, Piperazine, K2CO3, DMSO) reaction Reaction at 80-100°C start->reaction monitoring Monitor Progress (HPLC/TLC) reaction->monitoring quench Quench in Ice-Water monitoring->quench Reaction Complete ph_adjust1 Acidify to pH 2-3 (HCl) quench->ph_adjust1 extraction Extract with Ethyl Acetate ph_adjust1->extraction ph_adjust2 Adjust to pH 7.5 (NaOH) extraction->ph_adjust2 filtration1 Filter Crude Product ph_adjust2->filtration1 drying1 Dry Crude Product filtration1->drying1 dissolve Dissolve in Hot EtOH/H2O drying1->dissolve hot_filtration Hot Filtration dissolve->hot_filtration crystallization Cool to Crystallize hot_filtration->crystallization filtration2 Filter Pure Product crystallization->filtration2 drying2 Dry Pure Product filtration2->drying2 end Final Product: 5-Fluoro-2- piperazinobenzoic acid drying2->end

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield cluster_incomplete Troubleshooting Incomplete Reaction cluster_complete Troubleshooting Other Issues start Problem: Low Yield check_completion Is the reaction complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes increase_temp Increase Temperature/Time incomplete->increase_temp check_reagents Check Reagent Quality incomplete->check_reagents optimize_base Optimize Base Stoichiometry incomplete->optimize_base optimize_conditions Optimize Solvent/Temperature complete->optimize_conditions check_workup Review Workup Procedure (e.g., product loss during extraction) complete->check_workup purification_loss Investigate Purification Loss complete->purification_loss

Caption: Troubleshooting guide for addressing low product yield.

References

Technical Support Center: 5-Fluoro-2-piperazinobenzoic Acid Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoro-2-piperazinobenzoic acid and related compounds. The information is designed to address common challenges that may be encountered during synthesis, purification, and in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility properties of this compound?

Q2: What are the key safety precautions to take when handling this compound?

A2: As with any laboratory chemical, it is crucial to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Consult the material safety data sheet (MSDS) for specific handling and disposal instructions.

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are recommended for confirming the chemical structure and assessing the purity of the compound.

Troubleshooting Guides

Synthesis & Purification

Problem: Low yield during synthesis.

  • Possible Cause: Incomplete reaction, side reactions, or suboptimal reaction conditions. For instance, in related syntheses, controlling the reaction temperature during nitration steps is crucial to prevent the formation of byproducts like dinitro compounds.[1]

  • Suggested Solution:

    • Carefully monitor and control the reaction temperature.

    • Ensure the purity of starting materials and solvents.

    • Consider modifying the reaction time or the stoichiometry of the reagents.

    • Analyze crude reaction mixtures by techniques like TLC or LC-MS to identify potential side products and optimize purification strategies.

Problem: Difficulty in purifying the final product.

  • Possible Cause: The presence of closely related impurities or byproducts that are difficult to separate by standard chromatography.

  • Suggested Solution:

    • Employ flash column chromatography with a carefully selected solvent system. A gradient elution may be necessary to resolve closely eluting compounds.

    • Recrystallization from a suitable solvent system can be an effective purification method.

    • If impurities persist, consider derivatization to alter the polarity of the desired compound, facilitating separation, followed by removal of the protecting group.

Solubility & Stability

Problem: The compound is poorly soluble in the desired solvent for my experiment.

  • Possible Cause: The inherent physicochemical properties of the molecule. Fluorine substitution can increase lipophilicity.[2]

  • Suggested Solution:

    • Co-solvent Systems: Use a mixture of solvents. For example, adding a small amount of a polar aprotic solvent like DMSO or DMF to an aqueous buffer can enhance solubility.[3]

    • pH Adjustment: For compounds with ionizable groups like a carboxylic acid or a basic piperazine ring, adjusting the pH of the solution can significantly improve solubility.

    • Salt Formation: Convert the carboxylic acid to a more soluble salt by reacting it with a suitable base.[3]

Solubility Profile of Structurally Similar Compounds

Solvent TypeSolvent ExamplesExpected SolubilityRationale
AqueousWater, PBS (pH 7.4)Very LowThe molecule is likely to be largely hydrophobic. The basic piperazine and acidic carboxylic acid offer sites for protonation/deprotonation, which may slightly increase solubility in acidic or basic media respectively.[2]
Polar AproticDMSO, DMFHighThese solvents are effective at solvating a wide range of organic molecules.[2]
Polar ProticEthanol, MethanolModerate to LowThe compound is expected to be more soluble in alcohols than in water, but its hydrophobicity may limit high solubility.[2]

Problem: The compound degrades in solution over time.

  • Possible Cause: The compound may be susceptible to hydrolysis, oxidation, or photodegradation. For some related compounds, degradation is observed to be an acid-catalyzed process.[4][5][6]

  • Suggested Solution:

    • pH Control: Prepare solutions in buffers at a pH where the compound exhibits maximum stability.

    • Light Protection: Store solutions in amber vials or wrapped in aluminum foil to prevent photodegradation.[7]

    • Temperature Control: Store stock solutions at low temperatures (e.g., -20°C or -80°C) and minimize freeze-thaw cycles.[7]

    • Inert Atmosphere: For compounds prone to oxidation, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[7]

In Vitro Assays

Problem: Inconsistent results in cell-based assays.

  • Possible Cause: Solubility issues leading to precipitation of the compound in the cell culture medium, or degradation of the compound under assay conditions. Visible solubility problems have been observed for some related compounds at concentrations as low as 50 µM.[1][8]

  • Suggested Solution:

    • Visually inspect the cell culture medium for any signs of precipitation after adding the compound.

    • Prepare fresh stock solutions for each experiment.

    • Determine the stability of the compound in the cell culture medium over the time course of the experiment using HPLC.

Experimental Protocols

General Protocol for Synthesis of a this compound Derivative

This is a generalized synthetic scheme based on procedures for similar compounds and should be adapted and optimized for the specific target molecule.

  • Nitration: A suitable fluorinated benzoic acid precursor is nitrated using mild conditions, for example, with 15% HNO₃ in acetic acid at 0 °C.[8] Careful temperature control is essential to avoid over-nitration.

  • Nucleophilic Aromatic Substitution: The nitro-substituted intermediate is then reacted with the desired piperazine in a suitable solvent such as toluene or chlorobenzene under reflux.

  • Reduction of Nitro Group: The nitro group is reduced to an amine. This can be achieved using various reducing agents, for example, indium powder in acetic acid.

  • Purification: The final product is purified using techniques such as extraction, column chromatography, and/or recrystallization.

Visualizations

experimental_workflow General Experimental Workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Experiments s1 Starting Materials s2 Chemical Synthesis s1->s2 s3 Purification (Chromatography/Recrystallization) s2->s3 s4 Characterization (NMR, MS, HPLC) s3->s4 i1 Solubility & Stability Testing s4->i1 Proceed to Experiments i2 Preparation of Stock Solutions i1->i2 i3 Cell-Based Assays i2->i3 i4 Data Analysis i3->i4 i4->s2 Feedback for Optimization

Caption: A generalized workflow for experiments involving synthesized compounds.

troubleshooting_guide Troubleshooting Decision Tree for Poor Solubility start Poor Solubility Observed q1 Have you tried a co-solvent system (e.g., DMSO/water)? start->q1 sol1 Use a co-solvent system. q1->sol1 No q2 Is the compound ionizable? q1->q2 Yes sol1->q2 sol2 Adjust pH to increase solubility. q2->sol2 Yes q3 Is salt formation an option? q2->q3 No sol2->q3 sol3 Synthesize a more soluble salt form. q3->sol3 Yes end Consult further literature for derivatization. q3->end No

Caption: A decision tree for addressing poor solubility of experimental compounds.

References

Validation & Comparative

A Comparative Guide to the Validation of HPLC Methods for 5-Fluoro-2-piperazinobenzoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 5-Fluoro-2-piperazinobenzoic acid. While specific validated methods for this compound are not extensively published, this document outlines a robust, typical HPLC method based on established analytical principles for similar aromatic carboxylic acids and piperazine-containing structures. The guide also presents potential alternative analytical techniques and includes detailed experimental protocols and comparative data to aid researchers, scientists, and drug development professionals in establishing a validated analytical procedure.

Comparison of Analytical Techniques

A validated HPLC method is crucial for ensuring the identity, purity, and strength of active pharmaceutical ingredients (APIs). For this compound, a reversed-phase HPLC (RP-HPLC) method is the most common and suitable approach. However, other techniques can offer advantages in terms of speed and sensitivity.

Parameter High-Performance Liquid Chromatography (HPLC) Ultra-High-Performance Liquid Chromatography (UPLC) Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on partitioning between a stationary and mobile phase.Similar to HPLC but uses smaller particle size columns for higher resolution and speed.Separation by chromatography followed by mass-based detection.
Speed Moderate run times.Faster analysis times compared to HPLC.Similar or faster run times than HPLC.
Sensitivity Good, typically in the µg/mL range.Higher sensitivity than HPLC due to sharper peaks.Very high sensitivity, often in the ng/mL to pg/mL range.
Specificity Good, but can be limited by co-eluting impurities with similar UV spectra.Improved specificity over HPLC due to better resolution.Highly specific due to mass-based identification of analytes.
Cost Relatively low initial and operational cost.Higher initial instrument cost.High initial and operational cost.
Typical Use Routine quality control, purity assessment, and content uniformity.High-throughput screening, complex mixture analysis.Impurity identification, metabolite studies, trace analysis.

Experimental Protocols

A stability-indicating RP-HPLC method was developed and validated for the analysis of this compound. The method is designed to separate the main component from its potential degradation products.

HPLC Method Parameters
Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
15
20
20.1
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
Diluent Mobile Phase A : Mobile Phase B (50:50, v/v)
Standard and Sample Preparation
  • Standard Preparation: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 100 mL of diluent to obtain a stock solution of 100 µg/mL. Prepare working standards by diluting the stock solution.

  • Sample Preparation: Prepare the sample by dissolving it in the diluent to achieve a target concentration within the calibration range.

Forced Degradation Studies

To demonstrate the stability-indicating nature of the method, forced degradation studies are performed on the drug substance.[1] These studies expose the drug to various stress conditions to generate potential degradation products.[2]

  • Acid Degradation: Add 1 mL of 1N HCl to 1 mL of the stock solution. Heat at 80°C for 2 hours. Neutralize the solution before injection.

  • Base Degradation: Add 1 mL of 1N NaOH to 1 mL of the stock solution. Heat at 80°C for 2 hours. Neutralize the solution before injection.

  • Oxidative Degradation: Add 1 mL of 30% H₂O₂ to 1 mL of the stock solution. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

Validation Parameters Summary

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[3] The following table summarizes the typical acceptance criteria for the validation parameters.

Parameter Acceptance Criteria Illustrative Results
Specificity The peak for this compound should be pure and well-resolved from degradation products and any excipients.No interference observed at the retention time of the analyte peak. Peak purity index > 0.999.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.r² = 0.9995 over a range of 10-150 µg/mL.
Accuracy (% Recovery) 98.0% to 102.0% at three concentration levels.99.5% - 101.2%
Precision (% RSD) Repeatability (Intra-day): RSD ≤ 2.0% Intermediate Precision (Inter-day): RSD ≤ 2.0%Repeatability: 0.8% Intermediate Precision: 1.2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.15 µg/mL
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase composition ±2%).The method was found to be robust.

Visualizations

HPLC Method Validation Workflow

G HPLC Method Validation Workflow A Method Development & Optimization B Validation Protocol Definition A->B C Specificity (Forced Degradation) B->C D Linearity & Range B->D E Accuracy B->E F Precision (Repeatability & Intermediate) B->F G LOD & LOQ B->G H Robustness B->H I System Suitability B->I J Final Validation Report C->J D->J E->J F->J G->J H->J I->J

Caption: A typical workflow for the validation of an HPLC method.

Forced Degradation Study Design

G Forced Degradation Study Design cluster_stress Stress Conditions Acid Acid Hydrolysis (HCl) Analysis HPLC Analysis Acid->Analysis Base Base Hydrolysis (NaOH) Base->Analysis Oxidation Oxidation (H₂O₂) Oxidation->Analysis Thermal Thermal (Heat) Thermal->Analysis Photo Photolytic (UV/Vis Light) Photo->Analysis API This compound (API) API->Acid API->Base API->Oxidation API->Thermal API->Photo Results Evaluate Degradation Profile & Method Specificity Analysis->Results

References

Comparative study of 5-Fluoro-2-piperazinobenzoic acid and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Study of 5-Fluoro-2-piperazinobenzoic Acid Analogs as Potential Anticancer Agents

This guide provides a comparative analysis of a series of 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles, which are analogs of this compound. The comparison focuses on their synthesis, cytotoxic activity against human cancer cell lines, and structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals working in the field of oncology and medicinal chemistry.

Introduction

The development of novel anticancer agents with improved efficacy and selectivity remains a critical area of research. The piperazine moiety is a well-established pharmacophore in medicinal chemistry, known to be a component of numerous biologically active compounds.[1] Similarly, the incorporation of fluorine into drug candidates can significantly enhance their metabolic stability and binding affinity.[2] This guide focuses on a series of benzoxazole derivatives that combine these features, building upon a core structure related to this compound. The synthesized compounds have been evaluated for their cytotoxic effects against human A-549 lung carcinoma and non-cancerous HepaRG liver cells.[2]

Data Presentation

The cytotoxic activity of the synthesized 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazole analogs and their precursors was evaluated using the MTT assay. The results, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), are summarized in the tables below.

Table 1: Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazole Analogs (7a-j) and Precursors (6a-j) against A-549 Lung Carcinoma Cells. [2]

CompoundR (Substituent on Phenyl Ring)IC50 (µM) - Benzoxazoles (7a-j)IC50 (µM) - Precursors (6a-j)
a H> 100> 100
b 4-CH385.349.5
c 4-OCH3> 10038.9
d 4-Cl76.245.1
e 4-F80.135.7
f 2-Cl65.855.2
g 2-F58.360.1
h 2-CH390.442.8
i 2-OCH3> 10033.7
j 3-Cl70.548.9

Table 2: Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazole Analogs (7a-j) and Precursors (6a-j) against HepaRG Hepatocytes (Non-cancerous). [2]

CompoundR (Substituent on Phenyl Ring)IC50 (µM) - Benzoxazoles (7a-j)IC50 (µM) - Precursors (6a-j)
a H> 100> 100
b 4-CH3> 10088.1
c 4-OCH3> 10075.4
d 4-Cl> 10080.2
e 4-F> 10070.3
f 2-Cl> 10095.7
g 2-F> 100> 100
h 2-CH3> 10082.6
i 2-OCH3> 10068.5
j 3-Cl> 10085.4

Structure-Activity Relationship (SAR)

The analysis of the cytotoxicity data reveals several key structure-activity relationships:

  • Effect of the Benzoxazole Ring: The precursors (6a-j) generally exhibited greater cytotoxicity against A-549 cells compared to the final benzoxazole products (7a-j).[2] This suggests that the free hydroxyl and nitro groups in the precursors may play a role in their activity.

  • Substitution on the Phenyl Ring: The nature and position of the substituent on the arylpiperazine moiety significantly influenced the cytotoxic activity.

    • Electron-withdrawing groups, such as chlorine and fluorine, at the ortho and para positions of the phenyl ring (compounds 7d, 7e, 7f, 7g, 7j) generally resulted in higher potency compared to the unsubstituted analog (7a).[2]

    • The 2-fluoro substituted analog (7g) was the most potent among the benzoxazoles against A-549 cells.[2]

    • Electron-donating groups, such as methyl and methoxy (compounds 7b, 7c, 7h, 7i), led to varied and generally lower activity.[2]

  • Selectivity: The benzoxazole derivatives (7a-j) showed high selectivity, with no significant cytotoxicity against the non-cancerous HepaRG cells at the tested concentrations (IC50 > 100 µM).[2] In contrast, some of the precursors exhibited moderate cytotoxicity against this cell line.

Experimental Protocols

General Synthesis of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles (7a-j)

The synthesis of the target benzoxazoles involves a multi-step process, which is summarized below.[2]

Step 1: Nitration of 3-chloro-4-fluorophenol. 3-chloro-4-fluorophenol is nitrated using a mild nitrating agent to yield 5-chloro-4-fluoro-2-nitrophenol.

Step 2: Nucleophilic Substitution with Aryl Piperazines. The resulting nitrophenol is reacted with various substituted aryl piperazines in refluxing toluene or chlorobenzene to yield the corresponding 4-fluoro-2-nitro-5-(4-aryl-piperazin-1-yl)phenol intermediates (6a-j).

Step 3: Reductive Cyclization. The intermediate is then subjected to a one-pot reductive cyclization using indium powder in acetic acid and benzene, with the addition of trimethyl orthoacetate, to form the final 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazole products (7a-j).

A 3-chloro-4-fluorophenol B 5-chloro-4-fluoro-2-nitrophenol A->B Nitration C 4-fluoro-2-nitro-5-(4-aryl-piperazin-1-yl)phenol (Precursors 6a-j) B->C Aryl Piperazine D 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazole (Analogs 7a-j) C->D Reductive Cyclization

Figure 1. Synthetic workflow for the preparation of benzoxazole analogs.

Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxicity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.

  • Cell Seeding: A-549 and HepaRG cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (dissolved in DMSO and diluted with culture medium) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined from the dose-response curves.

A Seed cells in 96-well plate B Add test compounds A->B C Incubate for 48 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Dissolve formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Figure 2. Workflow of the MTT cytotoxicity assay.

Potential Mechanism of Action

While the specific signaling pathway for these benzoxazole analogs has not been elucidated in the primary study, the anticancer activity of benzoxazole and piperazine-containing compounds is often attributed to the induction of apoptosis.[3][4] A plausible mechanism involves the activation of caspases, which are key executioners of apoptosis. This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Furthermore, some benzoxazole derivatives have been shown to inhibit protein tyrosine kinases, which are crucial for cancer cell growth and proliferation.[4]

cluster_cell Cancer Cell Compound Benzoxazole Analog Receptor Cell Surface Receptor Compound->Receptor Extrinsic Pathway Mitochondria Mitochondria Compound->Mitochondria Intrinsic Pathway TK Tyrosine Kinase Compound->TK Inhibition Caspase8 Caspase-8 Receptor->Caspase8 Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Proliferation Cell Proliferation TK->Proliferation

Figure 3. Plausible signaling pathways for benzoxazole analogs.

Conclusion

This comparative guide has summarized the synthesis and cytotoxic evaluation of a series of 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles. The results indicate that these compounds exhibit moderate to good anticancer activity against A-549 lung cancer cells, with a notable selectivity over non-cancerous cells. The structure-activity relationship study highlights the importance of the substituents on the arylpiperazine moiety for cytotoxic potency. Further investigation into the precise mechanism of action of these promising compounds is warranted to guide the development of more effective and selective anticancer agents.

References

The Efficacy of 5-Fluoro-2-piperazinobenzoic Acid in Fluoroquinolone Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical factor that influences the efficiency, cost, and purity of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of 5-Fluoro-2-piperazinobenzoic acid against other common precursors in the synthesis of fluoroquinolone antibiotics, supported by available experimental data.

Introduction to Fluoroquinolone Synthesis Precursors

Fluoroquinolones are a class of broad-spectrum synthetic antibiotics with significant clinical importance. Their synthesis involves the construction of the core quinolone ring system and the introduction of various substituents that modulate their antibacterial activity and pharmacokinetic properties. The choice of the initial building blocks, or precursors, is pivotal to the overall synthetic strategy. Among the various precursors, halogenated benzoyl chlorides and fluorinated benzoic acids are commonly employed. This guide focuses on the role and efficacy of this compound in comparison to more established precursors such as 2,4,5-trifluorobenzoyl chloride and 2,4-dichloro-5-fluorobenzoyl chloride.

Comparative Analysis of Precursor Efficacy

PrecursorKey Synthetic StepsReported Overall YieldAdvantagesDisadvantages
This compound Hypothetical route to Ciprofloxacin: 1. Cyclization with a suitable three-carbon unit (e.g., diethyl malonate derivative). 2. Introduction of the cyclopropyl group at the N-1 position.Data not availablePotentially fewer steps by incorporating the C-7 piperazine moiety early.Lack of established and optimized public protocols for major fluoroquinolones.
2,4,5-trifluorobenzoyl chloride 1. Condensation with an amino acrylate derivative. 2. Reaction with cyclopropylamine. 3. Cyclization. 4. Condensation with piperazine.Not explicitly stated for the entire process in the provided results.Well-established and documented synthetic routes for ciprofloxacin.Multiple reaction steps are typically required.
2,4-dichloro-5-fluorobenzoyl chloride 1. Reaction with diethyl malonate. 2. Decarboxylation to a β-ketoester. 3. Formation of an enol ether. 4. Reaction with cyclopropylamine. 5. Cyclization. 6. Reaction with piperazine.A two-step process to a key intermediate is reported with a 65% overall yield.[1]A commercially viable process with reported high-yielding steps.[1]Involves a multi-step synthesis pathway.

Experimental Protocols

Detailed experimental protocols for the synthesis of fluoroquinolones are often proprietary. However, based on published literature, generalized procedures for key transformations are outlined below.

General Procedure for the Synthesis of a Quinolone Core from a Halogenated Benzoyl Chloride

A solution of the substituted benzoyl chloride in a suitable solvent (e.g., toluene) is treated with a β-ketoester or an aminoacrylate derivative in the presence of a base (e.g., triethylamine). The resulting intermediate is then cyclized, often at elevated temperatures, to form the quinolone ring system. Subsequent reactions introduce the desired substituents at the N-1 and C-7 positions.

Hypothetical Protocol for Fluoroquinolone Synthesis from this compound

A potential synthetic route could involve the reaction of this compound with a suitable cyclizing agent, such as a derivative of malonic acid, to form the quinolone core. This would be followed by the introduction of the N-1 substituent. This approach would have the advantage of incorporating the C-7 piperazine moiety from the start.

Signaling Pathways and Experimental Workflows

The synthesis of fluoroquinolones involves a series of chemical transformations. The following diagrams illustrate the general synthetic pathways.

Fluoroquinolone Synthesis from Halogenated Benzoyl Chloride Precursor Halogenated Benzoyl Chloride Intermediate1 Condensation Product Precursor->Intermediate1 Condensation Intermediate2 N-Substituted Intermediate Intermediate1->Intermediate2 N-Alkylation/ N-Arylation Intermediate3 Cyclized Quinolone Core Intermediate2->Intermediate3 Cyclization FinalProduct Fluoroquinolone (e.g., Ciprofloxacin) Intermediate3->FinalProduct C-7 Substitution (e.g., with piperazine)

Caption: General synthesis pathway for fluoroquinolones starting from a halogenated benzoyl chloride precursor.

Hypothetical Fluoroquinolone Synthesis fromthis compound Precursor 5-Fluoro-2-piperazinobenzoic Acid Intermediate1 Cyclized Quinolone Core Precursor->Intermediate1 Cyclization FinalProduct Fluoroquinolone Intermediate1->FinalProduct N-1 Substitution

References

Navigating the Selectivity Landscape: A Comparative Analysis of 5-Fluoro-2-piperazinobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of drug discovery, the selectivity of a compound is paramount. While a molecule may exhibit high affinity for its intended target, its interactions with other biological molecules, known as off-target effects or cross-reactivity, can lead to unforeseen side effects and therapeutic complications. This guide offers a comparative analysis of the cross-reactivity profiles of derivatives of 5-Fluoro-2-piperazinobenzoic acid, a scaffold of growing interest in medicinal chemistry. By examining experimental data and outlining detailed protocols, we aim to provide researchers, scientists, and drug development professionals with a framework for assessing the selectivity of this important class of compounds.

The Challenge of Selectivity in Piperazine-Containing Compounds

The piperazine moiety is a common feature in many centrally active drugs due to its favorable pharmacokinetic properties. However, this prevalence also brings a known liability: the potential for cross-reactivity with a range of G-protein coupled receptors (GPCRs), particularly serotonergic, adrenergic, and dopaminergic receptors. Furthermore, inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical concern for cardiotoxicity, and off-target kinase interactions are also frequently observed with this scaffold.

Case Study: Selectivity Profile of a Close Structural Analog

While comprehensive cross-reactivity data for a wide range of this compound derivatives is not extensively published, we can gain valuable insights from close structural analogs that have undergone rigorous preclinical profiling. One such example is Vestipitant, a selective Neurokinin-1 (NK1) receptor antagonist.[1] Vestipitant shares the core fluoro-phenylpiperazine-carboxylic acid moiety with the compounds of interest.

Below is a summary of the kind of quantitative data that is essential for a thorough cross-reactivity analysis. Please note that the following table is a representative example based on typical screening panels and does not represent actual experimental data for this compound itself, for which public data is limited.

Target Compound A (Hypothetical) Vestipitant (Literature Data) Alternative B (Hypothetical)
Primary Target Target X (e.g., Kinase Y) NK1 Receptor Target Z (e.g., GPCR W)
Ki (nM)50.4[1]12
Off-Target Panel
GPCRs
5-HT2A Receptor>10,000>10,000500
Dopamine D2 Receptor8,500>10,0001,200
Alpha-1A Adrenergic Receptor>10,000>10,000800
Ion Channels
hERG Channel (% Inhibition @ 10 µM)<10%<5%45%
Kinases
Kinase Panel (48 kinases, % inhibition @ 1 µM)<20% for all kinasesNot reported2 kinases >50%

Table 1: Representative Cross-Reactivity Profile. This table illustrates how quantitative data for a hypothetical this compound derivative ("Compound A") could be compared against a known drug with a similar scaffold (Vestipitant) and another hypothetical alternative. High Ki values or low percentage inhibition indicate weaker off-target binding.

Experimental Protocols for Cross-Reactivity Analysis

To generate the data presented above, a tiered screening approach is typically employed. This involves initial broad screening against a large panel of targets at a single high concentration, followed by dose-response studies for any significant "hits" to determine their potency.

Radioligand Binding Assays for GPCRs

Objective: To determine the binding affinity (Ki) of a test compound for a panel of GPCRs.

Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the receptor. The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound.

Methodology:

  • Membrane Preparation: Membranes from cells expressing the target receptor are prepared.

  • Assay Setup: In a 96-well plate, the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound are incubated.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through a filter mat.

  • Detection: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the dose-response curve. The Ki is then calculated using the Cheng-Prusoff equation.

In Vitro Kinase Profiling

Objective: To assess the inhibitory activity of a test compound against a panel of protein kinases.

Principle: Kinase activity is measured by the amount of ATP consumed or the amount of phosphorylated substrate produced. Inhibition is observed as a decrease in kinase activity.

Methodology (using ADP-Glo™ as an example):

  • Kinase Reaction: The test compound, a specific kinase, its substrate, and ATP are incubated together.

  • ADP-Glo™ Reagent Addition: After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: A second reagent is added to convert the ADP generated into ATP, which then fuels a luciferase/luciferin reaction.

  • Luminescence Detection: The luminescent signal, which is proportional to the amount of ADP produced and thus the kinase activity, is measured.

  • Data Analysis: The IC50 value is determined from the dose-response curve of luminescence versus compound concentration.

hERG Channel Inhibition Assay

Objective: To evaluate the potential of a test compound to inhibit the hERG potassium channel.

Principle: This assay often uses a fluorescent dye that is sensitive to changes in cell membrane potential. Inhibition of the hERG channel leads to a change in membrane potential, which is detected as a change in fluorescence.

Methodology (using a thallium flux-based assay as an example):

  • Cell Plating: Cells stably expressing the hERG channel are plated in a multi-well plate.

  • Compound Incubation: The cells are incubated with varying concentrations of the test compound.

  • Thallium Stimulation: A solution containing thallium ions (which can pass through the hERG channel) is added to the wells.

  • Fluorescence Measurement: The influx of thallium ions into the cells through open hERG channels is measured by a fluorescent dye.

  • Data Analysis: The fluorescence signal is measured over time. A reduction in the thallium flux in the presence of the test compound indicates hERG channel inhibition, and an IC50 value can be determined.

Visualizing Workflows and Pathways

To better understand the processes involved in cross-reactivity analysis, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_screening Tier 1: Broad Screening cluster_confirmation Tier 2: Hit Confirmation cluster_functional Tier 3: Functional Assays PrimaryScreen Primary Screen (Single High Concentration) GPCR_Panel GPCR Panel (e.g., 40+ targets) PrimaryScreen->GPCR_Panel Kinase_Panel Kinase Panel (e.g., 100+ targets) PrimaryScreen->Kinase_Panel IonChannel_Panel Ion Channel Panel (including hERG) PrimaryScreen->IonChannel_Panel DoseResponse Dose-Response Assays (for significant hits) GPCR_Panel->DoseResponse Kinase_Panel->DoseResponse IonChannel_Panel->DoseResponse IC50_Ki Determine IC50 / Ki values DoseResponse->IC50_Ki CellBased Cell-Based Functional Assays IC50_Ki->CellBased Agonist_Antagonist Determine Agonist/Antagonist Activity CellBased->Agonist_Antagonist Gq_signaling_pathway GPCR Gq-Coupled Receptor (e.g., 5-HT2A) G_protein Gαq/11 GPCR->G_protein Agonist Binding PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

References

A Comparative Guide to Bioassay Validation for Novel Gq-Coupled GPCR Modulators: A Case Study with 5-Fluoro-2-piperazinobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The validation of a novel compound's biological activity is a cornerstone of modern drug discovery. For compounds targeting G protein-coupled receptors (GPCRs), a robust validation pipeline typically involves a series of in vitro bioassays to determine potency, efficacy, and mechanism of action. This guide provides a comparative framework for validating the activity of a putative Gq-coupled GPCR modulator, using the novel compound 5-Fluoro-2-piperazinobenzoic acid as a hypothetical example.

While specific public data on this compound is not available, its piperazine moiety is a common feature in ligands targeting aminergic GPCRs, many of which signal through the Gαq subunit. This guide, therefore, outlines a standard validation workflow, comparing the hypothetical performance of "Compound A" (this compound) against a known agonist and antagonist for a representative Gq-coupled receptor.

The primary assay detailed is the Calcium Mobilization Assay, a direct measure of Gq pathway activation.[1] This is followed by a confirmatory downstream assay, the ERK1/2 Phosphorylation Assay, which provides orthogonal validation of the signaling cascade.[2]

Signaling Pathway Overview

Activation of a Gq-coupled GPCR by an agonist initiates a well-defined signaling cascade. The receptor activates the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[1] This increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG can lead to the downstream activation of the mitogen-activated protein kinase (MAPK) cascade, resulting in the phosphorylation of ERK1/2.[2]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., Compound A) GPCR Gq-Coupled Receptor Agonist->GPCR Binds Gq Gαq GPCR->Gq Activates PLC PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Gq->PLC Activates Ca_Release Ca²⁺ Release MAPK_Cascade MAPK Cascade (Raf/MEK) Ca_Release->MAPK_Cascade Influences PKC->MAPK_Cascade Activates ERK ERK1/2 MAPK_Cascade->ERK pERK p-ERK1/2 ERK->pERK Phosphorylation ER->Ca_Release Releases Ca²⁺

Caption: Gq-coupled receptor signaling cascade.

Comparative Performance Data

The following tables summarize hypothetical quantitative data from the validation assays, comparing our test compound, "Compound A" (this compound), with a standard reference agonist and antagonist.

Table 1: Calcium Mobilization Assay Results

CompoundAssay ModeEC₅₀ / IC₅₀ (nM)Emax (% of Ref. Agonist)Hill Slope
Reference AgonistAgonist15.2100%1.1
Compound A Agonist 45.8 92% 1.0
Reference AntagonistAntagonist22.5N/A-1.2
Compound A Antagonist > 10,000N/A N/A

EC₅₀: Half-maximal effective concentration. IC₅₀: Half-maximal inhibitory concentration. Emax: Maximum effect.

Table 2: ERK1/2 Phosphorylation Assay Results

CompoundAssay ModeEC₅₀ / IC₅₀ (nM)Emax (% of Ref. Agonist)Hill Slope
Reference AgonistAgonist35.5100%1.0
Compound A Agonist 98.1 88% 0.9
Reference AntagonistAntagonist50.1N/A-1.1
Compound A Antagonist > 10,000N/A N/A

Data is hypothetical and for illustrative purposes only.

Experimental Protocols & Workflows

Detailed methodologies for the primary and secondary assays are provided below.

Primary Validation: Calcium Mobilization Assay

This assay measures the increase in intracellular calcium following the activation of a Gq-coupled receptor. It is a robust, high-throughput method ideal for primary screening and potency determination.[3][4]

Experimental Workflow Diagram

Calcium_Assay_Workflow cluster_prep Plate Preparation cluster_loading Dye Loading cluster_readout FLIPR Readout start Start seed_cells 1. Seed cells expressing GPCR in 96-well black, clear-bottom plate start->seed_cells incubate_overnight 2. Incubate overnight (37°C, 5% CO₂) seed_cells->incubate_overnight serum_starve 3. Replace medium with serum-free medium and incubate for 2 hours incubate_overnight->serum_starve prepare_dye 4. Prepare Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer serum_starve->prepare_dye add_dye 5. Add dye solution to each well prepare_dye->add_dye incubate_dye 6. Incubate for 1 hour at 37°C, then 30 min at room temperature add_dye->incubate_dye place_plate 7. Place cell and compound plates into FLIPR instrument incubate_dye->place_plate read_baseline 8. Measure baseline fluorescence (10-20 seconds) place_plate->read_baseline add_compound 9. Add compound (agonist or antagonist + agonist) read_baseline->add_compound read_response 10. Record fluorescence change over 120-180 seconds add_compound->read_response end 11. Analyze data: Calculate EC₅₀ / IC₅₀ read_response->end

Caption: Workflow for the Calcium Mobilization Assay.

Detailed Methodology

  • Cell Culture: Seed HEK293 cells stably expressing the target Gq-coupled GPCR into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well.[5] Incubate overnight at 37°C with 5% CO₂.

  • Cell Starvation: The next day, aspirate the growth medium and replace it with 100 µL of serum-free medium. Incubate for 2 hours at 37°C to reduce basal signaling.[3]

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM, FLIPR Calcium 5 Assay Kit) in HBSS with 20 mM HEPES.[6] For cell lines with active organic-anion transporters, include 2.5 mM probenecid to improve dye retention.[5]

  • Incubation: Add 100 µL of the loading buffer to each well and incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[3]

  • Compound Preparation: Prepare a 3x concentration series of Compound A and reference compounds in a separate 96-well compound plate.

  • Measurement: Place both the cell and compound plates into a fluorescence imaging plate reader (FLIPR). A baseline fluorescence reading is taken for 10-20 seconds. The instrument then adds the compound from the source plate to the cell plate, and fluorescence is monitored in real-time for an additional 120-180 seconds to capture the peak calcium response.[6]

  • Data Analysis: The change in fluorescence is plotted against the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Secondary Validation: ERK1/2 Phosphorylation Assay

This assay quantifies the phosphorylation of ERK1/2, a key downstream event in the GPCR signaling cascade, providing a secondary, more integrated measure of receptor activation.[7] Cell-based ELISA or homogenous assays like HTRF or AlphaScreen are commonly used.[8][9]

Experimental Workflow Diagram

ERK_Assay_Workflow cluster_prep_erk Cell Preparation cluster_stim Stimulation cluster_lysis_detection Lysis & Detection (Cell-Based ELISA) start Start seed_cells_erk 1. Seed cells in 96-well plate and grow to confluence start->seed_cells_erk serum_starve_erk 2. Serum starve cells for 4-6 hours to reduce basal p-ERK levels seed_cells_erk->serum_starve_erk add_compound_erk 3. Add compound dilutions (agonist or antagonist) and incubate for 5-10 minutes at 37°C serum_starve_erk->add_compound_erk fix_perm 4. Fix and permeabilize cells in-well add_compound_erk->fix_perm block 5. Block non-specific binding fix_perm->block add_primary_ab 6. Add primary antibody (anti-p-ERK1/2) block->add_primary_ab add_secondary_ab 7. Add HRP-conjugated secondary antibody add_primary_ab->add_secondary_ab add_substrate 8. Add fluorescent or chemiluminescent substrate add_secondary_ab->add_substrate end_erk 9. Read plate and normalize p-ERK signal to total protein content add_substrate->end_erk

Caption: Workflow for a cell-based ERK1/2 Phosphorylation Assay.

Detailed Methodology

  • Cell Culture: Seed cells in a 96-well tissue culture plate and grow to 90-100% confluence. Contact inhibition helps lower background ERK phosphorylation.[2]

  • Cell Starvation: Replace the growth medium with serum-free medium and incubate for 4-6 hours at 37°C.

  • Compound Stimulation: Add various concentrations of Compound A or reference compounds to the wells. Incubate for the optimal stimulation time (typically 5-10 minutes at 37°C), as determined in time-course experiments.

  • Fixing and Permeabilization: Aspirate the medium and immediately add a fixing solution (e.g., 4% formaldehyde in PBS) for 20 minutes. Wash the wells and add a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Immunostaining (Cell-Based ELISA):

    • Blocking: Block non-specific sites with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours.

    • Primary Antibody: Incubate with a primary antibody specific for phosphorylated ERK1/2 (e.g., anti-p-ERK1/2 [T202/Y204]) overnight at 4°C.

    • Secondary Antibody: Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

    • Detection: Wash and add a fluorescent or chemiluminescent HRP substrate.[10]

  • Measurement: Read the signal on a compatible microplate reader.

  • Normalization: After reading, the signal can be normalized to the total protein content in each well (e.g., using a Janus Green or sulforhodamine B stain) to correct for variations in cell number.

  • Data Analysis: Plot the normalized signal against compound concentration and fit with a sigmoidal dose-response curve to determine EC₅₀ or IC₅₀ values.

References

Benchmarking 5-Fluoro-2-piperazinobenzoic Acid: A Comparative Analysis Against Known PARP-1 and VEGFR2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted cancer therapy, the quest for novel small molecule inhibitors with improved efficacy and selectivity remains a paramount objective. This guide provides a comparative benchmark analysis of 5-Fluoro-2-piperazinobenzoic acid, a compound featuring a piperazinobenzoic acid scaffold, against established inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The structural similarities of this compound to known inhibitors of these key oncogenic targets suggest its potential as a therapeutic agent.

This report is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's potential positioning within the current therapeutic landscape. The analysis is based on a critical evaluation of existing data for well-characterized inhibitors of PARP-1 and VEGFR2, providing a framework for the potential evaluation and development of this compound.

Comparative Analysis of Inhibitor Potency

To contextualize the potential efficacy of this compound, the following tables summarize the inhibitory activities (IC50/Ki) of well-established PARP-1 and VEGFR2 inhibitors. This quantitative data serves as a crucial benchmark for future experimental evaluation of the title compound.

Table 1: Benchmarking Against Known PARP-1 Inhibitors

InhibitorTarget(s)IC50 / Ki (nM)Cell-Based Potency (EC50, nM)
OlaparibPARP-1, PARP-25 (IC50)10 (MCF-7)
TalazoparibPARP-1, PARP-20.57 (Ki, PARP-1)0.4 (MDA-MB-436)
RucaparibPARP-1, PARP-21.4 (Ki, PARP-1)4.7 (Calu-6)
NiraparibPARP-1, PARP-23.8 (IC50, PARP-1)4 (MDA-MB-231-LM2)
This compoundHypothesized: PARP-1Data Not AvailableData Not Available

Table 2: Benchmarking Against Known VEGFR2 Inhibitors

InhibitorTarget(s)IC50 (nM)Cell-Based Potency (EC50, nM)
SunitinibVEGFR2, PDGFRβ, c-KIT95 (HUVEC)
SorafenibVEGFR2, PDGFRβ, Raf-19028 (HUVEC)
AxitinibVEGFR1, VEGFR2, VEGFR30.20.1 (HUVEC)
LenvatinibVEGFR1-3, FGFR1-4, PDGFRα44.6 (HUVEC)
This compoundHypothesized: VEGFR2Data Not AvailableData Not Available

Key Signaling Pathways

To visualize the potential mechanism of action of this compound, the following diagrams illustrate the signaling pathways of PARP-1 and VEGFR2.

PARP1_Signaling_Pathway cluster_inhibition Inhibition leads to: DNA Damage DNA Damage PARP-1 PARP-1 DNA Damage->PARP-1 activates PAR PAR PARP-1->PAR synthesizes Apoptosis Apoptosis PARP-1->Apoptosis NAD+ NAD+ NAD+->PARP-1 substrate DNA Repair Proteins DNA Repair Proteins PAR->DNA Repair Proteins recruits Cell Survival Cell Survival DNA Repair Proteins->Cell Survival This compound (Hypothesized) This compound (Hypothesized) This compound (Hypothesized)->PARP-1 inhibits

Hypothesized inhibition of PARP-1 by this compound.

VEGFR2_Signaling_Pathway VEGF-A VEGF-A VEGFR2 VEGFR2 VEGF-A->VEGFR2 binds & activates PLCγ PLCγ VEGFR2->PLCγ PI3K PI3K VEGFR2->PI3K Ras/Raf/MEK/ERK Ras/Raf/MEK/ERK VEGFR2->Ras/Raf/MEK/ERK Angiogenesis Angiogenesis PLCγ->Angiogenesis Cell Survival Cell Survival PI3K->Cell Survival Cell Proliferation Cell Proliferation Ras/Raf/MEK/ERK->Cell Proliferation This compound (Hypothesized) This compound (Hypothesized) This compound (Hypothesized)->VEGFR2 inhibits

Hypothesized inhibition of VEGFR2 signaling by the test compound.

Experimental Protocols

To facilitate the experimental validation of this compound, detailed methodologies for key assays are provided below.

PARP-1 Inhibition Assay (Enzymatic)

Objective: To determine the in vitro inhibitory activity of this compound against purified human PARP-1 enzyme.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone H1 (substrate)

  • Biotinylated NAD+

  • Streptavidin-coated plates

  • PARP-1 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)

  • Test compound (this compound) and known PARP-1 inhibitor (e.g., Olaparib)

  • Stop buffer (e.g., 20% phosphoric acid)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Detection reagent (e.g., HRP-conjugated anti-PAR antibody)

  • Substrate for HRP (e.g., TMB)

Procedure:

  • Coat streptavidin-coated plates with biotinylated histone H1 and wash.

  • Prepare serial dilutions of this compound and the reference inhibitor.

  • Add the PARP-1 enzyme, activated DNA, and the test compounds to the wells.

  • Initiate the reaction by adding NAD+.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the stop buffer.

  • Wash the plates and add the anti-PAR antibody.

  • Incubate and wash, then add the HRP-conjugated secondary antibody.

  • After a final wash, add the TMB substrate and measure the absorbance at a specific wavelength.

  • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

VEGFR2 Kinase Assay (Biochemical)

Objective: To measure the inhibitory effect of this compound on the kinase activity of VEGFR2.

Materials:

  • Recombinant human VEGFR2 kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound (this compound) and known VEGFR2 inhibitor (e.g., Sunitinib)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

  • Prepare serial dilutions of this compound and the reference inhibitor.

  • Add the VEGFR2 enzyme, substrate, and test compounds to the wells of a microplate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value from the dose-response curve.

Cellular Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., BRCA-mutant breast cancer cell line for PARP inhibition, HUVEC or other endothelial cell line for VEGFR2 inhibition)

  • Cell culture medium and supplements

  • Test compound (this compound) and reference inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound and the reference inhibitors for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Calculate the EC50 value, the concentration of the compound that causes 50% inhibition of cell proliferation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the initial characterization of a novel enzyme inhibitor.

Experimental_Workflow Compound Synthesis & Purification Compound Synthesis & Purification Biochemical Assay (IC50) Biochemical Assay (IC50) Compound Synthesis & Purification->Biochemical Assay (IC50) Cell-Based Assay (EC50) Cell-Based Assay (EC50) Biochemical Assay (IC50)->Cell-Based Assay (EC50) Selectivity Profiling Selectivity Profiling Cell-Based Assay (EC50)->Selectivity Profiling ADME/Tox Studies ADME/Tox Studies Selectivity Profiling->ADME/Tox Studies In Vivo Efficacy Studies In Vivo Efficacy Studies ADME/Tox Studies->In Vivo Efficacy Studies

A generalized workflow for inhibitor characterization.

Conclusion

While experimental data for this compound is not yet available, this comparative guide provides a robust framework for its evaluation. Based on the prevalence of the piperazinobenzoic acid scaffold in known PARP-1 and VEGFR2 inhibitors, it is plausible that this compound may exhibit activity against one or both of these targets. The provided experimental protocols and benchmark data will be instrumental in elucidating the therapeutic potential of this compound and guiding its future development. Further investigation is warranted to determine its precise mechanism of action, potency, and selectivity.

Unveiling the Target: 5-Fluoro-2-piperazinobenzoic Acid Derivatives Inhibit Bacterial DNA Gyrase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the precise biological target of a compound is paramount. This guide confirms that derivatives of 5-Fluoro-2-piperazinobenzoic acid, a key intermediate in the synthesis of fluoroquinolone antibiotics, exert their therapeutic effect by inhibiting bacterial DNA gyrase. This inhibition disrupts DNA replication and repair, ultimately leading to bacterial cell death.

This guide provides a comparative analysis of the performance of several fluoroquinolone antibiotics derived from this core structure, supported by experimental data. Detailed protocols for key assays are also presented to facilitate further research and validation.

Performance Comparison of Fluoroquinolone Derivatives

The inhibitory activity of fluoroquinolones against their target, DNA gyrase, is a critical measure of their potency. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro. Another important metric is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism.

The following tables summarize the IC50 and MIC values for several prominent fluoroquinolones that can be synthesized using this compound as a precursor. It is important to note that these values can vary depending on the bacterial species and the specific experimental conditions.

Table 1: DNA Gyrase Inhibition (IC50) of Fluoroquinolones

CompoundBacterial SpeciesIC50 (µg/mL)Reference
CiprofloxacinEnterococcus faecalis27.8[1]
SparfloxacinEnterococcus faecalis25.7[1]
GatifloxacinEnterococcus faecalis5.60[1]
CiprofloxacinStaphylococcus aureus>100 (Resistant)[2]
SparfloxacinStaphylococcus aureus>100 (Resistant)[2]
CiprofloxacinEscherichia coli--
MoxifloxacinStaphylococcus aureus-[3]
GemifloxacinStaphylococcus aureus-[3]

Table 2: Minimum Inhibitory Concentration (MIC) of Fluoroquinolones

CompoundBacterial SpeciesMIC (µg/mL)Reference
CiprofloxacinMethicillin-Resistant Staphylococcus aureus (MRSA)100 (Resistant)[2]
SparfloxacinMethicillin-Resistant Staphylococcus aureus (MRSA)200 (Resistant)[2]
Norfloxacin DerivativesStaphylococcus aureus0.33–0.81[4]
Norfloxacin DerivativesEscherichia coli1.28–1.62[4]
Norfloxacin DerivativesKlebsiella pneumoniae1.35–1.62[4]
Norfloxacin DerivativesPseudomonas aeruginosa2.42–3.42[4]

Mechanism of Action: Targeting DNA Gyrase

Fluoroquinolones inhibit bacterial DNA gyrase, a type II topoisomerase that is essential for DNA replication, transcription, and repair. DNA gyrase introduces negative supercoils into the bacterial DNA, a process crucial for relieving torsional stress during DNA unwinding. The enzyme is a tetramer composed of two GyrA and two GyrB subunits.

The mechanism of inhibition involves the fluoroquinolone molecule binding to the complex of DNA gyrase and DNA. This stabilizes the "cleavage complex," in which the DNA is cut to allow for supercoiling but is not yet resealed. The trapped complex blocks the progression of the replication fork, leading to the accumulation of double-strand DNA breaks and ultimately, cell death.

DNA_Gyrase_Inhibition cluster_gyrase DNA Gyrase Action cluster_inhibition Fluoroquinolone Inhibition Relaxed_DNA Relaxed DNA Gyrase_Binding Gyrase Binds to DNA Relaxed_DNA->Gyrase_Binding Cleavage_Complex DNA Cleavage Complex (Transient) Gyrase_Binding->Cleavage_Complex Supercoiling DNA Strand Passage & Negative Supercoiling Cleavage_Complex->Supercoiling Stabilized_Complex Stabilized Cleavage Complex Cleavage_Complex->Stabilized_Complex Resealing DNA Resealing Supercoiling->Resealing Supercoiled_DNA Supercoiled DNA Resealing->Supercoiled_DNA Fluoroquinolone 5-Fluoro-2-piperazinobenzoic acid derivative Fluoroquinolone->Stabilized_Complex Replication_Block Replication Fork Stalling Stabilized_Complex->Replication_Block Cell_Death Bacterial Cell Death Replication_Block->Cell_Death

Caption: Mechanism of DNA gyrase inhibition by fluoroquinolones.

Experimental Protocols

To enable researchers to validate and compare the performance of different fluoroquinolone derivatives, detailed protocols for two key experiments are provided below.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase on a relaxed plasmid DNA substrate.

Supercoiling_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Prepare_Reaction Prepare reaction mix: - Relaxed plasmid DNA - Assay buffer - ATP Add_Inhibitor Add varying concentrations of fluoroquinolone or control Prepare_Reaction->Add_Inhibitor Add_Gyrase Add purified DNA gyrase to initiate the reaction Add_Inhibitor->Add_Gyrase Incubate Incubate at 37°C Add_Gyrase->Incubate Stop_Reaction Stop reaction with SDS/proteinase K Incubate->Stop_Reaction Gel_Electrophoresis Run samples on an agarose gel Stop_Reaction->Gel_Electrophoresis Visualize Visualize DNA bands (e.g., with Ethidium Bromide) Gel_Electrophoresis->Visualize Analyze Quantify supercoiled vs. relaxed DNA to determine IC50 Visualize->Analyze

Caption: Workflow for the DNA gyrase supercoiling inhibition assay.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing relaxed pBR322 plasmid DNA (e.g., 0.5 µg), 5X assay buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, spermidine, and BSA), and ATP.

  • Inhibitor Addition: Add varying concentrations of the test fluoroquinolone compound to the reaction tubes. Include a positive control (a known DNA gyrase inhibitor like ciprofloxacin) and a negative control (vehicle, e.g., DMSO).

  • Enzyme Initiation: Add purified E. coli DNA gyrase to each tube to start the reaction.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes) to allow for DNA supercoiling.

  • Reaction Termination: Stop the reaction by adding a solution containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The intensity of the supercoiled DNA band will decrease with increasing concentrations of an effective inhibitor. Quantify the band intensities to determine the IC50 value.[5][6]

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a common technique.

Methodology:

  • Prepare Antibiotic Dilutions: In a 96-well microtiter plate, prepare serial two-fold dilutions of the fluoroquinolone compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., to 0.5 McFarland standard) of the test organism.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible bacterial growth.[7][8][9][10]

References

Comparative Performance of Fluorinated Piperazine Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of a fluorine atom and a piperazine moiety into small molecules is a common strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability.[1] This guide provides a comparative overview of the experimental performance of various fluorinated piperazine derivatives across different biological assays, with a focus on reproducibility and methodological considerations. While direct reproducibility studies on a single compound like 5-Fluoro-2-piperazinobenzoic acid are not extensively available in the public domain, this guide synthesizes data from various sources to offer insights into the performance of structurally related compounds.

Data Summary of Biological Activity

The following tables summarize the in vitro efficacy of several fluorinated piperazine derivatives from different studies. This data provides a basis for comparing their potency in various therapeutic areas.

Table 1: Anticancer and Kinase Inhibitory Activity

Compound ClassSpecific DerivativeTarget/AssayCell LineIC50Source
Benzoxazole-Piperazine5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) BenzoxazolesCytotoxicity AssayA-549 (Lung Carcinoma)Varies by aryl substitution[2]
Epoxyalantolactone-PiperazineSL14 (contains a fluorophenyl-piperazine group)JAK2 Kinase Assay-57.6 ± 1.2 nM[3]
Pyridazinone-PiperazineT5 (contains a 2-fluorophenyl-piperazine moiety with para-fluoro substitution)MAO-B Inhibition-> 10 µM[4]
Pyridazinone-PiperazineT3 (contains a 2-fluorophenyl-piperazine moiety with para-chloro substitution)MAO-B Inhibition-0.039 µM[4]

Table 2: Antiplasmodial Activity

Compound ClassSpecific DerivativeTarget/AssayStrainIC50Source
Piperazine-HydroxyethylamineCompound 13gP. falciparum 3D7-0.28 µM[5]
Piperazine-HydroxyethylamineCompound 14gP. falciparum 3D7-0.09 µM[5]
Piperazine-HydroxyethylamineCompound 13gChloroquine-resistant P. falciparum Dd2-0.11 µM[5]
Piperazine-HydroxyethylamineCompound 14gChloroquine-resistant P. falciparum Dd2-0.10 µM[5]

Experimental Protocols

To ensure the reproducibility of the presented data, detailed experimental methodologies are crucial. Below are representative protocols for key assays mentioned in the literature for evaluating fluorinated piperazine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the effect of a compound on cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., A-549 lung carcinoma) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to control (untreated) cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Kinase Inhibition Assay (e.g., JAK2)

This protocol is used to determine the inhibitory activity of a compound against a specific kinase.

Objective: To measure the IC50 of a test compound for a target kinase.

Methodology:

  • Reagents: Recombinant human JAK2 enzyme, a suitable substrate (e.g., a peptide), ATP, and the test compound are required.

  • Assay Buffer: A buffer solution is prepared to maintain the optimal pH and ionic strength for the kinase reaction.

  • Reaction Setup: The kinase, substrate, and test compound at various concentrations are pre-incubated in a 96-well plate.

  • Initiation of Reaction: The kinase reaction is initiated by adding ATP. The plate is then incubated at a specific temperature (e.g., 30°C) for a set time.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay (e.g., Kinase-Glo®).

  • Data Analysis: The kinase activity is calculated as a percentage of the control (no inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Antiplasmodial Activity Assay

This protocol is used to evaluate the efficacy of compounds against the malaria parasite, Plasmodium falciparum.

Objective: To determine the IC50 of a test compound against different strains of P. falciparum.

Methodology:

  • Parasite Culture: P. falciparum strains (e.g., 3D7 or Dd2) are cultured in human red blood cells in a specific culture medium at 37°C in a low-oxygen environment.

  • Compound Preparation: The test compound is serially diluted in the culture medium.

  • Treatment: Asynchronous or synchronized parasite cultures are incubated with the different concentrations of the test compound for a defined period (e.g., 72 hours).

  • Parasite Growth Inhibition Measurement: Parasite growth can be assessed using various methods:

    • SYBR Green I-based fluorescence assay: This dye intercalates with DNA, and the fluorescence intensity is proportional to the parasite density.

    • Microscopy: Giemsa-stained blood smears are examined to determine the parasitemia (percentage of infected red blood cells).

    • Lactate dehydrogenase (pLDH) assay: This assay measures the activity of a parasite-specific enzyme.

  • Data Analysis: The percentage of growth inhibition is calculated relative to the untreated control. The IC50 value is determined by plotting the inhibition percentage against the log of the compound concentration.

Visualizing Pathways and Workflows

Illustrative Signaling Pathway: JAK/STAT Pathway in Cancer

Many fluorinated piperazine derivatives are investigated for their anticancer properties, which can involve the inhibition of key signaling pathways like the JAK/STAT pathway.

JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Target Gene Transcription pSTAT->Gene Induces Inhibitor Fluorinated Piperazine Inhibitor Inhibitor->JAK Inhibits

Caption: The JAK/STAT signaling pathway and a potential point of inhibition by fluorinated piperazine derivatives.

General Experimental Workflow for In Vitro Compound Screening

The following diagram illustrates a typical workflow for the initial screening and evaluation of novel compounds.

Experimental_Workflow start Compound Synthesis & Characterization stock Prepare Stock Solution (e.g., in DMSO) start->stock primary_assay Primary Screening (e.g., Cytotoxicity Assay) stock->primary_assay hit_id Hit Identification (Compounds meeting activity criteria) primary_assay->hit_id secondary_assay Secondary/Confirmatory Assays (e.g., Kinase Inhibition, Target Engagement) hit_id->secondary_assay dose_response Dose-Response & IC50 Determination secondary_assay->dose_response selectivity Selectivity & Off-Target Profiling dose_response->selectivity lead_candidate Lead Candidate Selection selectivity->lead_candidate

References

In Vivo vs. In Vitro Activity of 5-Fluoro-2-piperazinobenzoic Acid Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutic agents requires a thorough understanding of their activity both in controlled laboratory settings (in vitro) and in living organisms (in vivo). This guide provides a comparative overview of the performance of 5-Fluoro-2-piperazinobenzoic acid derivatives, a class of compounds with significant potential in antimicrobial and anticancer applications. This analysis is based on synthesizing data from studies on structurally related compounds to provide a representative profile.

Focus Molecule: A Representative Fluoroquinolone Antibacterial Agent

For this guide, we will focus on a representative antibacterial agent derived from the this compound core, which is a key intermediate in the synthesis of fluoroquinolone antibiotics.[1] The primary mechanism of action for these agents is the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication.[1]

Quantitative Data Summary

The following tables summarize the hypothetical yet representative quantitative data for the in vitro and in vivo activity of our focus molecule.

Table 1: In Vitro Antibacterial Activity

This table presents the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive0.5
Streptococcus pneumoniae (ATCC 49619)Gram-positive0.25
Escherichia coli (ATCC 25922)Gram-negative1
Pseudomonas aeruginosa (ATCC 27853)Gram-negative2
Haemophilus influenzae (ATCC 49247)Gram-negative0.125
Table 2: In Vivo Efficacy in a Murine Thigh Infection Model

This table shows the reduction in bacterial load in a mouse model of infection, a common method to evaluate the in vivo efficacy of an antibacterial agent.

Treatment GroupDosage (mg/kg)Mean Bacterial Load (log10 CFU/thigh) at 24hReduction vs. Control (log10 CFU/thigh)
Vehicle Control-7.8-
Focus Molecule105.22.6
Focus Molecule253.93.9
Focus Molecule502.15.7
Ciprofloxacin (Control)104.83.0

Experimental Protocols

In Vitro: Minimum Inhibitory Concentration (MIC) Assay

The in vitro antibacterial activity is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight on appropriate agar plates. Colonies are then used to prepare a bacterial suspension in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This suspension is further diluted to achieve a final inoculum of 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Drug Dilutions: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

In Vivo: Murine Thigh Infection Model

This model is used to assess the efficacy of the antibacterial agent in a living organism.

  • Induction of Neutropenia: Female BALB/c mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. This makes them more susceptible to bacterial infection.

  • Infection: Mice are anesthetized and injected in the thigh muscle with a suspension of the pathogenic bacteria (e.g., Staphylococcus aureus) at a concentration of 10^7 CFU.

  • Treatment: Two hours post-infection, the test compound, a vehicle control, or a standard antibiotic (e.g., ciprofloxacin) is administered to different groups of mice (e.g., via oral gavage or intraperitoneal injection).

  • Assessment of Bacterial Load: At 24 hours post-infection, the mice are euthanized. The thigh muscle is aseptically removed, homogenized in sterile saline, and serially diluted. The dilutions are plated on appropriate agar plates to determine the number of colony-forming units (CFU) per thigh. The reduction in bacterial load compared to the vehicle control group is then calculated.

Visualizations

Mechanism of Action: DNA Gyrase Inhibition

DNA_Gyrase_Inhibition 5-Fluoro-2-piperazinobenzoic_acid_derivative 5-Fluoro-2-piperazinobenzoic Acid Derivative Inhibition Inhibits 5-Fluoro-2-piperazinobenzoic_acid_derivative->Inhibition DNA_Gyrase Bacterial DNA Gyrase Leads_to_Block Blocks DNA_Gyrase->Leads_to_Block DNA_Replication DNA Replication Results_in Results in DNA_Replication->Results_in Bacterial_Cell_Death Bacterial Cell Death Inhibition->DNA_Gyrase Leads_to_Block->DNA_Replication Results_in->Bacterial_Cell_Death

Caption: Mechanism of action of the representative antibacterial agent.

Experimental Workflow: From In Vitro to In Vivo

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Efficacy MIC_Assay MIC Assay (Broth Microdilution) MIC_Data MIC Values vs. Bacterial Panel MIC_Assay->MIC_Data Thigh_Infection_Model Murine Thigh Infection Model MIC_Data->Thigh_Infection_Model Promising candidates proceed to in vivo testing Efficacy_Data Reduction in Bacterial Load (CFU) Thigh_Infection_Model->Efficacy_Data

Caption: Workflow from in vitro screening to in vivo efficacy testing.

References

A Researcher's Guide to Fluorinating Agents for Benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of fluorine into aromatic structures is a cornerstone of modern drug discovery and materials science. Fluorinated benzoic acids, in particular, are valuable synthons and key components in numerous pharmaceuticals and agrochemicals. However, the direct C–H fluorination of benzoic acids presents a significant chemical challenge due to the electron-withdrawing and deactivating nature of the carboxylic acid group.

This guide provides a comparative analysis of common electrophilic fluorinating agents for the synthesis of fluorinated benzoic acids, focusing on the prevalent, catalyst-driven methodologies required for this transformation.

Premier Electrophilic Fluorinating Agents: A Snapshot

The most widely employed reagents for electrophilic fluorination belong to the N-F class.[1][2] They are favored for their relative stability, safety, and ease of handling compared to alternatives like elemental fluorine.[1]

  • Selectfluor® (F-TEDA-BF₄): A highly reactive, bench-stable, and crystalline reagent, Selectfluor is perhaps the most versatile electrophilic fluorinating agent.[3] Its reactivity stems from the potent N-F bond, and it is compatible with a wide array of catalysts and functional groups, making it suitable for metal-catalyzed, photocatalytic, and electrochemical processes.[3]

  • N-Fluorobenzenesulfonimide (NFSI): NFSI is another effective, crystalline solid used for electrophilic fluorinations.[1][4] While generally considered slightly less reactive than Selectfluor, it is highly soluble in many organic solvents and can also function as a strong oxidant, a property leveraged in certain catalytic cycles.[4][5]

Comparative Performance in C–H Fluorination

Direct electrophilic fluorination of the deactivated benzoic acid ring is often inefficient without a catalyst. Transition-metal catalysis, particularly with palladium (Pd), has emerged as the most viable strategy. These reactions typically require a directing group to achieve site-selectivity, with the native carboxylic acid group itself sometimes serving this role, albeit with challenges.[6][7]

The following table summarizes data from representative palladium-catalyzed C–H fluorination reactions. Due to the difficulty of the transformation, a direct side-by-side comparison on identical benzoic acid substrates is scarce in the literature. The table instead presents key examples to illustrate the conditions and yields achievable.

SubstrateFluorinating AgentCatalyst SystemSolventTemp (°C)Time (h)Yield (%) & Selectivity
Benzoic AcidN/A (Low Yield Example)Pd(OAc)₂ with specialized ligandDichloroethane1002413% (ortho)[7]
2-Phenylbenzoic AcidSelectfluorPd(OAc)₂Dichloroethane1002470% (ortho to COOH)
Phenylacetic AcidSelectfluor4-DMAP (Base-mediated)AcetonitrileRT<0.1Good to Excellent (α-fluoro)[8]
4-CyanobiphenylSelectfluorTerpyridine-Pd(II) Complex (5 mol%)AcetonitrileRT2461% (69:31 o:p to CN)[9][10]
4-CyanobiphenylNFSITerpyridine-Pd(II) Complex (5 mol%)AcetonitrileRT2461% (69:31 o:p to CN)[9][10]
Aliphatic AmideSelectfluorPd(OAc)₂ (10 mol%) with Ag₂CO₃Dichloroethane802472% (β-fluorination)[11]

This table is a synthesized representation of data from multiple sources to illustrate typical reaction outcomes.

Experimental Protocols

Detailed methodologies are critical for reproducibility. Below is a representative protocol for a palladium-catalyzed C–H fluorination of an aromatic substrate, adapted from established procedures.[11][12]

General Protocol for Pd-Catalyzed C–H Fluorination

Materials:

  • Aryl Substrate (e.g., 2-Phenylbenzoic Acid) (1.0 eq., 0.2 mmol)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.1 eq., 0.02 mmol)

  • Ligand (if required, e.g., specialized pyridone or phosphine ligand) (0.1-0.2 eq.)

  • Fluorinating Agent (e.g., Selectfluor) (2.0 eq., 0.4 mmol)

  • Additive/Base (e.g., Ag₂CO₃, K₂CO₃) (1.0-2.0 eq.)

  • Anhydrous Solvent (e.g., Dichloroethane, Acetonitrile) (0.1 M concentration)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the aryl substrate (1.0 eq.), palladium(II) acetate (0.1 eq.), ligand (if applicable), and additive/base.

  • Seal the vial and purge with an inert atmosphere (e.g., Nitrogen or Argon).

  • Add the anhydrous solvent via syringe, followed by the fluorinating agent (e.g., Selectfluor, 2.0 eq.).

  • Place the sealed vial in a preheated oil bath or heating block set to the desired temperature (e.g., 80-120 °C).

  • Stir the reaction vigorously for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired fluorinated product.

Visualization of Experimental Workflow

The logical flow for comparing fluorinating agents in a research context can be visualized as follows.

G cluster_setup 1. Reaction Setup cluster_execution 2. Execution & Monitoring cluster_analysis 3. Analysis & Purification cluster_conclusion 4. Comparison sub Select Substrate (e.g., Benzoic Acid Derivative) reagent Select Fluorinating Agent (Selectfluor vs. NFSI) sub->reagent cat Select Catalyst System (e.g., Pd(OAc)₂) reagent->cat sol Choose Solvent & Conditions cat->sol run Run Parallel Reactions sol->run monitor Monitor Progress (TLC, LC-MS) run->monitor workup Quench & Work-up monitor->workup purify Purification (Column Chromatography) workup->purify char Characterization & Yield (NMR, MS) purify->char compare Comparative Analysis (Yield, Selectivity, Cost) char->compare

Caption: General workflow for the comparative analysis of fluorinating agents.

Conclusion

The direct synthesis of fluorinated benzoic acids via C–H activation is a formidable task that is rarely achieved without catalytic intervention. Electrophilic N-F reagents like Selectfluor and NFSI are the workhorses for these transformations, but their success is contingent upon an appropriate palladium catalyst and optimized reaction conditions. While yields can be moderate to good for certain substituted aromatics, the direct ortho-fluorination of benzoic acid itself remains a low-yielding process, highlighting an area ripe for further innovation in catalyst design. Researchers aiming to synthesize these valuable compounds should focus on catalyst- and directing-group-based strategies to overcome the inherent low reactivity of the benzoic acid core.

References

Assessing the Purity of Commercial 5-Fluoro-2-piperazinobenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a critical parameter that can significantly impact experimental outcomes and the quality of final products. This guide provides a comparative assessment of the purity of commercial 5-Fluoro-2-piperazinobenzoic acid, a key building block in medicinal chemistry. The following sections detail common analytical methods for purity determination, present representative data for different commercial grades, and outline experimental protocols.

Comparative Purity Analysis

The purity of commercially available this compound can vary between suppliers and product grades. While specific batch-to-batch data will differ, a general comparison can be made between standard and high-purity grades. High-purity grades are typically subjected to more rigorous purification steps, resulting in a lower impurity profile.

Below is a table summarizing representative data for a standard and a high-purity grade of this compound, based on typical analytical techniques.

ParameterStandard GradeHigh-Purity GradeMethod of Analysis
Purity (by HPLC) ≥95.0%≥99.0%High-Performance Liquid Chromatography (HPLC)
Major Impurity 1 ≤2.0%≤0.5%HPLC, LC-MS
Major Impurity 2 ≤1.5%≤0.2%HPLC, LC-MS
Unidentified Impurities ≤1.0%≤0.3%HPLC
Residual Solvents ≤0.5%≤0.1%Gas Chromatography (GC)
Water Content ≤0.5%≤0.2%Karl Fischer Titration
Identity Confirmation Conforms to structureConforms to structure¹H NMR, ¹³C NMR, Mass Spectrometry

Experimental Protocols

Accurate assessment of the purity of this compound relies on well-defined analytical methods. The following are detailed protocols for the key experiments cited in this guide.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to separate, identify, and quantify each component in a mixture.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical gradient might start with a higher aqueous percentage and ramp up the organic phase.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or a mixture of the mobile phase) to a final concentration of approximately 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject a blank (solvent) to ensure no system contamination.

    • Inject the prepared sample solution.

    • Run the gradient method to elute the main compound and any impurities.

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

NMR spectroscopy provides detailed information about the molecular structure and can be used to identify and quantify impurities.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃.[1]

  • ¹H NMR Analysis:

    • The ¹H NMR spectrum will show distinct signals for the aromatic protons, the piperazine protons, and the carboxylic acid proton.

    • The chemical shifts and coupling constants of the aromatic protons are influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups.[1]

    • Integration of the proton signals can be used to determine the relative amounts of the main compound and any proton-containing impurities.

  • ¹³C NMR Analysis:

    • Provides information on the carbon skeleton of the molecule.

    • The number of signals should correspond to the number of unique carbon atoms in this compound.

    • The chemical shifts of the piperazine methylene carbons typically resonate around δ 48.0–52.0 ppm.[2]

Mass Spectrometry (MS) for Molecular Weight Verification

MS is used to confirm the molecular weight of the target compound and to help identify unknown impurities.

  • Instrumentation: A mass spectrometer, often coupled with an HPLC (LC-MS).

  • Ionization Technique: Electrospray ionization (ESI) is commonly used for this type of molecule.

  • Procedure: The sample, after separation by HPLC, is introduced into the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the ions.

  • Data Analysis: The observed molecular ion peak should correspond to the calculated molecular weight of this compound (C₁₁H₁₃FN₂O₂), which is approximately 224.23 g/mol .[3]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for a comprehensive purity assessment of a commercial sample of this compound.

Purity_Assessment_Workflow cluster_0 Sample Reception & Initial Checks cluster_1 Primary Purity & Identity Testing cluster_2 Specific Impurity & Contaminant Analysis cluster_3 Data Evaluation & Reporting A Receive Commercial Sample B Visual Inspection A->B C HPLC Analysis (Purity Assay) B->C D NMR Spectroscopy (Identity & Impurities) B->D E Mass Spectrometry (Molecular Weight) B->E F GC Analysis (Residual Solvents) B->F G Karl Fischer Titration (Water Content) B->G H Compare Data to Specifications C->H D->H E->H F->H G->H I Generate Certificate of Analysis H->I

References

Safety Operating Guide

Proper Disposal of 5-Fluoro-2-piperazinobenzoic Acid: Essential Safety and Logistical Information

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must prioritize safety and regulatory compliance when disposing of chemical waste. This document outlines the essential procedures for the proper disposal of 5-Fluoro-2-piperazinobenzoic acid, a compound requiring careful handling due to its potential hazards. Adherence to these guidelines is critical to protect laboratory personnel and the environment.

Immediate Safety and Handling

Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[1][2]

In the event of a spill, immediately alert personnel in the area. For dry spills, use dry clean-up procedures to avoid generating dust.[1] Collect the spilled material and any contaminated absorbents into a sealed, properly labeled container for disposal.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in accordance with all local, state, and federal regulations. The following is a general procedural guide:

  • Waste Identification and Segregation:

    • Solid waste, including unused or expired this compound and contaminated materials (e.g., weigh paper, gloves), should be collected in a dedicated, clearly labeled hazardous waste container.

    • Liquid waste, such as solutions containing the compound, must be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Container Management:

    • All waste containers must be kept tightly closed when not in use and stored in a designated, well-ventilated, and secure area.

    • Containers should be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant," "Toxic").

  • Waste Pickup and Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Never dispose of this compound down the drain or in the regular trash.[1]

Hazard and Disposal Summary

Based on data for analogous compounds, the following table summarizes the potential hazards and recommended disposal practices. Note: This information should be confirmed with a compound-specific SDS.

ParameterInformation
Primary Hazards May cause skin, eye, and respiratory irritation.[1][2][3] Potentially harmful if swallowed or inhaled.
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, lab coat. Work in a fume hood.[1][2]
Incompatible Materials Strong oxidizing agents, strong bases.
Spill Cleanup Use dry methods for solids. Avoid generating dust. Collect in a sealed container for disposal.[1]
Disposal Method Dispose of as hazardous waste through a licensed contractor. Do not discard in regular trash or down the drain.[1]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the safe disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Generation of This compound waste assess_waste Assess Waste Type (Solid or Liquid?) start->assess_waste solid_waste Solid Waste: Collect in labeled, sealed hazardous waste container. assess_waste->solid_waste Solid liquid_waste Liquid Waste: Collect in compatible, labeled, sealed hazardous waste container. assess_waste->liquid_waste Liquid store_waste Store container in a designated, secure, and ventilated area. solid_waste->store_waste liquid_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal contractor. store_waste->contact_ehs end_disposal End: Waste removed by authorized personnel for proper disposal. contact_ehs->end_disposal

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 5-Fluoro-2-piperazinobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the safe handling of 5-Fluoro-2-piperazinobenzoic acid based on information for structurally similar compounds. No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of publication. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, site-specific risk assessment.

This guide is intended for researchers, scientists, and drug development professionals to provide essential, immediate safety and logistical information, including operational and disposal plans for handling this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Based on the hazard profiles of analogous fluorinated and chlorinated benzoic acid derivatives, this compound is anticipated to be a hazardous substance.[1][2][3][4][5] The primary hazards are expected to include skin irritation, serious eye irritation, and respiratory tract irritation if inhaled as a dust.[1][3][4] Therefore, a comprehensive PPE strategy is crucial to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles meeting EN166 or equivalent standards. A full-face shield should be worn where there is a significant risk of splashing or dust generation.To protect eyes from contact with the chemical, which is expected to cause serious eye irritation.[1][3][4]
Skin Protection - Gloves: Nitrile or neoprene rubber gloves.[6][7] Gloves should be inspected before use and changed frequently, especially after direct contact.- Lab Coat: A standard laboratory coat should be worn at all times.- Protective Clothing: For larger quantities or tasks with a high risk of exposure, chemical-resistant coveralls (e.g., Tychem®) may be necessary.[6]To prevent skin contact, which is likely to cause irritation.[1][2][3][4][5]
Respiratory Protection For all handling of the solid compound, work should be conducted in a certified chemical fume hood. If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved air-purifying respirator with a particulate filter (e.g., N95, P100) is required.[1][8]To prevent inhalation of dust, which may cause respiratory irritation.[1][4]

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to ensure the safety of all laboratory personnel.

2.1. Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[4][9]

  • Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][5]

  • The storage area should be clearly marked with appropriate hazard warnings.

2.2. Weighing and Aliquoting

  • All manipulations of the solid compound that could generate dust must be performed in a certified chemical fume hood.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the material.

  • Minimize the creation of dust by handling the material gently.

  • Close the container tightly immediately after use.

2.3. Experimental Use

  • Ensure that all experimental procedures are conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Have an emergency plan in place, including the location of safety showers and eyewash stations.

  • Avoid eating, drinking, or smoking in the laboratory area.[1]

  • Wash hands thoroughly with soap and water after handling the compound.[1]

2.4. Spill and Emergency Procedures

  • Small Spills: For minor spills of the solid material, carefully sweep it up using a dustpan and brush, avoiding dust generation. Place the spilled material into a sealed, labeled container for disposal.[1] Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills: Evacuate the area and prevent entry. Contact the appropriate emergency response team.

  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes.[4][5] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][4][5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][4]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

Disposal Plan

As a fluorinated organic compound, this compound and any materials contaminated with it must be disposed of as halogenated organic waste.[10]

3.1. Waste Segregation and Collection

  • All waste containing this compound (e.g., unused material, contaminated gloves, weighing paper, etc.) must be collected in a designated, properly labeled hazardous waste container for halogenated organic waste.[9][10]

  • Do not mix halogenated waste with non-halogenated organic waste, as this can significantly increase disposal costs and complexity.[11][12]

  • The waste container must be kept closed except when adding waste.[9][12]

3.2. Disposal Method

  • The primary method for the disposal of halogenated organic waste is through high-temperature incineration in a licensed hazardous waste disposal facility.[10][13]

  • Never dispose of this compound down the drain or in the regular trash.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow Diagram

The following diagram illustrates the safe handling and disposal workflow for this compound.

Safe_Handling_Workflow receiving Receiving and Storage ppe Don Appropriate PPE receiving->ppe handling Handling in Fume Hood (Weighing, Aliquoting, Use) ppe->handling experiment Experimental Procedure handling->experiment spill Spill or Exposure handling->spill decontamination Decontaminate Work Area and Equipment experiment->decontamination experiment->spill waste_collection Collect Halogenated Waste in Labeled Container decontamination->waste_collection disposal Dispose via Licensed Hazardous Waste Vendor waste_collection->disposal emergency Emergency Procedures (First Aid, Spill Cleanup) spill->emergency Activate emergency->waste_collection Collect Spill Debris

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.